Product packaging for Eriodictyol chalcone(Cat. No.:CAS No. 14917-41-0)

Eriodictyol chalcone

货号: B600637
CAS 编号: 14917-41-0
分子量: 288.25 g/mol
InChI 键: CRBYNQCDRNZCNX-DUXPYHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2',3,4,4',6'-Pentahydroxychalcone is a polyhydroxylated chalcone of significant interest in biochemical and pharmacological research due to its potent biological activities . This compound is a natural product that can be isolated from plant species such as Stevia lucida , where it is found in an isomeric equilibrium mixture with the flavanone eriodictyol . Researchers value this pentahydroxylated structure as it contributes to robust antioxidant properties, enabling the compound to effectively scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a key pathway in the pathogenesis of chronic diseases . Its mechanism is often linked to the presence of specific hydroxyl groups on its aromatic rings, which are critical for free radical scavenging activity . Beyond its antioxidant capacity, preclinical studies highlight its promising anti-inflammatory potential . The compound's multifaceted bioactivity makes it a valuable tool for scientists investigating pathways related to chemoprevention and cellular damage . Furthermore, structurally related hydroxychalcones have demonstrated bioactive properties in neurological research, including anxiolytic and antidepressant-like effects in animal models, suggesting potential research applications for this compound in neuroscience . This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B600637 Eriodictyol chalcone CAS No. 14917-41-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYNQCDRNZCNX-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343534
Record name Eriodictyol chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73692-51-0, 14917-41-0
Record name 2',3,4,4',6'-Pentahydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4',6',3,4-Pentahydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eriodictyol chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,4,4',6'-pentahydroxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',4',6',3,4-PENTAHYDROXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Eriodictyol Chalcone Biosynthesis Pathway in Solanum lycopersicum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core biosynthetic pathway of eriodictyol chalcone in Solanum lycopersicum (tomato). It details the enzymatic steps, genetic regulation, quantitative data, and relevant experimental protocols, designed to serve as a comprehensive resource for research and development.

Introduction: Flavonoids in Solanum lycopersicum

Flavonoids are a diverse class of plant secondary metabolites crucial for various biological processes, including pigmentation, UV protection, and defense against pathogens.[1][2] In Solanum lycopersicum, these compounds are significant contributors to the fruit's nutritional and organoleptic qualities. Eriodictyol, a specific flavanone, and its open-chain isomer, this compound, have garnered attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Understanding the biosynthesis of these molecules in tomato is fundamental for efforts in metabolic engineering aimed at enhancing the health benefits of this vital crop.

The Core Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The precursors for flavonoid synthesis are derived from carbohydrate metabolism (malonyl-CoA) and the phenylpropanoid pathway (p-coumaroyl-CoA).[5]

The key steps are as follows:

  • Chalcone Synthesis: The pathway begins with the enzyme Chalcone Synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms the C6-C3-C6 backbone characteristic of flavonoids, yielding 4,2′,4′,6′-tetrahydroxychalcone, commonly known as naringenin chalcone.[5][6][7] In tomato fruit, naringenin chalcone is a major accumulating flavonoid, particularly in the peel.[5][8]

  • Isomerization to Flavanone: The naringenin chalcone is then cyclized into the flavanone naringenin by the enzyme Chalcone Isomerase (CHI) .[9][10] The activity of CHI is often a rate-limiting step in tomato fruit, which can lead to the accumulation of naringenin chalcone.[7][9]

  • Hydroxylation to Eriodictyol: The flavanone naringenin undergoes hydroxylation on the 3' position of its B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[3][5][10]

  • This compound Presence: Eriodictyol can exist in equilibrium with its chalcone form. The presence of this compound in tomato has been confirmed through metabolite profiling.[8] It is understood to accumulate predominantly in the tomato peel.[8]

dot

Eriodictyol_Chalcone_Biosynthesis cluster_precursor General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA NC Naringenin Chalcone p-Coumaroyl-CoA->NC p1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->NC N Naringenin NC->N CHI p2 E Eriodictyol N->E F3'H p3 EC This compound E->EC Isomerization CHS CHS CHI CHI F3H F3'H

Caption: Core biosynthesis pathway of this compound in Solanum lycopersicum.

Key Enzymes and Genes

The biosynthesis of this compound is orchestrated by a series of structural genes encoding the necessary enzymes. The expression of these genes is tightly regulated, influencing the flux through the pathway.

EnzymeAbbreviationGene (Example Locus)Function
Chalcone SynthaseCHSSlCHS (Solyc09g091510)Catalyzes the initial condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.[5][9]
Chalcone IsomeraseCHISlCHI (Solyc05g053550)Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[9][11]
Flavonoid 3'-hydroxylaseF3'HSlF3'H (Solyc03g006320)A P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.[5][9]

Regulation of the Pathway

The flavonoid biosynthetic pathway in tomato is regulated at the transcriptional level, primarily by a complex of transcription factors.

  • Transcriptional Control: MYB-type transcription factors, such as SlMYB12, are known to be involved in regulating naringenin chalcone biosynthesis.[12] The expression of both structural and regulatory genes can be influenced by developmental cues (e.g., fruit ripening) and environmental stresses.[5][12] For instance, the expression of CHS increases dramatically during fruit ripening, correlating with the accumulation of naringenin chalcone in the peel.[11]

  • Environmental Influence: Abiotic stresses, such as nitrogen depletion, have been shown to increase the expression of key genes in the phenylpropanoid and flavonoid pathways, including F3'5'H, leading to an increased content of flavonols like rutin.[9][13]

Quantitative Data: Accumulation in Tomato Fruit

The accumulation of this compound and its precursors is spatially and temporally regulated within the tomato fruit. The highest concentrations are typically found in the peel, with significantly lower levels in the flesh.[5][8]

CompoundTissueRipening StageRelative Accumulation Level
Naringenin ChalconeFruit PeelRipeningAccumulates to high levels, concomitant with an increase in CHS gene expression.[5]
This compoundFruit PeelBreakerHighest accumulation observed at this stage, decreasing as ripening progresses.[8]
EriodictyolFruit PeelBreakerHighest accumulation observed at this stage, decreasing as ripening progresses.[8]
Flavonoids (general)Fruit FleshAll stagesPathway is largely inactive due to very low expression of biosynthesis genes.[5][11]

Experimental Protocols

This protocol outlines a general method for the extraction of flavonoids for subsequent analysis.

  • Sample Preparation: Separate tomato peel and flesh. Freeze the samples immediately in liquid nitrogen and store at -80°C. Lyophilize (freeze-dry) the tissue and grind it into a fine powder.[14]

  • Extraction: Weigh approximately 10 g of dried, powdered plant material.[14] Add 75 mL of 95% (v/v) ethanol.[14]

  • Sonication/Incubation: Sonicate the mixture for 45 minutes at 40°C or incubate in an orbital shaker.[14] The extraction process can be repeated three times to maximize yield.[14]

  • Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent at 40°C under reduced pressure using a rotary evaporator.[14]

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.[14] Centrifuge the solution to pellet any insoluble material before injection into an analytical instrument.[14]

This protocol describes the analysis of flavonoids using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., Nucleodur C-18, 3 µm, 240 × 4.6 mm).[15]

    • Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: Maintain a constant flow rate, for example, 0.6 mL/min.[15]

    • Column Temperature: Set the column oven to a constant temperature, such as 35°C.[15]

  • Detection and Identification:

    • DAD: Monitor the elution profile at multiple wavelengths, typically between 250 nm and 400 nm, to detect different classes of flavonoids based on their UV-Vis spectra.

    • MS: Couple the HPLC to a mass spectrometer (e.g., qTOF - Quadrupole Time-of-Flight) with an electrospray ionization (ESI) source, often operated in negative ion mode for flavonoids.[16]

    • Identification: Tentatively identify compounds by comparing their retention times, UV-Vis spectra, and mass spectral data (accurate mass and fragmentation patterns) with those of authentic standards or literature data.[16]

  • Quantification:

    • Generate a standard calibration curve for each target compound (e.g., eriodictyol, naringenin) using certified standards at several concentrations.

    • Quantify the compounds in the samples by integrating the peak area from the chromatogram and comparing it to the standard curve.

dot

Experimental_Workflow Start Tomato Fruit Sample (Peel/Flesh) Prep Sample Preparation (Freeze, Lyophilize, Grind) Start->Prep Extract Solvent Extraction (e.g., Ethanol) Prep->Extract Evap Solvent Evaporation & Reconstitution Extract->Evap Analysis HPLC-DAD-MS Analysis Evap->Analysis Data Data Processing (Identification & Quantification) Analysis->Data End Results Data->End

Caption: General experimental workflow for flavonoid analysis in tomato.

Conclusion and Future Directions

The biosynthetic pathway leading to eriodictyol and its chalcone in Solanum lycopersicum is well-defined, involving the sequential action of CHS, CHI, and F3'H. The accumulation of these compounds is primarily localized to the fruit peel and is subject to intricate developmental and transcriptional regulation. The protocols detailed herein provide a robust framework for the extraction and quantitative analysis of these valuable phytochemicals.

Future research will likely focus on metabolic engineering strategies to enhance the levels of eriodictyol and other beneficial flavonoids in the edible portions of tomato fruit.[1][2][5] This could involve overexpressing key regulatory genes or modifying the expression of structural genes to divert metabolic flux towards desired end-products, ultimately creating tomato varieties with enhanced nutritional and therapeutic value.

References

Eriodictyol Chalcone: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, a polyketide precursor to the flavanone eriodictyol, is a specialized plant metabolite of growing interest for its potential therapeutic applications. While tomatoes are a known source, this technical guide provides a comprehensive overview of alternative natural sources, quantitative data, detailed experimental protocols for extraction and analysis, and an exploration of the key signaling pathways modulated by this bioactive compound. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound Beyond Tomatoes

This compound and its flavanone form, eriodictyol, are found in a variety of plant families, often as part of the plant's defense mechanism or in response to environmental stressors. While quantitative data for the chalcone form is limited in the literature, the presence of its isomer, eriodictyol, strongly suggests the transient existence of the chalcone precursor. Key plant families and species identified as potential sources include:

  • Compositae (Asteraceae): This family is a significant source of chalcones. Notably, Decachaeta ovatifolia has been identified as a natural source of this compound.

  • Hydrophyllaceae: The genus Eriodictyon, commonly known as "Yerba Santa," is a rich source of the flavanone eriodictyol and its related compound, homoeriodictyol. Eriodictyon californicum, in particular, is well-documented for its flavonoid content.

  • Leguminosae (Fabaceae): This family is known to accumulate a wide variety of chalcones. The bark of Afzelia africana has been shown to be a rich source of eriodictyol.

  • Anacardiaceae: Various species within this family, such as those from the genus Astronium, have been found to contain eriodictyol.

  • Other Potential Sources: Eriodictyol has also been identified in plants such as Millettia duchesnei and Eupatorium arnottianum. Citrus fruits, particularly lemons, contain eriodictyol glycosides (eriocitrin), indicating the presence of the aglycone's precursor.

Quantitative Data on Eriodictyol and Related Flavonoids

Direct quantitative analysis of this compound in plant materials is not widely reported. The compound is often transient, rapidly converting to the more stable flavanone, eriodictyol. The following table summarizes available quantitative data for eriodictyol and total flavonoids in identified source plants to provide a contextual reference for potential yields.

Plant SpeciesPlant PartCompound MeasuredConcentration/YieldCitation(s)
Afzelia africanaBarkCrude Methanol Extract12% w/w yield from 500g of pulverized bark[1]
Eriodictyon californicumLeavesTotal Flavonoids6.76 ± 0.003 µg Quercetin Equivalents/mg[2]
Eriodictyon californicumLeavesTotal Phenols78.58 ± 0.016 µg Gallic Acid Equivalents/mg[2]
Salix daphnoides (clone 1095)BarkChalcones (Isosalipurposide & derivative)22.01/21.08 mg/g[3]
Salix daphnoides (natural habitat)BarkChalcones (Isosalipurposide & derivative)2.47/2.44 mg/g[3]

Note: The data for Afzelia africana represents the yield of the initial crude extract from which eriodictyol was subsequently isolated. The data for Eriodictyon californicum provides the total flavonoid content, of which eriodictyol is a component. The data for Salix species is for different chalcones but is included to demonstrate potential concentration ranges of chalcones in plant tissues.

Experimental Protocols

Extraction and Isolation of Eriodictyol and Related Flavanones

The following is a synthesized protocol based on methodologies for eriodictyol and homoeriodictyol, which can be adapted for the isolation of this compound.

3.1.1. Materials and Reagents

  • Dried and pulverized plant material (e.g., Eriodictyon leaves, Afzelia bark)

  • Methanol (90% and absolute)

  • Ethyl acetate

  • Hexane

  • Sodium carbonate solution (10% w/v)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

3.1.2. Protocol Steps

  • Maceration:

    • Macerate 500 g of pulverized plant material in 90% methanol for 72 hours with periodic agitation.

    • Filter the extract and concentrate it to dryness using a rotary evaporator at a temperature below 50°C. Note the percentage yield of the crude extract.[1]

  • Solvent Partitioning (for purification):

    • Alternatively, for a less polar extraction, use a non-water miscible solvent like ethyl acetate. Extract the plant material at room temperature with stirring for 24 hours.

    • Concentrate the crude ethyl acetate extract.

  • Dewaxing:

    • Store the concentrated extract at a low temperature (0-10°C) to precipitate waxes.

    • Filter the cold extract to remove the precipitated waxes.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with solvents of increasing polarity, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Final Purification:

    • Combine fractions containing the target compound and concentrate.

    • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general method for the quantification of chalcones and related flavonoids in plant extracts.

3.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 column (e.g., 5 µm, 150 x 2.1 mm) is commonly used for flavonoid separation.[3][4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.01 M formic acid) is effective.[3][4]

  • Gradient Program: A typical gradient might run from 20% to 50% ACN over 15 minutes.[3]

  • Flow Rate: A flow rate of 0.4-1.0 mL/min is standard.

  • Detection: Monitor at a wavelength of 280 nm for flavanones and around 340-390 nm for chalcones.[4]

  • Quantification: Use an external standard method with a certified reference standard of this compound.

General Experimental Workflow

G General Workflow for Extraction and Analysis plant_material Dried, Pulverized Plant Material extraction Solvent Extraction (e.g., Methanol Maceration or Ethyl Acetate Stirring) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collected Fractions purification->fractions analysis_tlc TLC Analysis fractions->analysis_tlc monitor pure_compound Isolated Compound fractions->pure_compound pool & concentrate analysis_tlc->fractions analysis_hplc HPLC-DAD Analysis (Quantification) pure_compound->analysis_hplc structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for this compound Extraction.

Signaling Pathways Modulated by Eriodictyol and Chalcones

Eriodictyol, the flavanone isomer of this compound, has been shown to modulate several key signaling pathways involved in oxidative stress, inflammation, and cancer. It is plausible that this compound, due to its structural similarity and role as a precursor, engages similar molecular targets.

Antioxidant Signaling Pathway

Eriodictyol is known to activate the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like eriodictyol, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant genes.

G Keap1-Nrf2 Antioxidant Pathway Eriodictyol Eriodictyol Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Eriodictyol activates the Nrf2 antioxidant pathway.

Anti-inflammatory Signaling Pathway

Eriodictyol exerts anti-inflammatory effects by inhibiting key pro-inflammatory pathways. It can suppress the activation of NF-κB, a master regulator of inflammation, by targeting upstream kinases like those in the PI3K/Akt pathway. This prevents the transcription of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

G NF-κB Anti-inflammatory Pathway Eriodictyol Eriodictyol Chalcone PI3K_Akt PI3K/Akt Pathway Eriodictyol->PI3K_Akt inhibits LPS Inflammatory Stimuli (e.g., LPS) LPS->PI3K_Akt IKK IKK PI3K_Akt->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: Eriodictyol inhibits the NF-κB inflammatory pathway.

Anticancer Signaling Pathway

The anticancer activity of eriodictyol has been linked to the inhibition of cell survival pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis through the regulation of the Bcl-2 family of proteins. By inhibiting Akt, eriodictyol can lead to decreased cell proliferation and survival, and an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately triggering caspase activation and programmed cell death.

G PI3K/Akt/mTOR Anticancer Pathway Eriodictyol Eriodictyol Chalcone Akt Akt Eriodictyol->Akt inhibits Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis

References

A Technical Guide to the Chemical Synthesis and Characterization of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a polyketide belonging to the chalconoid class of natural products.[1] As an open-chain flavonoid, it serves as a crucial biosynthetic precursor to the flavanone eriodictyol, a compound known for its significant pharmacological properties. The core structure of this compound consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a scaffold responsible for the broad biological activities observed in many chalcone derivatives.[2][3][4][5] This guide provides a comprehensive overview of the chemical synthesis and detailed spectroscopic characterization of this compound, offering valuable protocols and data for researchers in medicinal chemistry and drug development.

Chemical Synthesis

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7] This reaction involves the base- or acid-catalyzed aldol condensation between an appropriate substituted acetophenone and a substituted benzaldehyde. For this compound, the precursors are 2',4',6'-trihydroxyacetophenone (phloroacetophenone) and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[8][9]

Synthesis Workflow

The synthesis process follows a logical progression from starting materials to the final, characterized product. This workflow involves the condensation reaction, followed by isolation and purification of the target compound.

G cluster_0 Synthesis Stage cluster_1 Isolation & Purification cluster_2 Final Product A Starting Materials (Phloroacetophenone & Protocatechuic Aldehyde) B Claisen-Schmidt Condensation A->B Acid Catalyst (e.g., HCl in Acetic Acid) C Precipitation & Filtration B->C Addition of Water D Purification (Recrystallization) C->D E This compound (Characterized) D->E G Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes

References

The Structure-Activity Relationship of Eriodictyol Chalcone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavonoid found in citrus fruits and certain medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The core chemical scaffold of eriodictyol can be modified to produce eriodictyol chalcone and its derivatives, a class of open-chain flavonoids that exhibit a broad spectrum of enhanced biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is pivotal for the rational design of novel therapeutic agents with improved potency and selectivity. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure

This compound is characterized by two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The inherent reactivity of this system, coupled with the specific substitution patterns on the aromatic rings, dictates the biological effects of these molecules.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both aromatic rings.

Anticancer Activity

The anticancer effects of eriodictyol and its chalcone derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Key SAR Observations:

  • Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical. Dihydroxylation on Ring B, as seen in the parent eriodictyol structure, contributes to antioxidant and radical scavenging activity, which can play a role in chemoprevention.

  • Methoxylation: The introduction of methoxy (-OCH₃) groups can enhance anticancer activity. For instance, methoxy substitutions on Ring B have been shown to increase cytotoxicity in various cancer cell lines.

  • Halogens: The addition of halogen atoms like chlorine or fluorine can significantly increase anticancer potency.

  • Lipophilicity: Increasing the lipophilicity of the molecule can improve cell membrane permeability and, consequently, bioavailability and cytotoxic effects.

A study on the anticancer activity of eriodictyol against the A549 human lung cancer cell line revealed an IC₅₀ value of 50 µM.[1][2] In contrast, its cytotoxicity against non-cancerous FR2 cells was significantly lower, with an IC₅₀ of 95 µM, indicating a degree of selectivity for cancer cells.[1][2] The anticancer mechanism was found to involve the induction of mitochondrial-mediated apoptosis, arrest of the cell cycle at the G2/M phase, and inhibition of the mTOR/PI3K/Akt signaling pathway.[1][2]

Anti-inflammatory Activity

This compound derivatives exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.

Key SAR Observations:

  • Hydroxyl Groups: The catechol moiety (3',4'-dihydroxy) on Ring B of eriodictyol is a key contributor to its anti-inflammatory and antioxidant properties.

  • Enone System: The α,β-unsaturated ketone moiety is crucial for the inhibition of key inflammatory mediators.

  • Substituent Position: The position of substituents on the aromatic rings influences the inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

For instance, certain chalcone derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX, with IC₅₀ values in the sub-micromolar range. One study reported a chalcone derivative (C64) with a COX-2 IC₅₀ of 0.092 µM and a 5-LOX IC₅₀ of 0.136 µM.[3][4]

Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Key SAR Observations:

  • Phenolic Hydroxyls: The number and arrangement of phenolic hydroxyl groups are the most critical factors. The catechol structure in Ring B is a potent radical scavenger.

  • α,β-Unsaturated Carbonyl System: This conjugated system contributes to the stabilization of the molecule after radical scavenging.

Various in vitro assays are used to evaluate antioxidant activity, with results often expressed as IC₅₀ values. For example, a study on monosubstituted chalcone derivatives reported IC₅₀ values ranging from 25-95 µg/ml in hydrogen peroxide, nitric oxide, and superoxide radical scavenging assays.[5]

Quantitative Data Summary

The following tables summarize the reported biological activities of eriodictyol and various chalcone derivatives.

Table 1: Anticancer Activity of Eriodictyol and Chalcone Derivatives

CompoundCell LineIC₅₀Reference(s)
EriodictyolA549 (Human Lung Cancer)50 µM[1][2]
EriodictyolFR2 (Non-cancerous)95 µM[1][2]
Chalcone Derivative 2T47D (Breast Cancer)30.4 µg/mL[6]
Chalcone Derivative 2HeLa (Cervical Cancer)27.5 µg/mL[6]

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

CompoundTargetIC₅₀Reference(s)
Chalcone Derivative C64COX-20.092 µM[3][4]
Chalcone Derivative C645-LOX0.136 µM[3][4]
Chalcone Derivative 1β-glucuronidase release1.6 µM[7]
Chalcone Derivative 1Lysozyme release1.4 µM[7]
Chalcone Derivative 11Nitric Oxide (NO) formation0.7 µM[7]

Table 3: Antioxidant Activity of Chalcone Derivatives

Compound/AssayIC₅₀Reference(s)
2'-hydroxychalcone derivatives (various assays)25-95 µg/mL[5]
Chalcone Derivative JVF3 (DPPH assay)61.4 µM[8]
Chalcone Derivative JVC2 (Lipid peroxidation)33.64 µM[8]

Key Signaling Pathways

This compound derivatives modulate several critical signaling pathways to exert their biological effects.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Eriodictyol has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK pathway proteins, including p38, ERK1/2, and JNK.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4/CD14 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK1/2 TLR4->ERK activates JNK JNK TLR4->JNK activates Eriodictyol Eriodictyol Chalcone Derivatives Eriodictyol->p38 Eriodictyol->ERK Eriodictyol->JNK NFkB NF-κB Eriodictyol->NFkB p38->NFkB activates ERK->NFkB activates JNK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

MAPK/NF-κB signaling pathway inhibition.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Eriodictyol and its derivatives can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective proteins. This activation is a key mechanism for their antioxidant and neuroprotective effects.[9]

Nrf2_HO1_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Eriodictyol Eriodictyol Chalcone Derivatives Eriodictyol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2->Keap1 binding Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds HO1 HO-1 ARE->HO1 induces transcription AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes induces transcription

Nrf2/HO-1 signaling pathway activation.

Experimental Protocols

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

General Procedure:

  • Dissolve Reactants: Dissolve equimolar amounts of the appropriate substituted acetophenone (e.g., 2',4',6'-trihydroxyacetophenone, a precursor to eriodictyol's A ring) and substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde, corresponding to eriodictyol's B ring) in ethanol.

  • Add Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Workflow start Start dissolve Dissolve Acetophenone & Benzaldehyde in Ethanol start->dissolve add_base Add aq. NaOH or KOH dissolve->add_base react Stir at Room Temp (monitor by TLC) add_base->react precipitate Pour into Water & Acidify with HCl react->precipitate purify Filter & Recrystallize precipitate->purify end End purify->end

Claisen-Schmidt condensation workflow.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Chalcone Derivatives seed->treat add_mtt Add MTT Solution & Incubate treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze end End analyze->end

MTT assay workflow.

Antioxidant Activity Assay (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the chalcone derivatives.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The purple color of the DPPH radical will be reduced in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow start Start prepare Prepare DPPH & Chalcone Solutions start->prepare mix Mix DPPH and Chalcone Solutions prepare->mix incubate Incubate in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate Scavenging Activity & IC50 read->analyze end End analyze->end

DPPH assay workflow.

Conclusion

The structure-activity relationship of this compound derivatives is a promising area of research for the development of new therapeutic agents. The core chalcone scaffold, with its modifiable aromatic rings, allows for the fine-tuning of biological activity. Key structural features, such as the number and position of hydroxyl and methoxy groups, play a crucial role in determining the anticancer, anti-inflammatory, and antioxidant properties of these compounds. The modulation of critical signaling pathways like MAPK/NF-κB and Nrf2/HO-1 provides a mechanistic basis for their observed effects. Further synthesis and screening of novel this compound derivatives, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of potent and selective drug candidates for a variety of diseases.

References

A Technical Guide to the Anti-inflammatory Effects of Eriodictyol Chalcone on Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-inflammatory properties of eriodictyol and related chalcones, with a specific focus on their mechanisms of action within macrophage cell lines. Macrophages are pivotal cells in the innate immune system, and their dysregulation is a hallmark of numerous inflammatory diseases. Eriodictyol, a flavonoid, and the broader class of chalcones have demonstrated significant potential in modulating macrophage-mediated inflammation. This guide details the molecular pathways affected by these compounds, including the canonical NF-κB and MAPK signaling cascades, as well as the NLRP3 inflammasome. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and workflows to facilitate a deeper understanding and further research in this area.

Introduction to Macrophage-Mediated Inflammation

Macrophages are essential immune cells that orchestrate the body's response to pathogens and cellular damage.[1] Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages undergo activation.[2] This activation triggers the production of a host of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] While this response is crucial for host defense, its chronic or excessive activation contributes to the pathogenesis of various inflammatory diseases.[4] Consequently, identifying compounds that can safely and effectively modulate macrophage activation is a key goal in drug discovery.[5]

Chalcones, a subgroup of the flavonoid family, are naturally occurring compounds found in many plants and are known for their wide range of biological activities, including potent anti-inflammatory and antioxidant properties.[6][7] Eriodictyol, a flavanone, has similarly been recognized for its significant anti-inflammatory effects.[8] These compounds exert their effects by targeting and inhibiting key intracellular signaling pathways that are critical for the inflammatory response in macrophages.[9]

Core Mechanisms of Action

Eriodictyol and various chalcone derivatives mitigate inflammation in macrophage cell lines, such as RAW 264.7 and J774A.1, primarily by inhibiting the NF-κB and MAPK signaling pathways and, in some cases, the activation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting macrophages, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[3] Nuclear p65 then initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Eriodictyol and related chalcones have been shown to block the activation of NF-κB.[8][13] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[11][14] This blockade is a critical mechanism underlying their ability to suppress the expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[12][15]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), is another crucial signaling cascade activated by LPS in macrophages.[10] These kinases, once phosphorylated, activate transcription factors that also contribute to the expression of inflammatory genes.[2] Studies have demonstrated that eriodictyol and chalcones effectively suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages.[8][13][16] This inhibition of MAPK signaling contributes significantly to the overall anti-inflammatory effect.

Suppression of the NLRP3 Inflammasome

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[9] Its activation requires two signals: a priming signal (e.g., LPS) to upregulate the expression of inflammasome components, and an activation signal (e.g., ATP) that triggers complex assembly.[9] Certain chalcone derivatives have been found to be potent inhibitors of the NLRP3 inflammasome.[9][17] They can inhibit both the priming step, by suppressing NF-κB-mediated upregulation of NLRP3 and pro-IL-1β, and the activation step, by blocking ATP-mediated potassium (K+) efflux, which is a critical trigger for inflammasome assembly.[9][17]

Quantitative Data Presentation

The anti-inflammatory efficacy of eriodictyol and chalcone derivatives has been quantified in numerous studies. The following tables summarize key findings from research on macrophage cell lines.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in Macrophages

CompoundCell LineStimulusConcentration% Inhibition / ResultReference
EriodictyolPeritoneal MacrophagesLPS (5 µg/ml)20 µMReduced NO from 56.3 µM to 31.8 µM[18]
EriodictyolRAW 264.7LPSNon-cytotoxic conc.Significant reduction in NO[8][13]
2',5'-dialkoxychalconesMurine Microglial N9LPSIC50 = 0.7 µMPotent inhibition of NO[4]
Steroidal Chalcone (11e)RAW 264.7LPSDose-dependentSignificant inhibition of NO[12]
2',6'-dimethoxychalconeRAW 264.7LPS (1 µg/ml)2.5 - 40 µMSuperior inhibition compared to other DMC derivatives[15]

Table 2: Inhibitory Effects on Pro-inflammatory Cytokine and Protein Expression

CompoundCell LineTarget MoleculeEffectReference
EriodictyolRAW 264.7TNF-α, IL-1β, IL-6 mRNAReduced expression[8][13]
Chalcone Derivative (11e)RAW 264.7iNOS, IL-6, TNF-α, COX-2Markedly inhibited expression[12]
Chalcone Derivative (33)RAW 264.7TNF-α, IL-6, IL-1β mRNASignificantly reduced levels[19]
2',6'-dimethoxychalconeRAW 264.7iNOS, COX-2Inhibited expression[15]
Chalcone Derivative (11Cha1)THP-1IL-1β, IL-18 releasePotent inhibition[9]

Table 3: IC50 Values of Chalcone Derivatives Against Inflammatory Targets

CompoundTargetCell LineIC50 ValueReference
Chalcone Derivative (1)β-glucuronidase releaseRat Neutrophils1.6 ± 0.2 µM[4]
Chalcone Derivative (1)Lysozyme releaseRat Neutrophils1.4 ± 0.2 µM[4]
Chalcone Derivative (11)NO formationMurine Microglial N90.7 ± 0.06 µM[4]
Chalcone Derivative (11Cha1)Caspase-1 activation (ELISA)THP-11.5 ± 0.1 µM[9]
Chalcone Derivative (11Cha1)IL-1β release (ELISA)THP-14.9 ± 1.8 µM[9]
Chalcone Derivative (11Cha1)IL-18 release (ELISA)THP-13.2 ± 0.5 µM[9]

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the anti-inflammatory effects of compounds like eriodictyol chalcone in macrophage cell lines.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines RAW 264.7 or J774A.1 are commonly used.[1][20]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for NO/cytokine assays, or 6-well for protein extraction) at a specified density (e.g., 1.5 x 10^5 cells/well for a 24-well plate) and allowed to adhere overnight.[21]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for a period of 30 minutes to 1 hour.[14][19]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response.[19] Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: Cells are incubated for a specified duration (e.g., 24 hours for cytokine and NO analysis, or shorter time points like 30-60 minutes for phosphorylation studies).[19][21]

Cell Viability Assay (MTT Assay)
  • Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically at 0.2-0.5 mg/mL, is added to each well and incubated for 2-4 hours at 37°C.[21]

    • The MTT solution is removed, and DMSO is added to dissolve the resulting formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Quantification (Griess Assay)
  • Purpose: To measure the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the culture supernatant.

  • Procedure:

    • Following the incubation period, 100 µL of cell culture supernatant is collected from each well.[21]

    • The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[21]

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To quantify the secretion of specific cytokines (e.g., TNF-α, IL-6, IL-1β) into the culture medium.

  • Procedure:

    • Cell culture supernatants are collected after treatment and stimulation.

    • Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits according to the manufacturer's instructions.

    • The assay typically involves capturing the cytokine of interest on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

    • Absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

Western Blotting for Signaling Proteins
  • Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After a short stimulation period (e.g., 30-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies specific for total and phosphorylated forms of proteins like p65, IκBα, p38, ERK, and JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software, with a loading control like β-actin or GAPDH used for normalization.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: LPS-Induced Inflammatory Signaling in Macrophages.

Caption: Inhibition of NF-κB and MAPK Pathways by this compound.

Caption: NLRP3 Inflammasome Activation and Inhibition by Chalcones.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Data Collection & Analysis start Start culture Culture Macrophage Cell Line (e.g., RAW 264.7) start->culture seed Seed Cells into Multi-well Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate harvest Harvest Supernatant &/or Cell Lysate incubate->harvest griess Griess Assay (NO Measurement) harvest->griess elisa ELISA (Cytokine Measurement) harvest->elisa mtt MTT Assay (Cell Viability) harvest->mtt wb Western Blot (Signaling Proteins) harvest->wb end End

Caption: General Experimental Workflow for Macrophage Assays.

Conclusion and Future Perspectives

The available evidence strongly supports the anti-inflammatory potential of eriodictyol and related chalcones in macrophage cell lines. Their multi-pronged mechanism of action, involving the concurrent inhibition of the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome, makes them attractive candidates for the development of novel therapeutics for inflammatory diseases. The data consistently show a reduction in key inflammatory mediators like NO, TNF-α, IL-6, and IL-1β at non-cytotoxic concentrations.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of chalcone derivatives.[9] While in vitro studies in cell lines like RAW 264.7 provide a strong foundation, further validation in primary macrophages and in vivo animal models of inflammation is crucial to assess their therapeutic efficacy, bioavailability, and safety profiles.[18] Investigating their effects on macrophage polarization (the switch between pro-inflammatory M1 and anti-inflammatory M2 phenotypes) could also reveal additional therapeutic benefits. Ultimately, eriodictyol chalcones represent a promising class of natural compounds for the management of macrophage-driven inflammatory conditions.

References

Preliminary Anticancer Screening of Eriodictyol Chalcone on Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, the open-chain isomer of the flavanone eriodictyol, presents a compelling yet underexplored candidate for anticancer research. While extensive data exists on the anticancer properties of its precursor, eriodictyol, and various other chalcones against breast cancer, specific research on this compound remains limited. This technical guide synthesizes the available evidence on related compounds to propose a comprehensive preliminary anticancer screening strategy for this compound. It outlines detailed experimental protocols for assessing its cytotoxicity, pro-apoptotic and cell cycle inhibitory effects on breast cancer cell lines, and discusses potential signaling pathways. All quantitative data from related compounds is presented for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction: The Therapeutic Potential of this compound

Chalcones are a class of natural and synthetic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. They are precursors in the biosynthesis of flavonoids and have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects. Numerous chalcone derivatives have demonstrated cytotoxicity against various cancer cell lines, including hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.

Eriodictyol, a flavanone abundant in citrus fruits and certain medicinal plants, has been shown to possess anticancer properties. It can reduce cell viability and induce apoptosis in breast cancer cells. Mechanistic studies have revealed its ability to suppress breast carcinogenesis by targeting the PI3K/Akt signaling pathway and upregulating the tumor necrosis factor receptor 1 (TNFR1), thereby activating the extrinsic apoptosis pathway.

This compound, as the ring-opened isomer of eriodictyol, may exhibit enhanced bioavailability and distinct biological activities. The structural flexibility of the chalcone scaffold could facilitate different interactions with cellular targets. However, to date, a comprehensive evaluation of this compound's anticancer effects on breast cancer cells has not been reported in the scientific literature. This guide aims to bridge this gap by providing a detailed framework for its preliminary in vitro screening.

Quantitative Data on Related Compounds

To establish a baseline for the potential efficacy of this compound, the following tables summarize the cytotoxic activities of its precursor, eriodictyol, and other relevant chalcone derivatives on human breast cancer cell lines.

Table 1: Cytotoxicity of Eriodictyol on Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
EriodictyolA549 (Lung)MTT5048[1]
EriodictyolFR2 (Normal)MTT9548[1]

Note: Specific IC50 values for eriodictyol on MCF-7 and MDA-MB-231 cells were not explicitly available in the reviewed literature, though its dose-dependent cytotoxic effects have been noted.

Table 2: Cytotoxicity of Various Chalcone Derivatives on Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Chalcone (unsubstituted)MDA-MB-23118.1[2]
2-HydroxychalconeMDA-MB-2314.6[2]
XanthohumolMDA-MB-2316.7[2]
IsobavachalconeMCF-7Not specified, dose-dependent apoptosis[2]
IsobavachalconeMDA-MB-231Not specified, dose-dependent apoptosis[2]
CardamoninTNBC cellsNot specified, induces apoptosis and cell cycle arrest[2]
Chalcone derivative 12MCF-74.19 ± 1.04[3]
Chalcone derivative 12MDA-MB-2316.12 ± 0.84[3]
Chalcone derivative 13MCF-73.30 ± 0.92[3]
Chalcone derivative 13MDA-MB-23118.10 ± 1.65[3]

Proposed Experimental Protocols for this compound Screening

The following protocols are based on established methodologies for the in vitro evaluation of anticancer compounds.

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, estrogen receptor-positive).

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative).

    • MCF-10A (non-tumorigenic human breast epithelial cells) for selectivity assessment.

  • Culture Conditions:

    • MCF-7 cells are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

    • MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • MCF-10A cells are to be cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 mg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

    • All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary anticancer screening of this compound.

G cluster_0 In Vitro Screening of this compound start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) & Normal Cell Line (MCF-10A) viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway conclusion Evaluate Anticancer Potential pathway->conclusion

Caption: Proposed experimental workflow for anticancer screening.

Potential Signaling Pathways

Based on the known mechanisms of eriodictyol and other chalcones, the following signaling pathways are hypothesized to be modulated by this compound.

Eriodictyol has been shown to inhibit this critical survival pathway.

G Eriodictyol_Chalcone This compound PI3K PI3K Eriodictyol_Chalcone->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Eriodictyol is known to upregulate TNFR1, initiating apoptosis.

G Eriodictyol_Chalcone This compound TNFR1 TNFR1 Upregulation Eriodictyol_Chalcone->TNFR1 Induction DISC DISC Formation (FADD, TRADD) TNFR1->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential activation of the extrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound on breast cancer cells is currently lacking, the data from its flavanone precursor, eriodictyol, and a multitude of other chalcone derivatives strongly suggest its potential as a valuable therapeutic candidate. The proposed screening cascade provides a robust framework for a thorough preliminary evaluation of its efficacy.

Future research should focus on the synthesis of this compound and the systematic execution of the outlined in vitro assays. Positive results from this initial screening would warrant further investigation into its detailed molecular mechanisms, including its effects on specific cell cycle regulators (e.g., cyclins and CDKs), key apoptotic proteins (e.g., Bcl-2 family members and caspases), and other relevant signaling pathways. Subsequent in vivo studies using animal models of breast cancer would be the next critical step in evaluating its therapeutic potential for clinical applications.

References

physical and chemical properties of eriodictyol chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, a naturally occurring open-chain flavonoid, is a precursor to the flavanone eriodictyol. It is found in various plants, including tomatoes.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with its biological activities and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a polyphenolic compound belonging to the chalcone subclass of flavonoids.[3] Its structure features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][4]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₆[3][5][6]
Molecular Weight 288.25 g/mol [3][5][6]
Appearance Powder[7]
Melting Point 157-158 °C[5]
Flash Point 328.2 °C[5]
Density 1.584 g/cm³[5]
Solubility Slightly soluble in water (1.2 g/L at 25 °C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][7]
Chemical Properties

The chemical properties of this compound are outlined in the following table.

PropertyDescriptionSource
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[3]
Synonyms 2',3,4,4',6'-pentahydroxychalcone[3]
Chemical Class Chalcone, Flavonoid, Polyphenol[3][8]
Reactivity As a chalcone, it can undergo isomerization to form the corresponding flavanone, eriodictyol. The presence of multiple hydroxyl groups makes it susceptible to oxidation.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data reveals the precise mass of the molecule and its fragments.

Ionization ModePrecursor Ion (m/z)Source
Positive [M+H]⁺289.0707[3]
Negative [M-H]⁻287.0561[3]
UV-Vis Spectroscopy

The ultraviolet-visible spectrum of chalcones is characterized by two main absorption bands.

BandWavelength Range (nm)Transition
Band I340-390n-π
Band II220-270π-π

Note: For 2'-hydroxy chalcones like this compound, these bands are typically observed between 345-435 nm and 220-280 nm, respectively.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Eriodictyol and its chalcone form exhibit a range of biological activities, making them of interest for therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Eriodictyol has demonstrated potent antioxidant and anti-inflammatory effects.[11][12] These properties are attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.[11] Chalcones, in general, are recognized for their antioxidant capabilities.[13] The anti-inflammatory actions of eriodictyol may be mediated through the inhibition of the PI3K/AKT/NFκB signaling pathway and the activation of the Nrf2/ARE pathway.[6]

Enzyme Inhibition

This compound has been shown to inhibit the activities of aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD), enzymes involved in steroid metabolism.[8]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/NFκB signaling pathway, a key target of eriodictyol's anti-inflammatory action.

PI3K_AKT_NFkB_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation Synthesis_Workflow start Start reactants Acetophenone Derivative + Benzaldehyde Derivative start->reactants reaction Base-catalyzed Condensation (e.g., NaOH or KOH in Ethanol) reactants->reaction workup Acidification (e.g., HCl) & Filtration reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Chalcone characterization->end

References

The Metabolic Journey of Eriodictyol Chalcone: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of eriodictyol chalcone. Drawing upon established metabolic pathways for chalcones and the known biotransformation of its flavanone isomer, eriodictyol, this document outlines the expected metabolic transformations, detailed experimental protocols for their investigation, and visual representations of key processes. This guide is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound.

Introduction to this compound and its Metabolic Significance

This compound is a naturally occurring open-chain flavonoid found in various plants, including tomatoes.[1][2] As with many polyphenolic compounds, its bioavailability and biological activity are heavily influenced by its metabolic fate within the body. Understanding the biotransformation of this compound is crucial for elucidating its pharmacological and toxicological profile. In vitro metabolism studies using systems such as human liver microsomes (HLMs) and hepatocytes are indispensable tools for predicting in vivo metabolic pathways and identifying potential drug-drug interactions.[3][4]

Chalcones, in general, are known to undergo both Phase I and Phase II metabolic reactions.[5][6] Phase I metabolism typically involves oxidation reactions like hydroxylation and demethylation, while Phase II metabolism is dominated by conjugation reactions, most notably glucuronidation.[2][5] For other chalcones, such as licochalcone A, glucuronidation has been identified as a major metabolic pathway in human liver microsomes, with specific UDP-glucuronosyltransferase (UGT) isoforms like UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 being involved.[2]

Anticipated Metabolic Pathways of this compound

Based on the metabolism of structurally similar chalcones and its isomer eriodictyol, the following metabolic pathways are anticipated for this compound.

Phase I Metabolism

Phase I metabolism of this compound is expected to be catalyzed primarily by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. The most probable reactions include:

  • Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common metabolic route for flavonoids.

  • Demethylation: While this compound itself does not possess methoxy groups, this pathway is relevant for methoxylated chalcones.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the principal Phase II reactions are expected to be:

  • Glucuronidation: This is anticipated to be the major metabolic pathway. The hydroxyl groups on the this compound molecule are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UGTs. Studies on the flavanone isomer, eriodictyol, have shown that it undergoes extensive glucuronidation.[7]

  • Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for the hydroxyl groups of this compound.

The interplay between these pathways will determine the overall metabolic profile of this compound.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism EC This compound OH_EC Hydroxylated Metabolites EC->OH_EC Hydroxylation EC_G This compound Glucuronides EC->EC_G Glucuronidation (UGTs) EC_S This compound Sulfates EC->EC_S Sulfation (SULTs) OH_EC_G Hydroxylated Metabolite Glucuronides OH_EC->OH_EC_G Glucuronidation (UGTs)

Anticipated metabolic pathways of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the in vitro metabolism of this compound. To facilitate future research, the following tables are provided as templates for summarizing key metabolic parameters.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueUnits
Half-life (t½)Data not availablemin
Intrinsic Clearance (CLint)Data not availableµL/min/mg protein
In Vitro Half-lifeData not availablemin

Table 2: Enzyme Kinetics of this compound Glucuronidation

UGT IsoformKmVmaxCLint (Vmax/Km)
Data not availableData not availableData not available
Data not availableData not availableData not available

Detailed Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies of this compound. These protocols are based on standard methodologies for studying the metabolism of xenobiotics.[4]

Metabolic Stability in Human Liver Microsomes

This experiment determines the rate at which this compound is metabolized by liver enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-warmed HLM mixture. The final concentration of this compound should be low (typically 1 µM) to be below the expected Km.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of this compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life and intrinsic clearance can be calculated.

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM and buffer master mix B Pre-warm at 37°C A->B C Add this compound B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at time points E->F G Quench with ACN F->G H Centrifuge G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Workflow for determining metabolic stability.
Metabolite Identification and Profiling

This experiment aims to identify the major metabolites of this compound.

Materials:

  • Same as for metabolic stability, with the addition of:

  • UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Perform incubations similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10-50 µM) to generate detectable levels of metabolites. Include incubations with and without NADPH, UDPGA, and PAPS to differentiate between Phase I and Phase II metabolites.

  • Sample Preparation: After a fixed incubation time (e.g., 60 minutes), quench the reaction and prepare the samples as described previously.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any potential metabolites.

  • Data Analysis: Compare the chromatograms of the test incubations with control incubations (without cofactors) to identify peaks corresponding to metabolites. Use the accurate mass data and fragmentation patterns to propose the structures of the metabolites.

Reaction Phenotyping

This experiment identifies the specific CYP or UGT enzymes responsible for the metabolism of this compound.

Materials:

  • Recombinant human CYP or UGT enzymes (expressed in a suitable system like baculovirus-infected insect cells)

  • Cofactors (NADPH for CYPs, UDPGA for UGTs)

  • Buffer appropriate for the specific enzyme system

Procedure:

  • Incubation: Incubate this compound with each individual recombinant enzyme in the presence of the appropriate cofactor.

  • Analysis: After a set time, quench the reaction and analyze the formation of a specific metabolite (or disappearance of the parent compound) by LC-MS/MS.

  • Data Analysis: The enzymes that produce the highest levels of the metabolite are identified as the primary contributors to that metabolic pathway.

Reaction Phenotyping Logic cluster_input Inputs cluster_process Process cluster_output Output EC This compound Incubate Incubate EC with each enzyme + cofactor EC->Incubate Enzymes Individual Recombinant CYP/UGT Isoforms Enzymes->Incubate Analyze Quantify metabolite formation by LC-MS/MS Incubate->Analyze Identify Identify primary metabolizing enzymes Analyze->Identify

Logical flow for reaction phenotyping.

Conclusion

The in vitro metabolic fate of this compound is predicted to involve Phase I hydroxylation and extensive Phase II glucuronidation. While specific experimental data for this compound is not yet available, the methodologies and anticipated pathways outlined in this guide provide a robust framework for researchers to investigate its biotransformation. Such studies are essential for understanding the disposition and potential bioactivity of this and other related chalcones, and will be of significant value to the fields of pharmacology, toxicology, and drug development.

References

Methodological & Application

Application Note: A Validated HPLC-DAD Method for the Quantification of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of eriodictyol chalcone. This compound, a natural flavonoid, is of increasing interest in pharmaceutical research for its potential therapeutic properties. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation, ensuring reliable and reproducible results for researchers in drug discovery and development.

Introduction

This compound is a polyhydroxy chalcone that has been identified in various plant species. It is known to exist in equilibrium with its corresponding flavanone, eriodictyol[1]. Chalcones, as a class of compounds, have demonstrated a wide range of biological activities, making them attractive candidates for drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological assessments.

This application note presents a validated HPLC-DAD method that offers excellent selectivity, linearity, accuracy, and precision for the quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, and detection is performed at the maximum absorbance wavelength of the analyte.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or Phosphoric acid), analytical grade

  • Ultrapure water

  • 0.45 µm syringe filters

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 20-50% B; 15-20 min: 50-80% B; 20-25 min: 80-20% B; 25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Note: The gradient may need to be optimized depending on the specific column and HPLC system used.

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Extract with 30 mL of methanol three times using ultrasonication for 30 minutes for each extraction.

  • Concentration: Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC-DAD Analysis cluster_2 Data Analysis plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction Ultrasonication concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection at 280 nm separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification Calibration Curve G Method Development and Validation Logic cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application col_sel Column Selection (C18) mp_opt Mobile Phase Optimization col_sel->mp_opt grad_opt Gradient Optimization mp_opt->grad_opt det_wl Wavelength Selection (280 nm) grad_opt->det_wl linearity Linearity det_wl->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq quantification Quantification of this compound lod_loq->quantification

References

Application Note: In Vitro Aromatase Inhibition Assay Using Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for converting androgens to estrogens.[1] It plays a critical role in steroidogenesis and is a key therapeutic target for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer.[2][3] Aromatase inhibitors (AIs) are a frontline treatment for these cancers in post-menopausal women.[4] Natural compounds, such as flavonoids and chalcones, are being extensively investigated as potential AIs due to their efficacy and potentially lower toxicity compared to synthetic drugs.[3][5] Eriodictyol chalcone is a natural chalcone that has demonstrated potential as an aromatase inhibitor.[5] This document provides a detailed protocol for an in vitro fluorometric assay to screen and characterize the inhibitory activity of this compound on human recombinant aromatase.

Principle of the Fluorometric Assay

This high-throughput screening assay measures the catalytic activity of aromatase using a fluorogenic substrate.[2][6] The non-fluorescent substrate is converted by aromatase into a highly fluorescent metabolite.[2][7] The rate of fluorescence generation is directly proportional to the aromatase activity. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of fluorescence production.[7] The inhibitory effect is quantified by comparing the activity in the presence of the test compound to the activity of a solvent control. The assay can be used to determine key inhibition metrics such as the half-maximal inhibitory concentration (IC₅₀).

Aromatase Inhibition Pathway by this compound

The following diagram illustrates the biochemical pathway of aromatase and its inhibition. Aromatase catalyzes the conversion of androgens (e.g., testosterone) into estrogens (e.g., estradiol). This compound exerts its effect by directly inhibiting the aromatase enzyme, thus blocking estrogen production.

G cluster_pathway Aromatase Catalytic Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Inhibitor This compound Inhibitor->Aromatase Inhibits

Fig. 1: Mechanism of Aromatase Inhibition.

Quantitative Data: Aromatase Inhibition by Chalcones

Chalcones have been identified as potent inhibitors of aromatase.[8] The inhibitory activities of various chalcones have been evaluated, providing a basis for assessing the potential of this compound. The table below summarizes the inhibitory data for relevant chalcone compounds.

CompoundIC₅₀ (µM)Assay SystemSource
Naringenin Chalcone 2.6Human Placental Microsomes[8]
4-Hydroxychalcone 16Human Placental Microsomes[8]
Isoliquiritigenin >50Human Placental Microsomes[8]
Phloretin 10Human Placental Microsomes[8]
Chalcone Derivative 4v 0.357Recombinant Aromatase (CYP19A)[9]
Chalcone Derivative 4a 0.434Recombinant Aromatase (CYP19A)[9]
Letrozole (Positive Control) ~0.0023 (2.3 nM)Fluorescence-based Assay[10]

Note: Specific IC₅₀ data for this compound was not available in the cited literature, however, its preparation for anti-aromatase activity screening has been described, and related chalcones show potent activity.[5][8]

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

This protocol is adapted from commercially available fluorometric aromatase inhibitor screening kits.[2][11][12]

5.1. Materials and Reagents

  • Recombinant Human Aromatase (CYP19A1)

  • Aromatase Assay Buffer

  • Fluorogenic Aromatase Substrate (e.g., 3-cyano-7-ethoxycoumarin or similar)

  • NADPH Generating System (e.g., Glucose-6-Phosphate, NADP+, Glucose-6-Phosphate Dehydrogenase)

  • This compound (Test Inhibitor)

  • Letrozole or Chrysin (Positive Control Inhibitor)[10]

  • Solvent for compound dissolution (e.g., DMSO or acetonitrile, reagent grade)

  • White, flat-bottom 96-well microplates

  • Multi-well fluorescence plate reader (Excitation/Emission ~488/527 nm)[2]

  • Multichannel pipette

5.2. Reagent Preparation

  • Aromatase Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.

  • Recombinant Human Aromatase: Reconstitute the lyophilized enzyme in Aromatase Assay Buffer to the desired concentration. Prepare aliquots and store at -80°C to avoid repeated freeze-thaw cycles.[11] Keep on ice during use.

  • NADPH Generating System (100X): Reconstitute with Aromatase Assay Buffer. Aliquot and store at -20°C.[12]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in Aromatase Assay Buffer to achieve a range of final assay concentrations. Ensure the final solvent concentration in the assay does not exceed 0.5%, as higher concentrations may inhibit enzyme activity.[12]

  • Positive Control (Letrozole): Prepare a stock solution and serial dilutions in the same manner as the test compound.

5.3. Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

G cluster_workflow Experimental Workflow A 1. Prepare Reagent Mix (Assay Buffer, Aromatase Enzyme, NADPH Generating System) B 2. Plate Setup Add Mix to wells. Add Test Compound (this compound), Positive Control, and Solvent Control. A->B C 3. Pre-incubation Incubate plate for 10-30 min at 37°C to allow inhibitor binding. B->C D 4. Initiate Reaction Add Aromatase Substrate to all wells. C->D E 5. Kinetic Measurement Immediately measure fluorescence every 1-2 minutes for 30-60 min at 37°C. D->E F 6. Data Analysis Calculate reaction rates (V). Determine % Inhibition and IC₅₀. E->F

Fig. 2: Workflow for the Fluorometric Aromatase Assay.
  • Plate Setup: Set up the 96-well plate with the following controls and samples in triplicate:

    • Solvent Control (100% Activity): Contains enzyme and the same concentration of solvent used for the test compound.

    • Positive Control: Contains enzyme and a known inhibitor (e.g., Letrozole).

    • Test Wells: Contain enzyme and varying concentrations of this compound.

    • No Enzyme Control (Background): Contains assay buffer and substrate but no enzyme, to measure background fluorescence.

  • Reaction Mix Preparation: Prepare a master mix containing Aromatase Assay Buffer, Recombinant Human Aromatase, and the NADPH Generating System. The volume should be sufficient for all wells.

  • Dispensing: Add the reaction mix to each well of the 96-well plate.

  • Inhibitor Addition: Add the appropriate volume of the serially diluted this compound, positive control, or solvent to the designated wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-30 minutes.[10] This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells using a multichannel pipette.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode (Excitation/Emission ~488/527 nm) every 1-2 minutes for a total of 30-60 minutes.[2]

5.4. Data Analysis

  • Calculate Reaction Rate (V): For each well, plot the fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of aromatase inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] x 100 Where:

    • V_inhibitor is the reaction rate in the presence of this compound.

    • V_solvent_control is the average reaction rate of the solvent control wells.

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.

Conclusion

The described fluorometric assay provides a robust and high-throughput method for evaluating the inhibitory potential of compounds like this compound against aromatase. This protocol allows for the determination of IC₅₀ values, which are crucial for structure-activity relationship (SAR) studies and for identifying promising lead compounds in the drug discovery pipeline for hormone-dependent cancers. Given the known anti-aromatase activity of the chalcone scaffold, this assay is an essential tool for characterizing the specific efficacy of this compound.

References

Application Notes and Protocols: Cytotoxicity of Chalcones on MCF-7 and MDA-MB-231 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies on the cytotoxicity of eriodictyol chalcone on MCF-7 and MDA-MB-231 cell lines were identified in the conducted literature search. The following data, protocols, and pathway descriptions are based on studies of other chalcone derivatives and are provided as a representative guide. Researchers should validate these protocols for their specific chalcone of interest.

Introduction

Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in cancer research due to their wide range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects. This document provides an overview of the cytotoxic effects of various chalcone derivatives on two commonly studied human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The provided protocols and data serve as a foundational guide for investigating the anticancer potential of novel chalcone compounds.

Data Presentation: Cytotoxicity of Chalcone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various chalcone derivatives against MCF-7 and MDA-MB-231 cell lines, as reported in the literature. These values highlight the dose-dependent cytotoxic effects of chalcones on these breast cancer cells.

Chalcone DerivativeCell LineIC50 ValueReference
Chalcone (1,3-diphenyl-2-propenone)MDA-MB-23118.1 µM[1]
2-HydroxychalconeMDA-MB-2314.6 µM[1]
XanthohumolMDA-MB-2316.7 µM[1]
Chalcone-3MDA-MB-23117.98 ± 6.36 µg/mL[2]
Nitro ChalconeMCF-714.75 µg/mL[3]
Trifluoromethyl ChalconeMCF-713.75 µg/mL[3]
Chalcone Derivative 12MCF-74.19 ± 1.04 µM[4][5]
Chalcone Derivative 12MDA-MB-2316.12 ± 0.84 µM[4][5]
Chalcone Derivative 13MCF-73.30 ± 0.92 µM[4][5]
Chalcone Derivative 13MDA-MB-23118.10 ± 1.65 µM[4][5]
IsobavachalconeMCF-7 & MDA-MB-231Induces apoptosis[1]
Licochalcone AMCF-7Induces apoptosis & cell cycle arrest[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques described in the cited literature and can be adapted for the evaluation of novel chalcone compounds.

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chalcone compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat them with the chalcone compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with the chalcone compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the chalcone compound and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21, Akt, p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture MCF-7 & MDA-MB-231 Cell Culture seeding Seeding in Plates (96-well, 6-well) cell_culture->seeding treatment Chalcone Treatment (Varying Concentrations & Times) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for assessing chalcone cytotoxicity.

Signaling Pathway: Induction of Apoptosis

Many chalcones have been shown to induce apoptosis in breast cancer cells through the intrinsic (mitochondrial) pathway.[1][6][7] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade chalcone Chalcone bcl2 Bcl-2 (Anti-apoptotic) chalcone->bcl2 Inhibits bax Bax (Pro-apoptotic) chalcone->bax Activates mito_perm Mitochondrial Membrane Permeabilization bcl2->mito_perm Inhibits bax->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Chalcone-induced intrinsic apoptosis pathway.

Conclusion

The information and protocols provided in this document offer a comprehensive framework for investigating the cytotoxic effects of chalcone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. While specific data for this compound is currently lacking, the methodologies and observed mechanisms for other chalcones suggest promising avenues for future research into its potential as an anticancer agent. It is imperative to perform detailed experimental validation for any new chalcone compound of interest.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, a naturally derived flavonoid, has garnered significant interest for its potential therapeutic applications stemming from its potent anti-inflammatory, antioxidant, and anti-neoplastic properties. Preclinical evaluation of its in vivo efficacy is a critical step in the drug development pipeline. These application notes provide detailed protocols for animal models relevant to assessing the therapeutic potential of this compound in various disease contexts, including inflammation, oxidative stress, metabolic disorders, and cancer. The protocols are designed to be comprehensive and reproducible, enabling researchers to generate robust and reliable data.

I. Anti-inflammatory and Antioxidant Efficacy

This compound has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways. The following animal models are suitable for evaluating these properties.

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Oxidative Stress in Mice

This model is used to induce a systemic inflammatory response and oxidative stress, mimicking aspects of sepsis and other inflammatory conditions.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are commonly used.

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS Control (LPS + Vehicle)

    • This compound (LPS + this compound at various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Dexamethasone)

  • Dosing:

    • Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle orally (p.o.) or intraperitoneally (i.p.) for a pre-determined period (e.g., 7 consecutive days).

    • On the final day of treatment, induce inflammation by injecting LPS (from E. coli, serotype O111:B4) intraperitoneally at a dose of 5-10 mg/kg, one hour after the final dose of this compound.

  • Sample Collection: Euthanize the mice 6-24 hours after LPS injection. Collect blood via cardiac puncture for serum analysis and harvest tissues (e.g., lung, liver, kidney) for further analysis.

  • Endpoint Analysis:

    • Inflammatory Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in serum and tissue homogenates using ELISA kits.

    • Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in tissue homogenates using commercially available kits.[1]

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration.[1]

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.

    • Western Blot Analysis: Analyze the expression of proteins involved in NF-κB (p65, IκBα) and Nrf2/HO-1 signaling pathways in tissue lysates.

Data Presentation:

GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)MDA (nmol/mg protein)SOD (U/mg protein)
Vehicle Control-ValueValueValueValue
LPS Control-ValueValueValueValue
This compound10ValueValueValueValue
This compound25ValueValueValueValue
This compound50ValueValueValueValue
DexamethasoneValueValueValueValueValue

Caption: Effect of this compound on Inflammatory Cytokines and Oxidative Stress Markers in LPS-Treated Mice.

B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is a well-established method for inducing inflammatory bowel disease (IBD)-like symptoms in mice.

Experimental Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old) are susceptible to DSS-induced colitis.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[2][3][4]

  • Grouping and Dosing:

    • Control (Normal drinking water + Vehicle)

    • DSS Control (DSS + Vehicle)

    • This compound (DSS + this compound at various doses)

    • Positive Control (e.g., Sulfasalazine)

    • Administer this compound or vehicle orally daily, starting concurrently with DSS administration or as a pre-treatment.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect the entire colon. Measure colon length and weight.

  • Endpoint Analysis:

    • Histopathology: Perform H&E staining on colon sections to assess mucosal damage, crypt architecture, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue.

    • Cytokine Analysis: Measure pro-inflammatory cytokine levels in the colon tissue homogenates.

Data Presentation:

GroupDose (mg/kg)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Control-ValueValueValue
DSS Control-ValueValueValue
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
SulfasalazineValueValueValueValue

Caption: Efficacy of this compound in a DSS-Induced Colitis Model.

Signaling Pathway Visualization:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines OxidativeStress Oxidative Stress NFkB->OxidativeStress Promotes Inflammation Inflammation Cytokines->Inflammation Eriodictyol Eriodictyol Chalcone Eriodictyol->NFkB Inhibits Nrf2 Nrf2 Eriodictyol->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->OxidativeStress Reduces

Caption: this compound's Dual Regulatory Role on NF-κB and Nrf2 Pathways.

II. Metabolic Disease Efficacy

This compound has shown potential in ameliorating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), potentially through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways.[5]

A. High-Fat Diet (HFD)-Induced Obesity in Mice

This model is used to study the effects of compounds on weight gain, insulin resistance, and related metabolic complications.

Experimental Protocol:

  • Animals: C57BL/6 mice are a suitable strain for developing diet-induced obesity.

  • Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity. A control group should be fed a standard chow diet.[6]

  • Grouping and Dosing:

    • Chow Control (Standard Diet + Vehicle)

    • HFD Control (HFD + Vehicle)

    • This compound (HFD + this compound at various doses)

    • Positive Control (e.g., Orlistat)

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis:

    • Body Composition: At the end of the study, measure fat mass and lean mass using DEXA scan.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

    • Serum Biochemistry: Measure serum levels of glucose, insulin, triglycerides, and cholesterol.

    • Liver Histology: Perform H&E and Oil Red O staining on liver sections to assess steatosis.

    • Gene and Protein Expression: Analyze the expression of genes and proteins involved in lipid metabolism and the AMPK/SIRT1 pathway in liver and adipose tissue.

Data Presentation:

GroupDose (mg/kg)Body Weight Gain (g)Fat Mass (%)Fasting Glucose (mg/dL)Liver Triglycerides (mg/g)
Chow Control-ValueValueValueValue
HFD Control-ValueValueValueValue
This compoundDose 1ValueValueValueValue
This compoundDose 2ValueValueValueValue
OrlistatValueValueValueValueValue

Caption: Effect of this compound on Metabolic Parameters in HFD-Fed Mice.

Experimental Workflow Visualization:

G start Start: C57BL/6 Mice diet High-Fat Diet (8-16 weeks) start->diet grouping Grouping & Dosing: - HFD Control - this compound - Positive Control diet->grouping monitoring Weekly Monitoring: - Body Weight - Food Intake grouping->monitoring Daily Treatment endpoint Endpoint Analysis: - GTT/ITT - Serum Biochemistry - Histology - Gene/Protein Expression monitoring->endpoint

Caption: Workflow for High-Fat Diet-Induced Obesity Model.

III. Anti-Cancer Efficacy

Eriodictyol has demonstrated anti-tumor activity in various cancer models, including glioma, by inhibiting proliferation and inducing apoptosis, potentially through the PI3K/Akt/NF-κB signaling pathway.[7]

A. Xenograft Tumor Model in Nude Mice

This model is the standard for evaluating the in vivo anti-tumor efficacy of novel compounds.

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of human tumor cells.

  • Cell Culture: Culture the desired human cancer cell line (e.g., U87MG for glioma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.[7]

  • Grouping and Dosing:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups.

    • Vehicle Control

    • This compound (various doses, administered i.p. or p.o.)

    • Positive Control (e.g., a standard-of-care chemotherapy agent for the specific cancer type)

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.

    • Histology and Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Western Blot Analysis: Analyze protein expression in tumor lysates to investigate the mechanism of action (e.g., PI3K/Akt/NF-κB pathway).

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Value-Value
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
Positive ControlValueValueValueValue

Caption: Anti-tumor Efficacy of this compound in a Xenograft Model.

Logical Relationship Visualization:

G Eriodictyol This compound PI3K PI3K Eriodictyol->PI3K Inhibits Apoptosis Apoptosis Eriodictyol->Apoptosis Induces Akt Akt PI3K->Akt NFkB_cancer NF-κB Akt->NFkB_cancer Proliferation Cell Proliferation & Metastasis NFkB_cancer->Proliferation Promotes NFkB_cancer->Apoptosis Inhibits

Caption: Proposed Mechanism of this compound's Anti-Cancer Activity.

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's therapeutic potential. By utilizing these standardized models, researchers can generate reproducible and comparable data on its anti-inflammatory, antioxidant, metabolic, and anti-cancer properties. The accompanying data tables and diagrams offer a clear structure for data presentation and a visual understanding of the compound's mechanisms of action. Adherence to these detailed methodologies will be crucial in advancing the preclinical development of this compound as a promising therapeutic agent.

References

Application Notes and Protocols for Developing a Stable Formulation for In Vivo Delivery of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictyol chalcone, a natural flavonoid precursor, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. However, its therapeutic potential is often hindered by poor aqueous solubility, low stability, and limited bioavailability, which collectively restrict its in vivo efficacy[2]. To overcome these challenges, advanced formulation strategies are required to develop stable and effective delivery systems for this compound.

These application notes provide a comprehensive guide to developing and characterizing a stable nanoparticle-based formulation of this compound for in vivo delivery. The protocols outlined below cover the preparation of lipid-based nanoparticles, their physicochemical characterization, and methods for assessing their stability and in vivo performance.

Data Presentation: Formulation Characteristics

The successful development of a nanoparticle formulation for this compound hinges on achieving optimal physicochemical properties. The following table summarizes key quantitative parameters for a representative lipid nanoparticle formulation. While specific values will vary based on the precise lipids and manufacturing parameters used, this table provides a target profile for a stable and effective formulation.

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 80%HPLC, UV-Vis Spectroscopy
Drug Loading (DL%) 1 - 5%HPLC, UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles

This protocol describes the preparation of this compound-loaded lipid nanoparticles using a microfluidic-based method, which allows for reproducible and scalable production[3].

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Ethanol, anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic nanoparticle synthesis platform (e.g., NanoAssemblr)

Procedure:

  • Lipid Phase Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in anhydrous ethanol to achieve a total lipid concentration of 10-20 mg/mL. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Dissolve this compound in the lipid-ethanol solution. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio (e.g., 1:10 w/w).

  • Aqueous Phase Preparation:

    • Prepare sterile PBS at pH 7.4.

  • Nanoparticle Formation:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid phase and aqueous phase into separate inlet reservoirs.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the this compound.

  • Purification:

    • Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) for 12-24 hours to remove the ethanol and any unencapsulated drug. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10-14 kDa.

    • Change the dialysis buffer 3-4 times during this period.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

    • Store the formulation at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension with filtered PBS to an appropriate concentration.

    • For particle size and PDI, perform DLS measurements at 25°C.

    • For zeta potential, perform ELS measurements at 25°C.

    • Record the Z-average diameter, PDI, and zeta potential values. Perform measurements in triplicate.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • HPLC Method (adapted from a method for eriodictyol and chalcones[4]):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 280-370 nm).

    • Standard Curve: Prepare a standard curve of this compound in a suitable organic solvent (e.g., methanol) at known concentrations.

  • Procedure for EE% and DL%:

    • To determine the total amount of this compound, disrupt a known volume of the nanoparticle formulation by adding a suitable organic solvent (e.g., methanol) to dissolve the lipids and release the encapsulated drug.

    • To determine the amount of unencapsulated (free) drug, separate the nanoparticles from the aqueous phase using a centrifugal filter device (e.g., Amicon Ultra with a 10 kDa MWCO).

    • Analyze the total drug and free drug samples by HPLC.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Stability Assessment

1. Physical Stability:

  • Objective: To assess the stability of the nanoparticle formulation over time under different storage conditions.

  • Procedure:

    • Store aliquots of the nanoparticle formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), measure the particle size, PDI, and zeta potential as described in Protocol 2.

    • Monitor for any visual signs of aggregation or precipitation.

2. In Vitro Drug Release:

  • Objective: To determine the release profile of this compound from the nanoparticles in a simulated physiological environment.

  • Procedure:

    • Place a known amount of the nanoparticle formulation into a dialysis bag (10-14 kDa MWCO).

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions).

    • Maintain the setup at 37°C with gentle stirring.

    • At various time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of released this compound in the samples using HPLC (as described in Protocol 2).

    • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Evaluation (Conceptual Framework)

A comprehensive in vivo study is crucial to evaluate the efficacy and safety of the formulated this compound. Below is a general framework for an in vivo study in a relevant animal model (e.g., a mouse model of inflammation or cancer).

1. Animal Model:

  • Select an appropriate animal model that aligns with the therapeutic indication of this compound. For example, for anti-inflammatory studies, a lipopolysaccharide (LPS)-induced inflammation model could be used. For anticancer studies, a tumor xenograft model would be appropriate[1].

2. Dosing and Administration:

  • The formulated this compound can be administered via various routes, with intravenous (IV) or intraperitoneal (IP) injection being common for nanoparticle formulations.

  • The dose will need to be determined based on previous in vitro efficacy data and preliminary in vivo toxicity studies.

  • Include control groups: a vehicle control (empty nanoparticles), a free this compound control (if solubility allows for a comparable dose), and a positive control (a standard-of-care drug).

3. Pharmacokinetic (PK) Study:

  • Administer a single dose of the formulation to the animals.

  • Collect blood samples at various time points.

  • Extract and quantify the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

4. Efficacy Study:

  • Administer the formulation according to a predetermined dosing schedule.

  • Monitor relevant efficacy endpoints. For an inflammation model, this could include measuring pro-inflammatory cytokine levels in the blood or tissue. For a cancer model, this would involve measuring tumor volume over time[1].

5. Biodistribution and Safety:

  • At the end of the study, harvest major organs to assess the distribution of the nanoparticles and the drug.

  • Perform histological analysis of major organs to evaluate any potential toxicity.

  • Monitor the animals for any signs of adverse effects throughout the study.

Visualization of Key Processes

Signaling Pathways of Eriodictyol

Eriodictyol exerts its biological effects by modulating several key signaling pathways. It is presumed that this compound, as a close structural analog and precursor, acts on similar pathways. The diagram below illustrates the primary signaling cascades influenced by eriodictyol, leading to its antioxidant and anti-inflammatory effects[5][6][7][8].

Eriodictyol_Signaling cluster_nrf2 Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway Eriodictyol This compound Keap1 Keap1 Eriodictyol->Keap1 inhibits NFkB NF-κB Eriodictyol->NFkB inhibits PI3K_Akt PI3K/Akt Eriodictyol->PI3K_Akt inhibits ROS Oxidative Stress (ROS) ROS->Keap1 activates Inflammation Inflammatory Stimuli (e.g., LPS) Inflammation->NFkB activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds PhaseII Phase II Enzymes (HO-1, NQO-1) ARE->PhaseII promotes transcription Antioxidant Antioxidant Response PhaseII->Antioxidant Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Anti_inflammatory Anti-inflammatory Response Cytokines->Anti_inflammatory reduced PI3K_Akt->NFkB activates

Caption: this compound Signaling Pathways.

Experimental Workflow for Formulation and Characterization

The following diagram outlines the logical flow of experiments from nanoparticle formulation to in vivo evaluation.

Workflow cluster_char cluster_stab cluster_invivo Formulation 1. Nanoparticle Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization Stability 3. In Vitro Stability Assessment Characterization->Stability Size Particle Size & PDI Characterization->Size Zeta Zeta Potential Characterization->Zeta EE EE% & DL% Characterization->EE InVivo 4. In Vivo Evaluation Stability->InVivo Physical Physical Stability Stability->Physical Release Drug Release Stability->Release Data Data Analysis & Reporting InVivo->Data PK Pharmacokinetics InVivo->PK Efficacy Efficacy InVivo->Efficacy Safety Safety/Toxicity InVivo->Safety

Caption: Experimental Workflow for Formulation Development.

Conclusion

The development of a stable in vivo delivery system for this compound is a critical step in realizing its therapeutic potential. The protocols and guidelines presented here offer a systematic approach to formulating, characterizing, and evaluating nanoparticle-based delivery systems for this promising natural compound. By focusing on key physicochemical attributes and conducting rigorous in vitro and in vivo assessments, researchers can advance the development of this compound from a promising molecule to a clinically relevant therapeutic agent.

References

Application Notes and Protocols for Testing Eriodictyol Chalcone in a Mouse Xenograft Model of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, a natural flavonoid, has demonstrated notable anticancer properties in preclinical studies. Evidence suggests its potential to inhibit the proliferation of breast cancer cells, and a key mechanism of action involves the modulation of the PI3K/Akt signaling pathway.[1] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a mouse xenograft model of human breast cancer. The protocol outlines the necessary steps from cell culture and animal model establishment to drug administration and endpoint analysis.

Materials and Methods

Cell Culture

Human breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, are suitable for this protocol.

  • MCF-7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

  • MDA-MB-231 Cells: Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 (for DMEM) or without CO2 (for L-15).

Animal Model
  • Species: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 4-6 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

  • Housing: House mice in sterile conditions within individually ventilated cages, with ad libitum access to sterile food and water.

Experimental Workflow

The following diagram outlines the general experimental workflow for the mouse xenograft study.

experimental_workflow cluster_pre Pre-Tumor Implantation cluster_implant Tumor Implantation cluster_treat Treatment and Monitoring cluster_post Post-Treatment Analysis Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Tumor Cell Implantation Tumor Cell Implantation Cell Preparation->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Continued Treatment and Monitoring Continued Treatment and Monitoring Treatment Initiation->Continued Treatment and Monitoring Euthanasia and Tumor Excision Euthanasia and Tumor Excision Continued Treatment and Monitoring->Euthanasia and Tumor Excision Data Analysis Data Analysis Euthanasia and Tumor Excision->Data Analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Bax Bax Akt->Bax Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Eriodictyol Eriodictyol Chalcone Eriodictyol->PI3K Inhibits

References

Application of Eriodictyol Chalcone in Studying Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, a naturally occurring flavonoid, has emerged as a molecule of interest in the study of estrogen receptor (ER) signaling. While direct high-affinity binding to the classical estrogen receptors (ERα and ERβ) has not been definitively established, evidence suggests that this compound may modulate estrogen-related signaling pathways through non-classical mechanisms. This includes the potential for allosteric modulation of ERs or interaction with downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial in ER-mediated cellular processes. These application notes provide a framework for utilizing this compound as a tool to investigate the complex network of estrogen receptor signaling, with a focus on its potential role in breast cancer research.

Estrogen signaling is multifaceted, involving genomic pathways mediated by nuclear ERα and ERβ, as well as non-genomic pathways initiated by membrane-associated ERs, including the G protein-coupled estrogen receptor (GPER). These pathways regulate a wide array of physiological processes and are implicated in the pathology of various diseases, most notably breast cancer. The ability of compounds like this compound to influence these pathways, potentially in a manner distinct from classical ER ligands, makes them valuable probes for dissecting the intricacies of estrogen signaling and for the development of novel therapeutic strategies.

Data Presentation

The following tables summarize the known and potential activities of this compound and related compounds in the context of estrogen receptor signaling and its effects on breast cancer cells.

Table 1: Effects of Eriodictyol and Related Chalcones on Breast Cancer Cell Signaling and Viability

CompoundCell LineEffectConcentration/IC50Signaling Pathway Implicated
EriodictyolMCF-7, MDA-MB-231Reduces cell viability, induces apoptosisDose-dependentRepression of PI3K/Akt pathway[1]
2',3',4'-TrihydroxychalconeMCF-7Blocks E2-induced proliferation1-10 µMInhibition of E2-induced MAPK activation[2]
Licochalcone AMCF-7Decreases cell viability, induces apoptosis and autophagyNot specifiedInhibition of PI3K/Akt/mTOR pathway[3][4]
XanthohumolMCF-7Inhibits cell growth, induces apoptosisNot specifiedNot specified[5]

Table 2: General Effects of Chalcones on Estrogen Receptor-Related Pathways

Chalcone TypeActivityTargetNotes
Various ChalconesAnti-proliferativeOvarian cancer cellsActivity correlated with binding to type II estrogen binding sites[5]
PrenylchalconesEstrogenicNot specifiedCan be metabolized to potent phytoestrogens[6]
General ChalconesModulation of AR and ER signalingProstate and breast cancer cellsCan act on various molecular targets including NF-κB and tubulin[7]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Estrogen Receptor-Mediated Gene Transcription using a Luciferase Reporter Assay

This protocol is designed to determine if this compound can act as an agonist or antagonist of ERα or ERβ in a cellular context.

Materials:

  • MCF-7 or T47D cells (ERα positive) or a cell line stably expressing ERβ

  • Estrogen-responsive element (ERE)-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Phenol red-free DMEM/F12 medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound

  • 17β-estradiol (E2)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM/F12 containing CS-FBS to remove any estrogenic compounds.

  • Treatment: After another 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in the presence or absence of a low concentration of E2 (e.g., 1 nM) to assess agonist and antagonist activity, respectively. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in treated cells to that in control cells.

Protocol 2: Evaluation of this compound's Impact on the PI3K/Akt Signaling Pathway via Western Blotting

This protocol aims to investigate whether this compound modulates the phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM/F12 medium with CS-FBS

  • This compound

  • E2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture MCF-7 cells in phenol red-free medium with CS-FBS. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., E2) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.

Visualizations

Estrogen_Signaling_Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway cluster_chalcone E2_n E2 ER_n ERα / ERβ E2_n->ER_n Binds ERE Estrogen Response Element ER_n->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation E2_m E2 GPER GPER E2_m->GPER Activates PI3K PI3K GPER->PI3K Akt Akt PI3K->Akt Phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival Eriodictyol_Chalcone This compound Eriodictyol_Chalcone->ER_n Modulates? Eriodictyol_Chalcone->PI3K Inhibits?

Caption: Potential sites of action for this compound in ER signaling.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Interpretation Hypothesis This compound modulates ER signaling pathways Reporter_Assay ERE-Luciferase Reporter Assay Hypothesis->Reporter_Assay Western_Blot Western Blot (p-Akt, p-ERK) Hypothesis->Western_Blot Proliferation_Assay Cell Proliferation Assay (MCF-7) Hypothesis->Proliferation_Assay Data_Analysis Quantify changes in gene expression, protein phosphorylation, and cell growth Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Determine the mechanism of action Data_Analysis->Conclusion

Caption: Workflow for studying this compound's effects on ER signaling.

References

Application Notes and Protocols: Eriodictyol Chalcone as a Tool Compound in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, a naturally occurring open-chain flavonoid found in plants like tomatoes, is gaining significant attention as a versatile tool compound in metabolic research.[1][2] As a precursor in the flavonoid biosynthetic pathway, it possesses a unique α,β-unsaturated ketone moiety that contributes to its diverse biological activities.[1][2][3] These activities, including antioxidant, anti-inflammatory, and anticancer effects, are primarily linked to its ability to modulate key signaling pathways involved in cellular metabolism.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to investigate metabolic pathways and their dysregulation in various disease models.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅N/A
Molecular Weight 272.25 g/mol N/A
Appearance Yellow solidN/A
Solubility Soluble in DMSO, ethanol, and methanolMedchemExpress
Storage Store at -20°C for long-term storage. Protect from light.MedchemExpress

Stock Solution Preparation:

For in vitro experiments, a 10 mM stock solution of this compound can be prepared by dissolving 2.72 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO). The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, the appropriate vehicle and concentration should be determined based on the specific animal model and administration route.

Key Metabolic Signaling Pathways Modulated by this compound

This compound exerts its effects on cellular metabolism by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[4] this compound can activate this pathway, leading to the expression of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1 Keap1 EC->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates and Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces Transcription Nucleus Nucleus

Caption: Nrf2/ARE pathway activation by this compound.

PI3K/Akt/NF-κB Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation.[4] Aberrant activation of this pathway is implicated in various metabolic disorders. This compound has been shown to inhibit this pathway.[4]

PI3K_Pathway EC This compound PI3K PI3K EC->PI3K Inhibits Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Applications in Metabolic Research

Studying Oxidative Stress and Antioxidant Defense

Application: Investigate the role of the Nrf2 pathway in protecting cells from metabolic stress-induced oxidative damage.

Experimental Model: Use cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) or animal models of metabolic disease (e.g., high-fat diet-fed mice).

Protocol: In Vitro Nrf2 Activation Assay

  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

  • Induce Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a specified time (e.g., 4 hours).

  • Cell Viability Assay: Measure cell viability using an MTT or MTS assay to determine the protective effect of this compound.

  • Nrf2 Translocation Analysis (Immunofluorescence):

    • Culture cells on coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Nuclear translocation indicates activation.

  • Gene Expression Analysis (qPCR):

    • Treat cells with this compound as described.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Workflow Diagram:

Nrf2_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Plate Cells (e.g., HepG2) Start->Cell_Culture Treatment Treat with Eriodictyol Chalcone (various conc.) Cell_Culture->Treatment Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂) Treatment->Oxidative_Stress Viability Cell Viability (MTT Assay) Oxidative_Stress->Viability Immunofluorescence Nrf2 Translocation (Immunofluorescence) Oxidative_Stress->Immunofluorescence qPCR Gene Expression (qPCR for HO-1, NQO1) Oxidative_Stress->qPCR End End Viability->End Immunofluorescence->End qPCR->End

Caption: Experimental workflow for assessing Nrf2 activation.

Investigating Inflammation in Metabolic Diseases

Application: Use this compound as a tool to probe the role of the NF-κB pathway in inflammation associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, co-cultures of adipocytes and macrophages, or animal models of diet-induced obesity.

Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (NF-κB), and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in phosphorylated IκBα and p65 indicates inhibition of the NF-κB pathway.

Quantitative Data Summary

CompoundAssayCell Line/ModelIC₅₀ / Effective ConcentrationReference
Butein (a chalcone)α-glucosidase inhibitionIn vitro-[7]
Butein (a chalcone)α-amylase inhibitionIn vitroModerate inhibition[7]
Chalcone derivativesα-glucosidase inhibitionIn vitroIC₅₀ = 0.4 µM (most active)[7]
Lavandulylated chalconeβ-glucosidase inhibitionIn vitroIC₅₀ = 57 µM[7]
Xanthohumol (a chalcone)α-glucosidase inhibitionIn vitroIC₅₀ = 8.8 µM[7]
Butein (a chalcone)Triglyceride reductionC. elegans70 µM (27% reduction)[6]

Note: Specific quantitative data for this compound in metabolic assays is still emerging in the literature. The data presented here for other chalcones can serve as a reference for designing initial dose-response experiments.

Conclusion

This compound is a valuable tool compound for researchers investigating the intricate network of signaling pathways that govern metabolic homeostasis. Its ability to modulate the Nrf2 and NF-κB pathways, among others, makes it particularly useful for studying the interplay between oxidative stress, inflammation, and metabolic dysfunction. The protocols and data provided in these application notes offer a starting point for utilizing this compound to elucidate the molecular mechanisms underlying metabolic diseases and to explore potential therapeutic strategies. As research in this area progresses, a more comprehensive understanding of the specific effects and quantitative parameters of this compound will undoubtedly emerge.

References

Analytical Techniques for the Quality Control of Synthetic Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eriodictyol chalcone, a flavonoid precursor, is of significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. The quality control of synthetically produced this compound is paramount to ensure its purity, identity, and consistency, which are critical for its safe and effective use in research and product development. This document provides detailed application notes and protocols for the key analytical techniques employed in the quality control of synthetic this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of synthetic this compound. It is primarily used to determine the purity of the synthesized compound by separating it from any starting materials, by-products, or degradation products. Furthermore, with the use of a certified reference standard, HPLC can be employed for the accurate quantification of this compound in a given sample. A reversed-phase HPLC method using a C18 column is typically suitable for the analysis of chalcones and other flavonoids.[1][2][3] The method's performance is assessed through validation parameters such as linearity, accuracy, precision, and robustness.[4][5]

Experimental Protocol

Objective: To determine the purity and concentration of synthetic this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Autosampler and data acquisition software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Synthetic this compound sample

  • This compound certified reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.[2][3]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthetic this compound sample and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at the λmax of this compound (typically in the range of 320-380 nm).[6]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis:

    • Purity: Determine the area percentage of the this compound peak relative to the total peak area in the chromatogram.

    • Quantification: Use the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

ParameterValue
Retention Time (min)~15.2
Purity (%)> 98.0
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Quantification

Application Note

UV-Vis spectroscopy is a rapid and straightforward technique for the preliminary identification and quantification of synthetic this compound. Chalcones exhibit characteristic absorption bands in the UV-Vis region due to their conjugated system.[7][8] The position of the maximum absorbance (λmax) can be used for identification purposes by comparing it to a reference standard. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions at the λmax.

Experimental Protocol

Objective: To confirm the identity and determine the concentration of synthetic this compound.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • Synthetic this compound sample

  • This compound certified reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to create calibration standards.

  • Sample Solution Preparation: Prepare a solution of the synthetic this compound sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Wavelength Scan: Record the UV-Vis spectrum of a standard solution from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

  • Data Analysis:

    • Identity: Compare the λmax of the sample to that of the reference standard.

    • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample solution to determine its concentration from the calibration curve.

Data Presentation

ParameterValue
SolventMethanol
λmax (nm)~370 nm
Molar Absorptivity (ε)~25,000 - 35,000 M⁻¹cm⁻¹
Linearity Range (µg/mL)1 - 20
Correlation Coefficient (R²)> 0.998

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note

FTIR spectroscopy is a powerful tool for the identification of functional groups present in the synthetic this compound molecule. The technique provides a molecular fingerprint, and the presence of characteristic absorption bands for the α,β-unsaturated ketone, hydroxyl groups, and aromatic rings confirms the successful synthesis of the target compound.[9][10]

Experimental Protocol

Objective: To identify the characteristic functional groups of synthetic this compound.

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press)

Reagents and Materials:

  • Synthetic this compound sample (solid)

  • Potassium bromide (KBr), if using the pellet method

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Spectral Acquisition: Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Data Presentation

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching (phenolic)
~3050C-H stretching (aromatic)
~1640C=O stretching (α,β-unsaturated ketone)[10]
~1590C=C stretching (aromatic)[9]
~1200-1000C-O stretching (phenolic)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is the most definitive method for the structural elucidation of synthetic this compound.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the unambiguous confirmation of the molecular structure, including the stereochemistry of the double bond. For chalcones, the coupling constant (J value) between the vinylic protons is characteristic of the trans configuration.[12][13]

Experimental Protocol

Objective: To confirm the chemical structure of synthetic this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • Synthetic this compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the synthetic this compound sample in a suitable deuterated solvent containing TMS.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete assignment.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound.

Data Presentation

¹H NMR (DMSO-d₆)δ (ppm)MultiplicityJ (Hz)Assignment
Protons~7.5-6.0m-Aromatic-H
~7.6d~15H-β
~7.4d~15H-α
~3.8s-OCH₃
~9.5-12.0br s-OH
¹³C NMR (DMSO-d₆)δ (ppm)Assignment
Carbonyl~190C=O
Aromatic~160-110Ar-C
Vinylic~145C-β
~120C-α
Methoxyl~56OCH₃

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note

Mass spectrometry is used to determine the molecular weight of the synthetic this compound, providing further confirmation of its identity.[14] Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Experimental Protocol

Objective: To determine the molecular weight of synthetic this compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., ESI or APCI)

  • Liquid chromatography system for sample introduction (LC-MS)

Reagents and Materials:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (for mobile phase modification)

  • Synthetic this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound sample in a suitable solvent.

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Mass Spectral Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare the m/z value with the theoretical molecular weight of this compound.

Data Presentation

ParameterValue
Chemical FormulaC₁₆H₁₄O₅
Theoretical Monoisotopic Mass286.0841 g/mol
Ionization ModeESI-Negative
Observed m/z ([M-H]⁻)~285.076

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_qc Quality Control Analysis cluster_release Product Release synthesis Synthetic this compound hplc HPLC (Purity & Quantification) synthesis->hplc uv_vis UV-Vis Spectroscopy (Identity & Quantification) synthesis->uv_vis ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr uv_vis->nmr ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms pass Pass ms->pass fail Fail ms->fail release Product Release pass->release reprocess Reprocess/Reject fail->reprocess

Caption: Quality control workflow for synthetic this compound.

Caption: General chemical structure of a chalcone.

References

Application Notes and Protocols for Assessing the Bioavailability of Eriodictyol Chalcone in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictyol chalcone, a precursor in the biosynthesis of the flavanone eriodictyol, is a polyphenolic compound found in various plants, including tomatoes.[1] Chalcones, as a class of open-chain flavonoids, are known for their diverse pharmacological activities. However, their therapeutic potential is often limited by low oral bioavailability, poor distribution, and rapid metabolism and elimination.[2][3] Assessing the bioavailability of this compound is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting bioavailability studies of this compound in rodent models, drawing upon established methodologies for similar compounds.

Data Presentation: Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters to be Determined for this compound in Rodents

ParameterDescriptionExample Value (Eriodictyol-8-C-β-d-glucopyranoside in rats)[4]
Cmax Maximum (or peak) serum concentration that a drug achieves.85.3 ± 15.6 ng/mL (Oral)
Tmax Time at which the Cmax is observed.0.5 h (Oral)
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.210.8 ± 38.7 ng·h/mL (Oral)
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity.225.4 ± 41.3 ng·h/mL (Oral)
t1/2 Elimination half-life.2.1 ± 0.4 h (Oral)
F (%) Absolute oral bioavailability.7.71 ± 1.52 %

Experimental Protocols

This section details the essential protocols for assessing the bioavailability of this compound in rodents.

Animal Studies

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • This compound (analytical standard).

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium).

  • Cannulas for intravenous administration and blood collection.

  • Metabolic cages for urine and feces collection.

Protocol:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration (PO): Administer a single dose of this compound suspension/solution via oral gavage. A typical dose might range from 10 to 50 mg/kg.

    • Intravenous Administration (IV): Administer a single bolus dose of this compound solution via a cannulated tail vein or jugular vein. A typical dose might range from 1 to 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the cannulated vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection (Optional): House animals in metabolic cages for 24 or 48 hours to collect urine and feces for metabolite identification.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rodent plasma. This protocol is adapted from a method for a similar compound.[4]

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 analytical column (e.g., Agilent Zorbax XDB C18, 2.1 × 50 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Internal Standard (IS) (e.g., a structurally similar compound not present endogenously).

  • Acetonitrile for protein precipitation.

Protocol:

  • Sample Preparation (Protein Precipitation): [4]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions: Use a gradient elution program to separate this compound from endogenous plasma components.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and detect the analyte and IS using Multiple Reaction Monitoring (MRM).[4] The specific precursor-to-product ion transitions for this compound will need to be determined.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The lower limit of quantification should be sufficiently sensitive for pharmacokinetic studies.[4]

Pharmacokinetic Analysis

Objective: To calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Protocol:

  • Use non-compartmental analysis software (e.g., WinNonlin) to analyze the plasma concentration-time data for each animal.

  • Calculate Cmax and Tmax directly from the observed data.

  • Calculate AUC(0-t) using the linear trapezoidal rule.

  • Calculate AUC(0-∞) by summing AUC(0-t) and the extrapolated area (Clast/kel), where Clast is the last measurable concentration and kel is the terminal elimination rate constant.

  • Calculate the elimination half-life (t1/2) as 0.693/kel.

  • Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting po_dosing Oral Dosing (PO) fasting->po_dosing iv_dosing Intravenous Dosing (IV) fasting->iv_dosing blood_sampling Serial Blood Sampling po_dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_prep Plasma Sample Preparation (Protein Precipitation) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability Calculate Bioavailability (F%) pk_analysis->bioavailability

Caption: Experimental workflow for assessing the bioavailability of this compound in rodents.

Hypothesized Metabolic Pathway

Chalcones can undergo various metabolic transformations in the body, including cyclization to the corresponding flavanone and subsequent conjugation reactions.

G cluster_absorption Intestinal Lumen & Enterocytes cluster_circulation Systemic Circulation cluster_liver Liver (Hepatic Metabolism) cluster_excretion Excretion EC This compound E Eriodictyol EC->E Cyclization EC_G This compound Glucuronide EC->EC_G Glucuronidation EC_plasma This compound EC->EC_plasma Absorption E_G Eriodictyol Glucuronide E->E_G Glucuronidation E_S Eriodictyol Sulfate E->E_S Sulfation E->EC_plasma Absorption EC_G->EC_plasma Absorption E_G->EC_plasma Absorption E_S->EC_plasma Absorption E_plasma Eriodictyol EC_plasma->E_plasma Metabolites_plasma Conjugated Metabolites EC_plasma->Metabolites_plasma EC_liver This compound EC_plasma->EC_liver Portal Vein E_liver Eriodictyol EC_plasma->E_liver Portal Vein Metabolites_liver Further Conjugation EC_plasma->Metabolites_liver Portal Vein E_plasma->Metabolites_plasma E_plasma->EC_liver Portal Vein E_plasma->E_liver Portal Vein E_plasma->Metabolites_liver Portal Vein Metabolites_plasma->EC_liver Portal Vein Metabolites_plasma->E_liver Portal Vein Metabolites_plasma->Metabolites_liver Portal Vein Urine Urine Metabolites_plasma->Urine Renal Excretion EC_liver->Metabolites_liver Phase II Metabolism E_liver->Metabolites_liver Phase II Metabolism Metabolites_liver->Urine Excretion Feces Feces Metabolites_liver->Feces Excretion

References

Application Notes and Protocols for Studying the Synergistic Effects of Eriodictyol Chalcone with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental framework for investigating the synergistic anticancer effects of eriodictyol chalcone when used in combination with conventional chemotherapy agents. These guidelines cover in vitro and in vivo methodologies, data analysis, and interpretation.

Introduction

This compound, a precursor to flavonoids found in various plants, has garnered interest for its potential anticancer properties.[1][2][3] Preclinical studies suggest that it may induce apoptosis and modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] Combining natural compounds like this compound with standard chemotherapy presents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.[6][7]

These application notes provide a comprehensive guide to designing and executing experiments aimed at evaluating the synergistic potential of this compound and chemotherapy combinations.

Key Signaling Pathways

The synergistic effects of this compound with chemotherapy may be mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for designing mechanistic studies.

2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, contributing to chemotherapy resistance. Eriodictyol has been shown to inhibit this pathway, suggesting a potential mechanism for its anticancer effects.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Eriodictyol This compound Eriodictyol->PI3K Chemotherapy Chemotherapy Chemotherapy->Akt

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

2.2. NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation in cancer cells is associated with resistance to apoptosis-inducing agents like chemotherapy. Eriodictyol has been reported to suppress NF-κB activation.[5]

NFkB_Pathway Stimuli Pro-inflammatory Cytokines / Stress IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Expression Eriodictyol This compound Eriodictyol->IKK

Caption: NF-κB signaling pathway and a potential point of inhibition.

2.3. Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic drugs exert their effects by inducing apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process.

Apoptosis_Pathway Chemotherapy Chemotherapy Bax Bax (Pro-apoptotic) Chemotherapy->Bax Eriodictyol This compound Bcl2 Bcl-2 (Anti-apoptotic) Eriodictyol->Bcl2 Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and modulation points.

Experimental Workflow

A systematic approach is necessary to rigorously evaluate the synergistic potential of this compound and chemotherapy. The following workflow outlines the key stages of the investigation.

Experimental_Workflow cluster_1 A Phase 1: In Vitro Screening B Determine IC50 values of This compound and Chemotherapy A->B C Combination Index (CI) Analysis B->C D Phase 2: In Vitro Mechanistic Studies C->D H Phase 3: In Vivo Validation C->H E Cell Cycle Analysis D->E F Apoptosis Assays (Annexin V/PI, Western Blot) D->F G Signaling Pathway Analysis (Western Blot) D->G I Xenograft/Syngeneic Tumor Models H->I J Evaluate Tumor Growth Inhibition I->J K Toxicity Assessment I->K L Data Analysis and Interpretation J->L K->L

Caption: A stepwise experimental workflow for synergy studies.

Experimental Protocols

4.1. In Vitro Studies

4.1.1. Cell Lines and Culture

  • Select a panel of cancer cell lines relevant to the chemotherapy agent being tested.

  • Include both chemotherapy-sensitive and resistant cell lines to assess the potential to overcome resistance.[8][9][10][11]

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

4.1.2. Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at a constant ratio for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Table 1: IC50 Values of this compound and Chemotherapy Agent

Cell Line Treatment IC50 (µM) at 48h
Sensitive This compound
Chemotherapy Drug
Resistant This compound

| | Chemotherapy Drug | |

4.1.3. Combination Index (CI) Analysis The Chou-Talalay method is commonly used to determine if the combination effect is synergistic, additive, or antagonistic.[6][7][15]

Protocol:

  • Based on the IC50 values, select a range of concentrations for both agents.

  • Treat cells with the individual agents and their combinations at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Perform the MTT assay as described above.

  • Use software such as CompuSyn to calculate the Combination Index (CI) values.

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Data Presentation:

Table 2: Combination Index (CI) Values for this compound and Chemotherapy

Fa (Fraction affected) CI Value Interpretation
0.25
0.50
0.75

| 0.90 | | |

4.1.4. Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Protocol:

  • Treat cells with this compound, the chemotherapy agent, and their combination for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation:

Table 3: Percentage of Apoptotic Cells

Treatment Group % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+)
Control
This compound
Chemotherapy Drug

| Combination | | |

4.1.5. Western Blot Analysis Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.[16][17][18]

Protocol:

  • Treat cells as described for the apoptosis assay and lyse them to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Data Presentation:

Table 4: Relative Protein Expression Levels (Fold Change vs. Control)

Treatment Group Bcl-2/Bax Ratio Cleaved Caspase-3 p-Akt/Total Akt
Control 1.0 1.0 1.0
This compound
Chemotherapy Drug

| Combination | | | |

4.2. In Vivo Studies

4.2.1. Animal Models

  • Use immunodeficient mice (e.g., nude or SCID mice) for xenograft models with human cancer cell lines.

  • Syngeneic models in immunocompetent mice can be used if the cell line is of murine origin, which also allows for the study of immune system interactions.

4.2.2. Tumor Growth Inhibition Study This study evaluates the in vivo efficacy of the combination treatment.[19][20][21][22][23]

Protocol:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • Combination of this compound and chemotherapy

  • Administer the treatments according to a predetermined schedule (e.g., daily, every other day).

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation:

Table 5: In Vivo Tumor Growth Inhibition

Treatment Group Average Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%)
Vehicle Control 0
This compound
Chemotherapy Drug

| Combination | | |

4.2.3. Toxicity Assessment Monitor the health of the animals throughout the study.

Protocol:

  • Record body weight at each tumor measurement.

  • Observe the animals for any signs of toxicity, such as changes in behavior, appetite, or fur texture.

  • At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histological analysis to assess for any treatment-related toxicity.

Data Presentation:

Table 6: In Vivo Toxicity Assessment

Treatment Group Average Body Weight Change (%) Observed Toxicities
Vehicle Control None
This compound
Chemotherapy Drug

| Combination | | |

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

  • Synergy Interpretation: A statistically significant enhancement of the anticancer effect (e.g., decreased cell viability, increased apoptosis, reduced tumor growth) in the combination group compared to the individual treatment groups, along with a CI value of less than 1, provides strong evidence for synergy.

  • Mechanistic Insights: Correlate the observed synergistic effects with the molecular changes observed in the signaling pathway analyses to elucidate the underlying mechanisms.

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the synergistic anticancer effects of this compound in combination with chemotherapy. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the potential clinical development of this combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Eriodictyol Chalcone for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of eriodictyol chalcone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be approximately 1.2 g/L at 25°C[1]. This low solubility can present challenges for its direct application in aqueous cell culture media.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone[2]. For cell culture applications, DMSO is the most commonly used solvent for preparing stock solutions.

Q3: What is the recommended maximum concentration of DMSO in cell culture media?

A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for detailed steps to address this problem.

Q5: Are there advanced methods to improve the solubility of this compound for in vitro studies?

A5: Yes, several techniques can enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, formulation into solid dispersions, and the development of nanoformulations. Detailed protocols for some of these methods are provided in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media The compound's low aqueous solubility is exceeded when the DMSO concentration is diluted.- Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution. - Rapid mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. - Increase final DMSO concentration (with caution): If your cells tolerate it, a slightly higher final DMSO concentration (e.g., 0.2-0.5%) may help maintain solubility. Always include a vehicle control with the same DMSO concentration. - Use serum-containing media: If your experimental design allows, diluting the compound in media containing fetal bovine serum (FBS) can help solubility as the compound may bind to albumin and other proteins.
Cloudiness or turbidity in the culture medium over time The compound may be slowly precipitating out of the solution due to instability in the culture medium. This can be influenced by temperature fluctuations or interactions with media components.- Prepare fresh solutions: Prepare the final working solution of this compound immediately before treating the cells. - Monitor incubator conditions: Ensure the incubator maintains a stable temperature and humidity to prevent evaporation, which can concentrate the compound and lead to precipitation[3][4]. - Consider alternative solubilization methods: If precipitation persists, explore more robust methods like cyclodextrin complexation or solid dispersions, which can provide greater stability in aqueous environments.
Inconsistent experimental results This could be due to variable concentrations of the soluble compound in the media if precipitation is occurring.- Visually inspect for precipitates: Before treating cells, carefully inspect the prepared media for any signs of precipitation. - Filter the final solution: For some applications, you may consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. However, be aware that this may also reduce the final concentration of your compound. - Quantify the soluble fraction: In critical experiments, you could consider quantifying the amount of soluble this compound in your final working solution using techniques like HPLC.
Cell toxicity observed even at low concentrations The solvent (e.g., DMSO) may be causing toxicity, or the compound itself is highly potent in your cell line.- Run a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. - Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to identify the appropriate concentration range for your experiments.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound and the potential for solubility enhancement.

Solvent/System Solubility Reference
Water (25°C)~1.2 g/L[1]
DMSOSoluble
EthanolSoluble
MethanolSoluble[5]
AcetoneSoluble[5]
Cyclodextrin ComplexesEnhanced aqueous solubility (qualitative)[6][7][8]
Solid DispersionsEnhanced aqueous solubility (qualitative)[9][10][11]

Experimental Protocols

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: this compound-Cyclodextrin Complexation (Lyophilization Method)

Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin derivative. This protocol is adapted from methods used for other poorly soluble flavonoids[12].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative

  • Ethanol (96%)

  • Purified water

  • Sonicator

  • Freeze-dryer

  • Mortar and pestle

Procedure:

  • Dissolve this compound in 96% ethanol with sonication to a concentration of approximately 3 mg/mL.

  • In a separate container, dissolve HP-β-CD in the this compound-ethanol solution to achieve a desired molar ratio (e.g., 1:1 or 1:2 of this compound to HP-β-CD).

  • Add purified water to the mixture (e.g., 0.4 mL of water for each 1 mL of the solution).

  • Mix thoroughly. A slight precipitation may be observed.

  • Freeze the mixture at -80°C or in liquid nitrogen.

  • Lyophilize the frozen mixture until all solvents are evaporated to obtain a solid powder.

  • Grind the resulting solid product in a mortar to get a fine, homogenous powder.

  • The resulting powder is the this compound-cyclodextrin complex, which should exhibit improved water solubility.

  • To use in cell culture, dissolve the complex in purified water or directly in cell culture medium to the desired final concentration.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution of this compound by dispersing it in a solid polymer matrix. This protocol is based on general methods for preparing solid dispersions[9][11].

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer

  • Methanol or other suitable volatile solvent

  • Rotary evaporator or a water bath with a nitrogen stream

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).

  • Dissolve both this compound and the polymer (e.g., PVP K30) in a minimal amount of a common volatile solvent like methanol in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator or by placing the flask in a water bath at a controlled temperature (e.g., 40-50°C) under a gentle stream of nitrogen until a solid film or mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • The resulting powder can be dissolved in cell culture medium for in vitro experiments. The amorphous dispersion of the drug in the polymer matrix should lead to enhanced solubility and dissolution rate.

Visualizations

Signaling Pathways

Below are diagrams illustrating key signaling pathways that may be modulated by eriodictyol and other chalcones.

Eriodictyol_Signaling_Pathways cluster_ROS Oxidative Stress cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway ROS ROS Keap1 Keap1 ROS->Keap1 inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE activates Keap1->Nrf2 degradation Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes expression NFkB NF-κB Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes expression IKK IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Eriodictyol Eriodictyol Eriodictyol->Keap1 inhibits Eriodictyol->IKK inhibits Eriodictyol->PI3K inhibits

Caption: Key signaling pathways modulated by eriodictyol.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_preparation Preparation of this compound Solutions cluster_methods Solubilization Methods cluster_application Cell Culture Application Start This compound (Poorly Soluble) DMSO Direct Dissolution in DMSO Start->DMSO Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Solid_Dispersion Solid Dispersion Formation Start->Solid_Dispersion Nanoformulation Nanoformulation Start->Nanoformulation Stock_Solution Concentrated Stock Solution DMSO->Stock_Solution Cyclodextrin->Stock_Solution Solid_Dispersion->Stock_Solution Nanoformulation->Stock_Solution Dilution Dilution in Cell Culture Media Stock_Solution->Dilution Treatment Cell Treatment Dilution->Treatment Assay Cell-Based Assays Treatment->Assay Troubleshooting_Logic Precipitation Precipitation Observed in Cell Media Check_DMSO Is final DMSO concentration > 0.5%? Precipitation->Check_DMSO Check_Media_Temp Was media pre-warmed to 37°C? Check_DMSO->Check_Media_Temp No Reduce_DMSO Reduce DMSO concentration and/or run vehicle control Check_DMSO->Reduce_DMSO Yes Check_Mixing Was stock added dropwise with mixing? Check_Media_Temp->Check_Mixing Yes Warm_Media Pre-warm media before adding stock Check_Media_Temp->Warm_Media No Consider_Advanced Consider Advanced Solubilization Methods Check_Mixing->Consider_Advanced Yes Improve_Mixing Improve mixing technique Check_Mixing->Improve_Mixing No

References

strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome low yield in the chemical synthesis of eriodictyol chalcone.

Troubleshooting Guide: Overcoming Low Yield

Low yield in the synthesis of this compound is a common challenge, primarily due to the multiple hydroxyl groups on both aromatic rings, which can lead to side reactions and purification difficulties. This guide provides a systematic approach to troubleshoot and optimize your synthesis.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 2',4',6'-trihydroxyacetophenone and/or 3,4-dihydroxybenzaldehyde after the reaction, consider the following strategies:

StrategyRecommendationRationale
Optimize Base Catalyst Titrate the concentration of the base (e.g., NaOH or KOH). While a strong base is necessary, excess can lead to side reactions. For polyhydroxy chalcones, yields between 75-80% have been reported using KOH in ethanol.[1]The base deprotonates the α-carbon of the acetophenone, forming the enolate nucleophile. Insufficient base leads to low conversion, while excess can promote unwanted reactions.
Increase Reaction Time and/or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. For some polyhydroxy chalcones, heating at 55-60°C for 14-16 hours has proven effective.[1]The Claisen-Schmidt condensation can be slow, especially with sterically hindered or electron-rich substrates. Increased time and temperature can provide the necessary activation energy.
Employ Alternative Energy Sources Consider using microwave irradiation or ultrasonication. These methods can significantly reduce reaction times and improve yields.[2]Microwave and ultrasound energy can accelerate the reaction by providing localized and efficient heating, respectively.
Solvent-Free or Grinding Method Explore solvent-free "grinding" techniques with a solid base like NaOH. This green chemistry approach can sometimes lead to higher yields by increasing the concentration of reactants.Eliminating the solvent can drive the equilibrium towards the product and simplify workup.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on your TLC plate, in addition to your starting materials and product, indicates the formation of byproducts.

StrategyRecommendationRationale
Protecting Group Strategy Protect the hydroxyl groups of the starting materials before the condensation reaction. Methoxymethyl (MOM) ether is a suitable protecting group for phenols.The acidic phenolic protons can interfere with the basic reaction conditions, leading to side reactions. Protection of these groups ensures that the condensation occurs specifically at the desired positions.
Control Reaction Temperature Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize the formation of byproducts.Lower temperatures can increase the selectivity of the reaction and suppress side reactions that have higher activation energies.
Optimize Reactant Stoichiometry Use a slight excess of the benzaldehyde derivative (e.g., 1.1 equivalents) to ensure complete consumption of the more valuable acetophenone derivative.This can help to drive the reaction to completion and simplify purification by leaving only one of the starting materials in excess.

Issue 3: Difficulty in Product Purification

This compound is a polar molecule, which can make its purification challenging.

StrategyRecommendationRationale
Recrystallization Recrystallize the crude product from a suitable solvent system. Ethanol or ethanol/water mixtures are often effective for polar chalcones.Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on differences in solubility.
Column Chromatography If recrystallization is ineffective, use column chromatography on silica gel. A polar mobile phase, such as a gradient of ethyl acetate in hexane, will likely be required.Column chromatography provides a higher degree of separation for complex mixtures and can isolate the desired product from closely related impurities.
Acid-Base Extraction Utilize the phenolic nature of the product for purification. Dissolve the crude product in a basic aqueous solution, wash with a non-polar organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer.This technique is effective for separating phenolic compounds from non-acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Claisen-Schmidt condensation reaction between 2',4',6'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[1]

Q2: Why is the yield of my this compound synthesis so low?

A2: Low yields in the synthesis of polyhydroxy chalcones like this compound are often due to several factors:

  • Side reactions: The numerous hydroxyl groups on both starting materials are acidic and can react with the base, leading to a complex mixture of products.

  • Poor solubility: The starting materials and product can have limited solubility in common organic solvents.

  • Difficult purification: The high polarity of the product can make it difficult to separate from impurities and unreacted starting materials.

Q3: Should I use protecting groups for the hydroxyl functions?

A3: Yes, using protecting groups is a highly recommended strategy to improve the yield and simplify the purification of this compound. Protecting the hydroxyl groups prevents them from interfering with the base-catalyzed condensation reaction. A common strategy involves protecting the hydroxyl groups as methoxymethyl (MOM) ethers, which can be removed under acidic conditions after the condensation.

Q4: What are the key starting materials and how can I obtain them?

A4: The key starting materials are 2',4',6'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

  • 2',4',6'-Trihydroxyacetophenone can be synthesized from phloroglucinol and acetonitrile using the Hoesch reaction or by the acylation of phloroglucinol with acetic anhydride.[3][4]

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) can be synthesized from catechol and glyoxylic acid or through the bromination and subsequent hydrolysis of p-hydroxybenzaldehyde.[5][6]

Q5: What are some alternative methods to the Claisen-Schmidt condensation for chalcone synthesis?

A5: While the Claisen-Schmidt condensation is the most common, other methods exist for forming the α,β-unsaturated ketone core of chalcones. These include the Wittig reaction and Suzuki coupling, though they are generally more complex and may not be as cost-effective for this specific target molecule.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various polyhydroxy chalcones under different reaction conditions. Note that direct comparisons should be made with caution as the substrates and specific conditions vary.

Chalcone SynthesizedStarting MaterialsCatalyst/SolventConditionsYield (%)Reference
2',4'-Dihydroxy-6'-methoxy-3,4-methylenedioxydihydrochalconeProtected Acetophenone & BenzaldehydeKOH / EthanolRefluxNot specified[5]
2',4',6'-Trihydroxy-4-methoxydihydrochalconeProtected Acetophenone & BenzaldehydeKOH / EthanolRefluxNot specified[5]
2',3,4,4',6'-Pentahydroxychalcone (this compound)MOM-protected Acetophenone & BenzaldehydeNaOH / MethanolRoom TempNot specified[7]
General Polyhydroxy Chalcones2'-hydroxy substituted acetophenone & 2'-hydroxy substituted arylaldehydeKOH / Ethanol55-60°C, 14-16h75-80[1]
2,4-Dihydroxy substituted chalcones2,4-dihydroxy acetophenone & substituted benzaldehydesSOCl₂ / EthanolRoom Temp, 12hGood to Excellent[8]

Experimental Protocols

Protocol 1: Synthesis of 2',4',6'-Trihydroxyacetophenone

This protocol is adapted from the Hoesch reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, dissolve phloroglucinol (1 eq.) and anhydrous zinc chloride (0.5 eq.) in anhydrous diethyl ether.

  • Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for 2-3 hours while stirring vigorously.

  • Addition of Acetonitrile: Slowly add anhydrous acetonitrile (1.1 eq.) to the reaction mixture and continue stirring at 0°C for another hour.

  • Workup: Remove the HCl source and allow the mixture to warm to room temperature. A yellow precipitate will form. Decant the ether and wash the solid with fresh anhydrous ether.

  • Hydrolysis: Add water to the solid and heat the mixture to reflux for 1-2 hours to hydrolyze the ketimine intermediate.

  • Purification: Cool the solution and collect the precipitated 2',4',6'-trihydroxyacetophenone by filtration. The crude product can be recrystallized from hot water to yield pale yellow needles.[3]

Protocol 2: Synthesis of this compound (with Protecting Groups)

This protocol involves the protection of hydroxyl groups as methoxymethyl (MOM) ethers.

  • Protection of Starting Materials:

    • Protect the hydroxyl groups of both 2',4',6'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde as their MOM ethers using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM). Monitor the reaction by TLC until completion. Purify the protected starting materials by column chromatography.

  • Claisen-Schmidt Condensation:

    • In a round-bottom flask, dissolve the MOM-protected 2',4',6'-trihydroxyacetophenone (1 eq.) and MOM-protected 3,4-dihydroxybenzaldehyde (1.1 eq.) in methanol.

    • Add a solution of sodium hydroxide (e.g., 50% aqueous solution) dropwise to the stirred mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl to precipitate the protected chalcone.

    • Filter the solid, wash with water, and dry.

  • Deprotection:

    • Dissolve the protected chalcone in a mixture of methanol and hydrochloric acid.

    • Stir the solution at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent.[7]

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_protection Protection cluster_condensation Condensation cluster_deprotection Deprotection cluster_purification Purification SM1 2',4',6'-Trihydroxyacetophenone Synthesis Prot1 Hydroxyl Group Protection (e.g., MOM) SM1->Prot1 SM2 3,4-Dihydroxybenzaldehyde Synthesis SM2->Prot1 Cond Claisen-Schmidt Condensation Prot1->Cond Deprot MOM Group Deprotection Cond->Deprot Pur Purification (Column/Recrystallization) Deprot->Pur Final Final Pur->Final This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation Start Low Yield of this compound Check_Conversion Check TLC for Starting Material Conversion Start->Check_Conversion Check_Byproducts Check TLC for Byproducts Start->Check_Byproducts Optimize_Base Optimize Base Concentration Check_Conversion->Optimize_Base High SMs Increase_Time_Temp Increase Reaction Time/Temperature Check_Conversion->Increase_Time_Temp High SMs Alt_Energy Use Microwave or Ultrasound Check_Conversion->Alt_Energy High SMs Protect_Groups Use Protecting Groups Check_Byproducts->Protect_Groups Multiple Spots Lower_Temp Lower Reaction Temperature Check_Byproducts->Lower_Temp Multiple Spots Optimize_Stoich Optimize Stoichiometry Check_Byproducts->Optimize_Stoich Multiple Spots

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

troubleshooting low signal intensity of eriodictyol chalcone in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity with eriodictyol chalcone in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for my this compound sample?

Low signal intensity is a common issue in mass spectrometry and can stem from several factors.[1] These include suboptimal ionization efficiency, inadequate sample concentration, ion suppression from matrix effects, incorrect instrument settings, or degradation of the analyte.[1][2] For flavonoids like this compound, the choice of ionization mode and mobile phase composition is particularly critical.[3][4]

Q2: Which ionization mode, positive or negative ESI, is better for this compound?

Both positive and negative ion modes can be used for flavonoid analysis, and the best choice can be compound-dependent.[5]

  • Negative Ion Mode (ESI-): Often preferred for phenolic compounds like flavonoids because the hydroxyl groups can be readily deprotonated, forming a stable [M-H]⁻ ion.[4] An LC-ESI-MS/MS method for a similar compound, eriodictyol-8-C-β-d-glucopyranoside, successfully used negative ionization.[6]

  • Positive Ion Mode (ESI+): Can also be effective, typically forming protonated [M+H]⁺ molecules and sometimes sodium adducts [M+Na]⁺.[3] Some studies suggest that the positive ion mode can provide more structural information during fragmentation.[5] It is recommended to test both modes to determine which provides a better response for your specific instrument and conditions.

Q3: How does the mobile phase composition affect signal intensity?

The mobile phase is crucial for both chromatographic separation and ionization efficiency. For reverse-phase chromatography of flavonoids, a binary mobile phase of water and an organic solvent (methanol or acetonitrile) is common.[4][7]

  • Acidic Additives: Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase is a standard practice.[3] This promotes protonation in positive ion mode (ESI+), enhancing the [M+H]⁺ signal.

  • pH: The pH of the mobile phase can influence the charge state of the analyte. For negative ion mode (ESI-), a neutral or slightly basic mobile phase might improve deprotonation, although acidic modifiers are still often used to aid chromatography.

  • Solvent Choice: Methanol and acetonitrile are the most common organic solvents.[4] The choice between them can affect ionization efficiency and chromatographic selectivity.

Q4: My signal is very low. What are the expected characteristic fragment ions for this compound in MS/MS that I can look for?

Even with a weak precursor ion signal, identifying characteristic fragment ions can confirm the presence of your compound. Chalcones and flavonoids undergo predictable fragmentation, often through retro-Diels-Alder (RDA) reactions which cleave the C-ring.[5][8] For this compound (molecular weight ~288.25 g/mol ), you would look for fragments corresponding to the A- and B-rings. The fragmentation of protonated chalcones often involves the loss of a phenyl group from either ring, combined with the loss of carbon monoxide (CO).[9]

Q5: Could my sample preparation or sample stability be the cause of the low signal?

Yes, sample integrity is critical.

  • Stability: Some chalcone derivatives can be unstable in certain conditions, such as alkaline or acidic environments, and may be sensitive to light (photolabile).[10][11] Ensure your sample is stored properly, protected from light, and analyzed promptly after preparation.

  • Contamination: Residues from the sample matrix, mobile phase impurities, or column bleed can cause high background noise or ion suppression, which masks the analyte signal.[2] Proper sample cleanup and the use of high-purity solvents are essential.[12]

  • Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[1] If you suspect ion suppression, try analyzing a diluted sample.

Troubleshooting Guide: Low Signal Intensity

This guide provides a structured approach to diagnosing and resolving low signal intensity for this compound.

Problem Potential Cause Recommended Solution
No or Weak Precursor Ion ([M-H]⁻ or [M+H]⁺) Suboptimal Ionization Mode Analyze the sample in both positive (ESI+) and negative (ESI-) ion modes to see which yields a better response. For phenolic compounds, ESI- is often more sensitive.[4][6]
Inefficient Ionization Optimize ion source parameters. Systematically adjust gas temperature, nebulizer pressure, sheath gas flow, and capillary voltage.[1][12]
Incorrect Mobile Phase pH/Additive For ESI+, ensure an acidic additive (e.g., 0.1% formic acid) is present in the mobile phase to promote protonation.[3] For ESI-, test the effect of removing the acid or using a different additive like ammonium acetate.
Ion Suppression / Matrix Effects Dilute the sample extract 10-fold and 100-fold. If the signal intensity increases or becomes more stable, ion suppression is likely.[1] Improve sample cleanup procedures to remove interfering matrix components.
Sample Degradation Prepare a fresh sample from your stock material and analyze it immediately. Protect samples from light and extreme temperatures. Some chalcones are known to be unstable.[10][11]
Instrument Not Calibrated or Tuned Perform a routine calibration and tuning of the mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[1][2]
High Background Noise Obscuring Signal Contamination Clean the ion source, including the orifice plate and capillary.[13] Run a blank injection (mobile phase only) to check for system contamination. Use high-purity LC-MS grade solvents.[2]
Unstable Electrospray Visually inspect the spray needle for a consistent, fine mist. An inconsistent or sputtering spray can be caused by a clog in the needle or tubing, or incorrect gas flow settings.[14][15]
Poor or No Fragmentation in MS/MS Incorrect Precursor Ion Selection Verify that the correct m/z for the [M-H]⁻ or [M+H]⁺ ion of this compound (~287.06 for negative, ~289.07 for positive) is isolated in the quadrupole.
Insufficient Collision Energy (CE) Perform a collision energy ramp or analyze the sample at several different CE values to find the optimal setting for generating characteristic fragment ions.[2]
Low Precursor Ion Abundance If the precursor ion signal is too low, the product ion signal will also be low. Address the precursor ion intensity first using the steps outlined above.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol details a systematic approach to optimize the mobile phase for improved signal intensity.

  • Baseline Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[3]

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10-15 minutes).

    • Injection Volume: 1-5 µL.

  • Testing Ionization Mode and Additives:

    • Inject the this compound standard using the baseline method and acquire data in both positive and negative ion modes. Compare the signal-to-noise ratio.

    • Prepare a new mobile phase A with 10 mM ammonium acetate instead of formic acid. Re-inject the standard and acquire data in both modes.

    • Prepare a "neutral" mobile phase with no additives (water and organic solvent only) and repeat the analysis.

  • Evaluating Organic Solvent:

    • If using acetonitrile, prepare a new mobile phase B with methanol (and the best additive identified in step 2).

    • Run the analysis again and compare the peak shape and signal intensity to the acetonitrile run.

  • Analysis:

    • Compare the peak intensity and signal-to-noise ratio from all runs.

    • Select the combination of ionization mode, additive, and organic solvent that provides the highest, most stable signal for this compound.

Protocol 2: Ion Source Parameter Optimization

This protocol should be performed by infusing a standard solution of this compound directly into the mass spectrometer via a syringe pump, bypassing the LC column.

  • Prepare Infusion Solution:

    • Prepare a solution of this compound (e.g., 1 µg/mL) in a solvent mixture that mimics your optimal mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Set Up Infusion:

    • Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to monitor the expected m/z of the precursor ion ([M-H]⁻ or [M+H]⁺).

  • Systematic Parameter Adjustment:

    • Gas Temperature: While monitoring the signal, vary the gas temperature in steps (e.g., from 250°C to 400°C) and identify the temperature that gives the maximum signal.

    • Nebulizer/Sheath Gas: Adjust the nebulizer and sheath gas pressures/flow rates. Find the combination that provides the most stable and intense signal.

    • Capillary Voltage: Vary the capillary voltage (e.g., from 2500 V to 4500 V). Note the voltage that maximizes the signal without causing instability or discharge.

    • Fragmentor/Nozzle Voltage: Optimize the voltage that helps with desolvation and ion transfer into the mass analyzer.

  • Finalize Method:

    • Once the optimal infusion parameters are found, apply them to your LC-MS method. Minor adjustments may be needed to account for the LC flow rate.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Signal Intensity of This compound check_ms 1. Check MS Settings start->check_ms check_lc 2. Check LC Conditions start->check_lc check_sample 3. Check Sample Integrity start->check_sample ms_ion_mode Switch Ionization Mode (ESI+ vs ESI-) check_ms->ms_ion_mode ms_tune Tune & Calibrate MS check_ms->ms_tune ms_source Optimize Source Parameters check_ms->ms_source ms_clean Clean Ion Source check_ms->ms_clean lc_mobile_phase Optimize Mobile Phase (Solvent & Additive) check_lc->lc_mobile_phase lc_flow Check for Leaks/ Pressure Fluctuation check_lc->lc_flow lc_spray Inspect ESI Spray Stability check_lc->lc_spray sample_prep Prepare Fresh Sample check_sample->sample_prep sample_dilute Dilute Sample to Check for Suppression check_sample->sample_dilute end Signal Improved ms_ion_mode->end ms_tune->end ms_source->end ms_clean->end lc_mobile_phase->end lc_flow->end lc_spray->end sample_prep->end sample_dilute->end

Caption: A logical workflow for troubleshooting low mass spectrometry signal intensity.

Electrospray Ionization (ESI) Process for Flavonoids

ESI_Process cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (High Vacuum) cluster_problems Factors Causing Low Signal capillary LC Eluent Enters Capillary Needle voltage High Voltage Applied (+ or -) nebulize Nebulization (Charged Droplets Form) voltage->nebulize Creates Taylor Cone desolvate Desolvation (Solvent Evaporates) nebulize->desolvate Drying Gas (N2) ion_form Gas-Phase Ion Formation ([M+H]+ or [M-H]-) desolvate->ion_form Coulombic Fission ms_inlet Ions Enter MS Inlet ion_form->ms_inlet problem_node p1 Poor protonation/ deprotonation (Wrong mobile phase pH) problem_node->p1 p2 Incomplete desolvation (Suboptimal gas temp/flow) problem_node->p2 p3 Ion suppression (Matrix components compete for charge) problem_node->p3

Caption: Key stages of the electrospray ionization (ESI) process for flavonoids.

Predicted Fragmentation of this compound

Fragmentation cluster_fragments Characteristic Product Ions parent This compound [M+H]+ or [M-H]- m/z ~289 or ~287 collision Collision-Induced Dissociation (CID) parent->collision rda_cleavage Retro-Diels-Alder (RDA) -like Cleavage collision->rda_cleavage neutral_loss Neutral Losses collision->neutral_loss frag_a A-Ring Fragment rda_cleavage->frag_a yields frag_b B-Ring Fragment rda_cleavage->frag_b yields loss_co Loss of CO (Carbon Monoxide) neutral_loss->loss_co e.g. loss_h2o Loss of H2O (Water) neutral_loss->loss_h2o e.g.

Caption: General fragmentation pathways for this compound in MS/MS.

References

minimizing off-target effects of eriodictyol chalcone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing eriodictyol chalcone in cellular assays, with a specific focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, also known as naringenin chalcone, is a natural flavonoid compound. It is an open-chain chalcone that can cyclize to form the flavanone eriodictyol. It is found in plants like tomatoes and yerba santa.[1][2][3] Chalcones are recognized as precursors in the biosynthesis of flavonoids and possess a wide range of biological activities.[1][4]

Q2: What are the primary known biological activities of this compound and related chalcones? A2: Chalcones exhibit a broad spectrum of pharmacological properties. The most frequently studied activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5] In cancer research, they have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in proliferation and survival.[6][7][8][9]

Q3: What are the common off-target effects to be aware of when using this compound? A3: Due to their chemical structure, chalcones can be promiscuous, interacting with multiple molecular targets.[10] Common off-target effects include:

  • Cytotoxicity in non-target cells: While often more potent against cancer cells, chalcones can be toxic to normal cells at higher concentrations.[11][12]

  • Broad signaling pathway modulation: Chalcones can influence numerous signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, making it challenging to attribute an observed phenotype to a single target.[7][13][14]

  • Assay interference: As polyphenolic compounds with antioxidant properties, they can directly interfere with certain assay technologies, such as luciferase-based reporter assays or those measuring reactive oxygen species (ROS).[15][16][17]

Q4: How should I prepare stock solutions of this compound to avoid solubility issues? A4: Many chalcones have poor solubility in aqueous solutions like cell culture media, which can lead to precipitation and inconsistent results. It is recommended to prepare a high-concentration primary stock solution (e.g., 10-20 mM) in an organic solvent like DMSO. For final working concentrations, a multi-step dilution protocol, potentially involving pre-warming and dilution in serum-containing media before final dilution in the assay media, can improve solubility and prevent precipitation.[18] Always visually inspect the final solution for any precipitate before adding it to cells.

Troubleshooting Guide

Q1: I am observing high variability and poor reproducibility in my cell-based assay results. What could be the cause? A1: This issue is frequently linked to the poor aqueous solubility of the compound. If this compound precipitates out of the culture medium, the effective concentration delivered to the cells will be inconsistent.

  • Solution: Follow a careful solubilization protocol.[18] Prepare the final working dilution immediately before use. After diluting the DMSO stock into the aqueous medium, vortex gently and visually inspect for any signs of precipitation. Consider a final filtration step with a 0.22 µm syringe filter to remove any micro-precipitates before adding the compound to your cells.

Q2: My experiment shows unexpected cytotoxicity in my "normal" or control cell line. Is this an off-target effect? A2: Yes, this is a potential off-target effect. While eriodictyol and other chalcones often show selective cytotoxicity towards cancer cells, they can still be toxic to healthy cells, although typically at higher concentrations.[6][8][11]

  • Solution: Always determine the IC50 value of this compound in your specific control cell line(s) alongside the experimental lines. This will establish a therapeutic window. When possible, operate at concentrations that show minimal toxicity to control cells while still eliciting the desired effect in the target cells.

Q3: My results suggest that this compound is inhibiting multiple, seemingly unrelated signaling pathways. How can I confirm a specific target? A3: This is a known characteristic of chalcones, which can interact with numerous proteins and pathways.[10][19] Attributing the observed phenotype to a single target requires rigorous validation.

  • Solution: Employ orthogonal assays to validate your primary findings. For example, if you observe inhibition of the PI3K/Akt pathway via Western blot, try to confirm this using a downstream functional assay, such as a cell proliferation or glucose uptake assay. Consider using knockout/knockdown cell lines for the putative target to see if the compound's effect is diminished.

Q4: I am using a luciferase reporter assay, and I suspect my results are being skewed by the compound itself. How can I check for this? A4: Polyphenolic compounds like chalcones are known to directly inhibit reporter enzymes, including firefly luciferase.[16] This is a direct compound-assay interference, not a biological effect.

  • Solution: Perform a cell-free validation assay. Combine your highest concentration of this compound with the luciferase enzyme and its substrate in a well plate, without any cells. If the luminescence is reduced compared to a vehicle-only control, the compound is directly inhibiting the reporter enzyme.[16]

Data Presentation: Cytotoxicity of Chalcones

Table 1: Summary of IC50 Values for Eriodictyol and Related Chalcones in Various Cell Lines

CompoundCell LineCell TypeIC50 ValueCitation
EriodictyolA549Human Lung Cancer50 µM[6][11]
EriodictyolFR2Non-cancerous Lung Fibroblast95 µM[6][11]
Licochalcone AA549Human Lung Cancer46.13 µM[12]
Licochalcone AB-16Mouse Melanoma25.89 µM[12]
Licochalcone A3T3Mouse Fibroblast (Non-cancer)33.42 µM[12]
Trans-chalconeA549Human Lung Cancer81.29 µM[12]
Chalcone Derivative 12MCF-7Human Breast Cancer4.19 µM[20][21]
Chalcone Derivative 13MCF-7Human Breast Cancer3.30 µM[20][21]
Chalcone Derivative 12MCF-10FNon-tumor Breast Cells95.76 µM[20][21]
Chalcone Derivative 13MCF-10FNon-tumor Breast Cells95.11 µM[20][21]
Chalcone Derivative 4aK562Human Erythroleukemia≤ 3.86 µg/mL[22]
Chalcone Derivative 4aMDA-MB-231Human Breast Cancer≤ 3.86 µg/mL[22]

Signaling Pathways & Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and workflows to troubleshoot common experimental issues.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt/mTOR Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Eriodictyol Eriodictyol Chalcone Eriodictyol->PI3K Eriodictyol->Akt Eriodictyol->mTOR Apoptosis_Pathway cluster_pathway Mitochondrial Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrial Permeability Bcl2->Mito Bax Bax (Pro-apoptotic) Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Eriodictyol Eriodictyol Chalcone Eriodictyol->Bcl2 inhibits Eriodictyol->Bax promotes Assay_Interference_Workflow start Unexpected result in reporter gene assay q1 Is the compound colored or fluorescent? start->q1 q2 Does compound inhibit enzyme in cell-free assay? q1->q2 No res1 Potential spectral interference. Use spectral correction. q1->res1 Yes res2 Direct enzyme inhibition. Confirm with orthogonal assay. q2->res2 Yes res3 Result likely a true biological effect. Proceed with validation. q2->res3 No

References

Technical Support Center: Large-Scale Synthesis of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of eriodictyol chalcone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the large-scale synthesis of this compound?

A1: The main challenge is the inherent chemical instability of this compound, which exists in equilibrium with its cyclic isomer, eriodictyol (a flavanone).[1][2] In solution, particularly under certain pH and temperature conditions, the open-chain chalcone can spontaneously cyclize to the more thermodynamically stable flavanone form. This equilibrium makes it difficult to isolate a pure, stable final product in high yield on a large scale.

Q2: What is the typical ratio of this compound to eriodictyol at equilibrium?

A2: In natural isolates from Stevia lucida, an equilibrium mixture of 2',3,4,4',6'-pentahydroxychalcone (this compound) and eriodictyol has been observed in a ratio of 5:3.[2] This ratio can be influenced by various factors, including solvent, pH, and temperature.

Q3: Which synthetic route is recommended for the large-scale production of this compound?

A3: The Claisen-Schmidt condensation is the most common and direct method for synthesizing chalcones.[3][4] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone and benzaldehyde. However, for large-scale production of this compound, careful optimization of reaction conditions is crucial to favor the formation of the chalcone and minimize immediate cyclization to the flavanone.

Q4: How does pH affect the stability of this compound?

A4: Generally, chalcones are more stable in near-neutral to slightly acidic conditions.[5] In highly alkaline or acidic environments, the rate of cyclization to the flavanone can be accelerated. For polyhydroxychalcones like this compound, the numerous hydroxyl groups can be deprotonated in basic conditions, which may influence the electronic properties of the molecule and affect the chalcone-flavanone equilibrium. It is crucial to neutralize the reaction mixture promptly after a base-catalyzed synthesis.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation and isomerization, this compound should be stored as a solid in a dry, dark place at low temperatures (e.g., <+8°C). In solution, the stability is significantly reduced, and the chalcone-flavanone equilibrium will be established. If storage in solution is necessary, it should be for a short duration at a slightly acidic to neutral pH and protected from light.

Section 2: Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the Claisen-Schmidt condensation reaction parameters. Systematically vary the base (e.g., NaOH, KOH, NaH), solvent (e.g., ethanol, methanol, water), temperature, and reaction time.[3] Consider using green chemistry approaches like ultrasound or microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[6]
Premature Cyclization to Eriodictyol During workup, carefully and promptly neutralize the basic reaction mixture with a dilute acid (e.g., HCl) to a pH of around 6-7.[1] Avoid prolonged exposure to basic conditions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature moderately.
Side Reactions The presence of multiple hydroxyl groups can lead to side reactions. Ensure the use of high-purity starting materials. Protective group chemistry, while adding steps, could be considered for a more controlled synthesis, though this may not be ideal for large-scale production due to increased cost and complexity.
Issue 2: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Co-elution of Chalcone and Flavanone The similar polarity of this compound and eriodictyol can make chromatographic separation challenging. Optimize the mobile phase for column chromatography. A gradient elution with a solvent system like hexane:ethyl acetate or dichloromethane:methanol may be effective.[4] Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity, although this can be costly for large-scale production.
Crystallization of a Mixture Due to the equilibrium, co-crystallization of the chalcone and flavanone can occur.[2] Attempt recrystallization from different solvent systems. It may be necessary to perform multiple recrystallizations to enrich the desired chalcone.
Product Instability During Purification Avoid harsh purification conditions. Use neutral or slightly acidic solvents for chromatography and work at lower temperatures if possible.
Issue 3: Product Instability and Isomerization
Possible Cause Troubleshooting Steps
Residual Acidity or Basicity Ensure the final product is thoroughly washed and dried to remove any residual acid or base from the workup, as these can catalyze isomerization during storage.
Exposure to Light and Heat Store the purified this compound in amber vials or containers, protected from light. Store at reduced temperatures to slow down the isomerization process.
Inappropriate Solvent for Storage/Formulation If the product needs to be in solution, conduct stability studies in various pharmaceutically acceptable solvents and pH ranges to identify conditions that minimize the rate of cyclization.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation (Optimized for Chalcone Formation)

Materials:

  • 2',4',6'-Trihydroxyacetophenone

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 3,4-dihydroxybenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of NaOH or KOH (a slight excess) to the reaction mixture while maintaining the temperature below 10°C.

  • Stir the reaction mixture vigorously at a low temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 7:3).

  • Once the reaction is complete (typically within a few hours), pour the reaction mixture into a beaker containing ice and water.

  • Immediately and carefully neutralize the mixture to a pH of approximately 6-7 by the slow addition of dilute HCl.

  • The precipitated solid is the crude this compound.

  • Filter the precipitate, wash thoroughly with cold deionized water until the washings are neutral, and then dry under vacuum at a low temperature.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Methanol

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity. Start with a low polarity mobile phase (e.g., hexane:ethyl acetate 9:1) and gradually increase the proportion of the more polar solvent.

  • Collect fractions and monitor them by TLC to identify those containing the this compound. The chalcone is typically more brightly colored (yellow/orange) than the flavanone.

  • Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

Protocol 3: Quantification of this compound and Eriodictyol Ratio by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 column

Mobile Phase (example):

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient elution program

Procedure:

  • Prepare standard solutions of purified this compound and eriodictyol of known concentrations.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a wavelength where both compounds have significant absorbance (e.g., around 280-360 nm).

  • Identify the peaks corresponding to this compound and eriodictyol based on the retention times of the standards.

  • Quantify the amount of each isomer in the sample by comparing the peak areas with the calibration curves generated from the standard solutions.

Section 4: Visualizations

Chalcone_Flavanone_Equilibrium Chalcone This compound (Open-chain) Flavanone Eriodictyol (Cyclic Flavanone) Chalcone->Flavanone Cyclization (favored by base/acid) Flavanone->Chalcone Ring Opening (favored under certain conditions)

Caption: Chalcone-Flavanone Equilibrium of Eriodictyol.

Synthesis_Workflow cluster_synthesis Synthesis Step cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Quality Control Start Starting Materials (Acetophenone & Benzaldehyde Derivatives) Condensation Claisen-Schmidt Condensation (Base-catalyzed) Start->Condensation Neutralization Neutralization (Dilute Acid) Condensation->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Drying Drying Precipitation->Drying Chromatography Column Chromatography Drying->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Analysis HPLC Analysis (Isomer Ratio Quantification) Evaporation->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Large-Scale Synthesis Workflow for this compound.

References

degradation profile of eriodictyol chalcone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eriodictyol chalcone. The information focuses on the degradation profile of this compound under various pH and temperature conditions to help ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is isomerization to its corresponding flavanone, eriodictyol. This is a reversible cyclization reaction that is highly influenced by pH. Under certain conditions, particularly elevated temperatures and extreme pH values, further degradation to smaller phenolic compounds can occur.

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor in the stability of this compound. The equilibrium between the chalcone and its flavanone form is pH-dependent. Generally, alkaline conditions favor the open-chain chalcone form. However, high pH can also accelerate degradation. Acidic to neutral conditions tend to favor the cyclized, more stable flavanone form.

Q3: Is this compound sensitive to temperature?

A3: Yes, this compound is sensitive to temperature. Studies on the flavanone form, eriodictyol, have shown degradation at temperatures above 70°C.[1] As the chalcone and flavanone exist in equilibrium, it is expected that the chalcone form is also thermally labile. Elevated temperatures can accelerate both the isomerization to the flavanone and further degradation reactions.

Q4: What are the expected degradation products of this compound?

A4: The main initial "degradation" product is the isomeric flavanone, eriodictyol. Under more strenuous conditions (e.g., high heat, strong acid or base), the chalcone can break down into simpler phenolic compounds.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is recommended to:

  • Work at or near neutral pH when possible.

  • Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration.

  • Prepare solutions fresh and protect them from light.

  • Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in a solvent that promotes stability (e.g., DMSO, ethanol).

  • When using aqueous buffers for experiments, consider the pH and buffer composition's impact on stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution over a short period. Isomerization to the less active flavanone form or degradation.1. Verify the pH of your experimental solution. Adjust to a pH where the chalcone is more stable if your assay allows. 2. Prepare fresh solutions immediately before use. 3. Analyze your solution using HPLC-UV to check for the presence of the flavanone peak or other degradation products.
Inconsistent results between experimental replicates. Degradation of this compound is occurring at different rates in each replicate.1. Ensure uniform temperature and pH conditions across all replicates. 2. Standardize the incubation time for all samples. 3. Use a stability-indicating analytical method to quantify the amount of this compound at the start and end of the experiment.
Appearance of unexpected peaks in HPLC chromatogram. Degradation of this compound.1. Compare the retention times of the new peaks with a standard of eriodictyol (the flavanone). 2. If the peak does not match the flavanone, it may be a further degradation product. Consider using LC-MS to identify the unknown peak. 3. Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation.
Precipitation of the compound from the aqueous solution. Poor solubility of this compound, which can be exacerbated by changes in pH or temperature.1. Confirm the solubility of this compound in your specific buffer system. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 3. Ensure the pH of the solution is not causing the compound to precipitate.

Data Presentation

The following tables summarize the expected qualitative stability of this compound under different conditions based on general knowledge of chalcone chemistry. Note: Specific quantitative kinetic data for this compound is limited in publicly available literature; therefore, these tables provide a general guide.

Table 1: Qualitative Stability of this compound at Different pH Values (at Room Temperature)

pH RangeExpected StabilityPredominant FormNotes
1-3 (Acidic) Moderate to LowFlavanone (Eriodictyol)Isomerization to the flavanone is favored. Potential for acid-catalyzed degradation with prolonged exposure.
4-6 (Weakly Acidic) ModerateEquilibriumA mixture of chalcone and flavanone is expected.
7 (Neutral) ModerateEquilibriumA mixture of chalcone and flavanone is expected.
8-10 (Alkaline) LowChalconeThe chalcone form is favored, but it is also more susceptible to degradation.
>11 (Strongly Alkaline) Very LowChalconeRapid degradation is expected.

Table 2: Qualitative Effect of Temperature on this compound Degradation

Temperature RangeExpected Rate of DegradationNotes
< 4°C MinimalIdeal for short-term storage of solutions.
Room Temperature (20-25°C) Slow to ModerateDegradation is observable over hours to days, depending on the pH.
37°C ModerateRelevant for cell-based assays; significant degradation can occur over several hours.
> 70°C RapidSignificant thermal degradation is expected.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC-UV method to monitor the degradation of this compound. Method validation should be performed according to ICH guidelines.

Objective: To separate and quantify this compound from its primary degradant, eriodictyol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Eriodictyol reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid).

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Diode array detector scanning from 200-400 nm. Monitor at the λmax of this compound (approximately 370 nm) and eriodictyol (approximately 288 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and eriodictyol in a suitable solvent (e.g., methanol or DMSO). Create a mixed standard solution to determine the retention times of both compounds.

  • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to an appropriate concentration within the linear range of the assay.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak areas of this compound and eriodictyol in the samples. Calculate the percentage of remaining this compound and the formation of eriodictyol.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a stability-indicating method (as described in Protocol 1)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 0.5, 1, 2, 4 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours). Analyze aliquots by HPLC at each time point.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C). At defined time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC. Also, perform thermal degradation on a solution of the compound.

  • Photodegradation: Expose a solution of this compound to a light source with a specified output (e.g., ICH option 1 or 2). Keep a control sample in the dark. Analyze both samples by HPLC at defined time points.

Data Analysis: For each condition, calculate the percentage degradation of this compound and identify the major degradation products by comparing retention times with standards and using techniques like LC-MS for unknown peaks.

Visualizations

degradation_pathway EC This compound (Open-chain) E Eriodictyol (Flavanone - Cyclized) EC->E Isomerization (favored by acidic/neutral pH) DP Further Degradation Products EC->DP Degradation (High Temp, Extreme pH) E->EC Ring-opening (favored by alkaline pH) E->DP Degradation (High Temp, Extreme pH) experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal Stress prep->therm photo Photostability prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

References

Technical Support Center: Overcoming Resistance to Eriodictyol Chalcone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to eriodictyol chalcone in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?

A1: Reduced sensitivity, or acquired resistance, to a therapeutic agent like this compound can arise from several factors. The most common mechanisms include:

  • Alterations in Drug Targets: Mutations or changes in the expression levels of the direct molecular targets of this compound can reduce its binding affinity and efficacy.

  • Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating others that promote survival and proliferation. For instance, if this compound inhibits the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway to bypass this blockade.[1][2]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and effectiveness.[3][4][5][6]

  • Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may have enhanced their DNA repair capacity.[4]

  • Changes in Apoptotic Threshold: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less prone to programmed cell death.[4][7]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your current cell line compared to the parental (sensitive) cell line is a clear indicator of acquired resistance. It is recommended to perform this comparison in parallel under identical experimental conditions.

Q3: Are there known signaling pathways that this compound targets?

A3: Yes, studies have shown that eriodictyol and other chalcones can modulate several key signaling pathways involved in cancer cell proliferation and survival, including:

  • PI3K/Akt/NF-κB Pathway: Eriodictyol has been shown to inhibit glioma cell growth, migration, and invasion by blocking this pathway.[8]

  • mTOR/PI3K/Akt Pathway: In human lung cancer cells, eriodictyol has been observed to induce apoptosis and cell cycle arrest by inhibiting this cascade.[9][10]

  • STAT3 and NF-κB Signaling Pathways: Chalcones, in general, are known to inhibit these pathways, which are crucial for cancer cell growth and survival.[11][12]

Q4: What are some general strategies to overcome resistance to chalcone-based compounds?

A4: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Using this compound in combination with other therapeutic agents that target different signaling pathways can create a synergistic effect and prevent the development of resistance. For example, combining it with an inhibitor of a potential escape pathway.

  • Inhibition of Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor can increase the intracellular concentration of this compound. Some chalcone derivatives themselves have been shown to inhibit these pumps.[6]

  • Targeting Apoptotic Pathways: Using agents that promote apoptosis, such as Bcl-2 inhibitors, in conjunction with this compound could lower the threshold for cell death.

  • Development of Novel Analogs: Synthesizing derivatives of this compound may yield compounds with improved efficacy or the ability to overcome specific resistance mechanisms.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound
Potential Cause Troubleshooting Step
Cell Culture Inconsistency Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
Compound Stability Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Assay Variability Standardize the cell seeding density, drug incubation time, and reagent concentrations for your viability assay (e.g., MTT, XTT).
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Issue 2: No significant apoptosis is observed after treatment, despite a decrease in cell viability.
Potential Cause Troubleshooting Step
Suboptimal Drug Concentration or Incubation Time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis.
Alternative Cell Death Mechanisms The compound may be inducing other forms of cell death, such as autophagy or necrosis. Investigate markers for these pathways.
Apoptosis Assay Sensitivity Try a different apoptosis detection method. For example, if you are using Annexin V/PI staining, you could also perform a caspase activity assay or a TUNEL assay.
Upregulation of Anti-Apoptotic Proteins Perform a Western blot to check the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.
Issue 3: Suspected upregulation of survival pathways in resistant cells.
Potential Cause Troubleshooting Step
Activation of Escape Pathways Use Western blotting or phospho-protein arrays to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK, STAT3) in your sensitive and resistant cell lines.
Receptor Tyrosine Kinase (RTK) Activation Investigate the phosphorylation status of upstream RTKs that could be activating downstream survival signals.
Feedback Loop Activation Inhibition of one pathway can sometimes lead to the feedback activation of the same or another pathway. A time-course analysis of pathway activation may reveal this.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the drug. Include a vehicle control (medium with DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][15][16]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for PI3K/Akt Pathway Proteins

This protocol is for assessing the activation status of the PI3K/Akt signaling pathway.[1][7][11][17][18]

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat sensitive and resistant cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Resistance Start Decreased Cell Response to this compound Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase) Investigate_Mechanism->Apoptosis_Assay Reduced Apoptosis? Pathway_Analysis Signaling Pathway Analysis (Western Blot, p-Arrays) Investigate_Mechanism->Pathway_Analysis Altered Signaling? Efflux_Pump_Assay Drug Efflux Assay (e.g., Rhodamine 123) Investigate_Mechanism->Efflux_Pump_Assay Increased Efflux? Develop_Strategy Develop Overcoming Strategy Apoptosis_Assay->Develop_Strategy Pathway_Analysis->Develop_Strategy Efflux_Pump_Assay->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Efflux_Inhibitor Use Efflux Pump Inhibitor Develop_Strategy->Efflux_Inhibitor New_Analog Synthesize New Analogs Develop_Strategy->New_Analog

Caption: Troubleshooting workflow for suspected resistance.

G cluster_pathway This compound Action on PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Eriodictyol This compound Eriodictyol->PI3K Eriodictyol->Akt

Caption: this compound's inhibitory action.

G cluster_resistance Potential Mechanisms of Resistance cluster_cell_mechanisms Potential Mechanisms of Resistance Eriodictyol This compound Cell Cancer Cell Eriodictyol->Cell Target Drug Target Cell->Target EffluxPump Drug Efflux Pump (e.g., ABC Transporter) Cell->EffluxPump SurvivalPathway Alternative Survival Pathway Cell->SurvivalPathway Apoptosis Apoptosis Target->Apoptosis Inhibition EffluxPump->Eriodictyol Efflux SurvivalPathway->Apoptosis Inhibition

Caption: Overview of resistance mechanisms.

References

dealing with poor oral bioavailability of eriodictyol chalcone in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of eriodictyol chalcone in pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Q: We are observing very low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes and how can we troubleshoot this?

A: Low and variable plasma concentrations are common challenges with this compound due to its inherent physicochemical properties. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.

  • Rapid Metabolism: Chalcones can undergo extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation of their hydroxyl groups. This rapid conversion to metabolites reduces the amount of parent compound reaching systemic circulation.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, limiting its net absorption.

  • Instability in GI Fluids: The chalcone structure may be susceptible to degradation in the acidic environment of the stomach or the alkaline environment of the intestine.

Troubleshooting Workflow:

cluster_solubility Solubility & Dissolution cluster_stability GI Stability cluster_permeability Intestinal Permeability cluster_formulation Enhancement Strategies start Low/Variable Plasma Concentrations solubility Assess Solubility & Dissolution start->solubility stability Evaluate GI Stability solubility->stability If dissolution is poor sol_test Perform in vitro dissolution test (Simulated Gastric/Intestinal Fluid) permeability Determine Intestinal Permeability stability->permeability If stable but still low absorption stab_test Incubate in SGF & SIF; Analyze for degradation formulation Implement Bioavailability Enhancement Strategy permeability->formulation If efflux is high or passive permeability is low caco2_test Caco-2 permeability assay (with/without efflux inhibitors) nano Nanoformulations cyclo Cyclodextrin Complexes solid Solid Dispersions

Caption: Troubleshooting workflow for low bioavailability of this compound.

Recommended Actions:

  • Characterize Baseline Properties:

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will quantify the extent and rate of dissolution.

    • GI Stability: Incubate this compound in SGF and SIF and analyze for degradation over time using a stability-indicating HPLC or LC-MS/MS method.

    • Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess the permeability of this compound and determine if it is subject to active efflux.

  • Implement Bioavailability Enhancement Strategies: Based on your findings, consider the following formulation approaches:

    • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of this compound.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

Issue 2: Difficulty in Developing a Sensitive and Reliable Bioanalytical Method

Q: We are struggling to develop a robust LC-MS/MS method for quantifying this compound in plasma. What are the key considerations?

A: A sensitive and specific bioanalytical method is crucial for accurate pharmacokinetic analysis. Here are key considerations and a general workflow:

Key Considerations:

  • Ionization Efficiency: this compound, with its phenolic hydroxyl groups, can be ionized in either positive or negative mode. Negative ion mode is often preferred for phenolic compounds.

  • Metabolite Interference: Be aware of potential interference from glucuronide and sulfate conjugates, which will have different masses.

  • Matrix Effects: Plasma components can suppress or enhance the ionization of the analyte. A suitable sample preparation method is essential to minimize matrix effects.

  • Internal Standard (IS): A stable, isotope-labeled internal standard is ideal. If not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Bioanalytical Method Development Workflow:

start Method Development Start ms_opt MS Optimization (Tune for Precursor/Product Ions) start->ms_opt lc_dev LC Method Development (Column, Mobile Phase) ms_opt->lc_dev sample_prep Sample Preparation (PPT, LLE, SPE) lc_dev->sample_prep validation Method Validation (Linearity, Accuracy, Precision, Stability) sample_prep->validation

Caption: Workflow for developing a bioanalytical method for this compound.

Recommended Protocol Outline (LC-MS/MS):

  • Sample Preparation: Protein precipitation (PPT) with acetonitrile or methanol is a simple and often effective starting point. If matrix effects are significant, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

  • Chromatography: A C18 reversed-phase column is typically suitable. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the cone voltage and collision energy for the specific precursor-to-product ion transitions of this compound and the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a realistic absolute oral bioavailability to expect for unformulated this compound?

A1: While specific data for this compound is limited, the oral bioavailability of many chalcones and flavonoids is generally low, often in the single digits. For instance, a study on a hydroxychalcone in a polyherbal formulation reported an absolute oral bioavailability of 10.54%. The related compound, eriodictyol-8-C-β-d-glucopyranoside, was found to have an oral absolute bioavailability of 7.71 ± 1.52% in rats[1]. Therefore, an unformulated this compound would likely have a bioavailability in a similar range.

Q2: Which bioavailability enhancement strategy is the most effective for this compound?

A2: The most effective strategy depends on the primary barrier to absorption.

  • If poor solubility is the main issue, cyclodextrin complexation and solid dispersions are excellent choices as they directly address this problem.

  • If rapid metabolism and efflux are significant contributors, nanoformulations may be more beneficial as they can offer protection from enzymatic degradation and potentially alter the absorption pathway.

A comparative study of these formulations for this compound would be necessary to determine the optimal approach.

Q3: How do I prepare a solid dispersion of this compound?

A3: The solvent evaporation method is a common and effective technique for preparing solid dispersions.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a Soluplus®/Kollidon® VA64 combination.

  • Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio is a critical parameter to optimize (e.g., start with 1:1, 1:5, and 1:10 w/w ratios).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C). This should result in a thin film on the flask wall.

  • Drying and Pulverization: Dry the resulting solid mass under vacuum for 24 hours to remove any residual solvent. Scrape the solid dispersion from the flask, and then pulverize it using a mortar and pestle.

  • Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

Q4: What is a typical protocol for a Caco-2 permeability assay?

A4: The Caco-2 permeability assay is a standard in vitro model to predict intestinal drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >300 Ω·cm²) indicates a well-formed monolayer.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test solution containing this compound to the apical (A) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Replace the collected volume with fresh transport buffer.

  • Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the transport study in the reverse direction by adding the test solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of drug appearance in the receiver chamber.

    • A: The surface area of the membrane.

    • C₀: The initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Q5: Are there any signaling pathways that might be relevant to the absorption and metabolism of this compound?

A5: Yes, several signaling pathways are relevant to the absorption and first-pass metabolism of xenobiotics like this compound.

EC This compound Enterocyte Intestinal Enterocyte EC->Enterocyte PhaseII Phase II Enzymes (UGTs, SULTs) EC->PhaseII Metabolism Efflux Efflux Transporters (P-gp, MRP2) EC->Efflux Efflux PXR_CAR PXR/CAR Nuclear Receptors Enterocyte->PXR_CAR Activation PXR_CAR->PhaseII Upregulation PXR_CAR->Efflux Upregulation Metabolites Glucuronide/Sulfate Metabolites PhaseII->Metabolites

Caption: Signaling pathways influencing this compound's bioavailability.

The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are nuclear receptors that act as sensors for xenobiotics. Upon activation by compounds like this compound, they can upregulate the expression of Phase II metabolizing enzymes (such as UDP-glucuronosyltransferases - UGTs, and sulfotransferases - SULTs) and efflux transporters (like P-gp and MRP2). This can lead to increased metabolism and efflux, further reducing the oral bioavailability of the chalcone.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of a Hydroxychalcone in a Polyherbal Formulation in Rats

Disclaimer: The following data is for a hydroxychalcone, not specifically this compound, and is intended for illustrative purposes.

ParameterIntravenous (1.5 mg/kg)Oral (15 mg/kg)
Cmax -1.2 ± 0.08 µg/mL
Tmax -4.0 ± 0.25 h
AUC (0-t) 5.8 ± 0.3 µg·h/mL6.1 ± 0.4 µg·h/mL
4.66 ± 0.2 h5.1 ± 0.3 h
Absolute Bioavailability -10.54 ± 0.52%

(Data adapted from a study on a polyherbal formulation containing a hydroxychalcone)[2]

Table 2: Expected Improvement in Bioavailability with Different Formulation Strategies (Illustrative)

Disclaimer: This table presents hypothetical but realistic improvements based on typical outcomes for poorly soluble flavonoids and is for illustrative purposes.

FormulationExpected Fold Increase in AUCPrimary Mechanism of Enhancement
Unformulated this compound 1 (Baseline)-
Solid Dispersion (1:10 drug:carrier) 2 - 5 foldImproved dissolution rate and wettability.
Cyclodextrin Complex (1:1 molar ratio) 3 - 8 foldIncreased aqueous solubility.
Nanoformulation (e.g., SLNs) 5 - 15 foldIncreased surface area, enhanced absorption, protection from metabolism.

Experimental Protocols

Detailed Methodology: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Dissolution of β-Cyclodextrin: Dissolve β-cyclodextrin in deionized water at a 1:1 molar ratio with this compound. Heat the solution to 60°C with continuous stirring to ensure complete dissolution.

  • Dissolution of this compound: Separately, dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution under constant stirring.

  • Precipitation: Continue stirring the mixture at 60°C for 2 hours, then allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.

  • Drying: Dry the collected powder in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD. The disappearance or shifting of characteristic peaks of this compound indicates its inclusion within the cyclodextrin cavity.

Detailed Methodology: UPLC-MS/MS Quantification of a Chalcone Analog in Rat Plasma

This protocol is adapted from a method for licochalcone A and can be optimized for this compound.[3]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (e.g., a structurally similar chalcone or a stable isotope-labeled version) in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution. Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).

  • Plasma Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

    • MRM Transitions: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and the most stable, abundant product ion for both this compound and the internal standard by direct infusion.

    • Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for each transition.

References

Technical Support Center: Quantification of Eriodictyol Chalcone in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of eriodictyol chalcone in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during method validation for this compound quantification.

Issue/Question Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. 3. Column Degradation: The stationary phase has degraded due to harsh conditions or contaminants. 4. Secondary Interactions: Analyte interacting with active sites on the stationary phase.1. Dilute the sample and re-inject. 2. Adjust the mobile phase pH. Since this compound is phenolic, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often optimal. 3. Replace the column with a new one of the same type. Use a guard column to protect the analytical column. 4. Add a competitor to the mobile phase (e.g., a small amount of triethylamine) or switch to a different column chemistry (e.g., a column with end-capping).
Low Analyte Recovery During Sample Preparation 1. Inefficient Extraction: The chosen extraction solvent or method (e.g., LLE, SPE) is not optimal for this compound. 2. Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature). 3. Binding to Labware: The analyte may adsorb to plastic or glass surfaces.1. Test different extraction solvents or combinations. For liquid-liquid extraction (LLE), try solvents like ethyl acetate or methyl tert-butyl ether. For solid-phase extraction (SPE), experiment with different sorbents (e.g., C18, mixed-mode). 2. Perform stability tests at each step of the sample preparation process. Consider adding antioxidants (e.g., ascorbic acid) or working at lower temperatures. 3. Use low-binding microcentrifuge tubes and pipette tips. Silanize glassware if necessary.
High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS 1. Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound. 2. Inefficient Sample Cleanup: The sample preparation method does not adequately remove interfering substances.1. Optimize the chromatographic separation to separate this compound from the matrix interferences. A longer gradient or a different column may be necessary. 2. Improve the sample cleanup method. This could involve a more rigorous SPE protocol, or trying a different technique like protein precipitation followed by LLE. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Inconsistent Results (Poor Precision and Accuracy) 1. Variability in Sample Preparation: Inconsistent pipetting, extraction times, or evaporation steps. 2. Instrument Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer. 3. Analyte Instability: Degradation of this compound in the processed samples in the autosampler.1. Ensure all steps of the sample preparation are standardized and performed consistently. Use calibrated pipettes. 2. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. 3. Conduct autosampler stability studies to determine how long the processed samples can be stored before analysis. If necessary, cool the autosampler.
Difficulty in Finding a Suitable Internal Standard (IS) 1. Lack of Commercially Available Stable Isotope-Labeled IS: A stable isotope-labeled internal standard for this compound may not be readily available. 2. Structural Analogs Behave Differently: A structural analog may not have the same extraction recovery or ionization efficiency as this compound.1. If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used. Naringenin chalcone or another closely related chalcone could be a suitable candidate. 2. Thoroughly validate the chosen structural analog IS to ensure it tracks the analyte's behavior throughout the analytical process. The relative response of the analyte to the IS should be consistent across different concentrations and matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for this compound in plasma?

A1: Protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. PPT with a solvent like acetonitrile is a simple first step to remove the bulk of proteins. Subsequent LLE with a solvent such as ethyl acetate or SPE using a C18 cartridge can provide further cleanup and concentration of the analyte.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A reversed-phase C18 column is the most commonly used and generally provides good retention and separation for chalcones. A column with a particle size of 5 µm or smaller (for UPLC) will offer better resolution and peak shape.

Q3: How can I minimize the degradation of this compound during sample storage and processing?

A3: this compound, like many phenolic compounds, can be susceptible to oxidation. It is recommended to store biological samples at -80°C. During sample processing, work quickly and at low temperatures if possible. The addition of an antioxidant, such as ascorbic acid, to the samples may also help to improve stability.[1]

Q4: What are typical validation parameters I need to assess for a bioanalytical method for this compound?

A4: According to regulatory guidelines, a full validation should include an assessment of selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).

Q5: Are there any known metabolites of this compound that I should be aware of?

A5: Yes, in vivo, this compound can be metabolized. For instance, naringenin chalcone, a similar compound, is known to be metabolized to its glucuronide conjugates in rats.[2] It is plausible that this compound undergoes similar phase II metabolism. Your analytical method should be able to distinguish the parent compound from its potential metabolites.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of chalcones and related flavonoids in biological matrices.

AnalyteMatrixMethodLLOQRecovery (%)Reference
ChalconeHuman PlasmaHPLC-UV0.89 µg/mL98-104[3]
ChalconeHuman UrineHPLC-UV0.72 µg/mL98-104[3]
EriodictyolRat & Human UrineHPLC-UV0.5 µg/mL>98.8[4]
Eriodictyol-8-C-β-d-glucopyranosideRat PlasmaLC-MS/MS0.20 ng/mL>80[5]
Naringenin Chalcone MetabolitesRat PlasmaHPLCNot ReportedNot Reported[2]

Experimental Protocols

Protocol: Quantification of a Chalcone in Human Plasma and Urine by RP-HPLC-UV

This protocol is adapted from a validated method for a generic chalcone and can be used as a starting point for this compound method development.[3]

a. Sample Preparation (Plasma):

  • To 1.0 mL of human plasma in a centrifuge tube, add 2.0 mL of methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Spike with the appropriate concentration of this compound standard solution.

  • Inject 20 µL into the HPLC system.

b. Sample Preparation (Urine):

  • Dilute urine samples 1:100 with the mobile phase.

  • Spike with the appropriate concentration of this compound standard solution.

  • Inject 20 µL into the HPLC system.

c. HPLC Conditions:

  • Column: C18 (5 µm, 25 cm x 4.6 mm i.d.)

  • Mobile Phase: Methanol:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 310 nm

  • Temperature: Ambient

Protocol: General Approach for LC-MS/MS Method Development for this compound

This protocol provides a general framework for developing a more sensitive and selective LC-MS/MS method.

a. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structural analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject onto the LC-MS/MS system.

b. UPLC-MS/MS Conditions:

  • Column: A suitable C18 UPLC column (e.g., 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a gradient to ensure good separation from matrix components (e.g., 5% B to 95% B over 5-10 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

  • MRM Transitions: Determine the precursor ion ([M-H]⁻) for this compound and optimize the collision energy to identify the most abundant and stable product ions for quantification and confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (IS) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical experimental workflow for the quantification of this compound in biological matrices.

Signaling Pathways

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus ec Eriodictyol Chalcone keap1 Keap1 ec->keap1 inhibits ros Oxidative Stress (ROS) ros->keap1 activates nrf2 Nrf2 keap1->nrf2 sequesters & promotes degradation ub Ubiquitin Proteasome Degradation nrf2->ub nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) are->genes activates transcription

Caption: this compound's modulation of the Nrf2 signaling pathway to combat oxidative stress.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus ec Eriodictyol Chalcone ikk IKK Complex ec->ikk inhibits stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates dna κB Binding Sites in DNA genes Pro-inflammatory Genes (e.g., COX-2, IL-6) dna->genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Aromatase Inhibitory Activity: Eriodictyol Chalcone vs. Letrozole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, particularly for hormone-receptor-positive breast cancer, the inhibition of the aromatase enzyme remains a critical strategy. This guide provides a detailed comparison of the aromatase inhibitory activity of the naturally derived eriodictyol chalcone and the well-established synthetic drug, letrozole. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Letrozole is a highly potent, third-generation non-steroidal aromatase inhibitor with a well-documented low nanomolar efficacy. This compound, a natural flavonoid, has also demonstrated aromatase inhibitory properties. While direct, side-by-side comparative studies with standardized IC50 values are limited for this compound, available data on related chalcones and qualitative descriptions suggest it is a notable inhibitor. Letrozole's mechanism of action involves competitive and reversible binding to the heme component of the cytochrome P450 enzyme aromatase. Chalcones, including this compound, are also understood to act as competitive inhibitors at the enzyme's active site.

Quantitative Comparison of Inhibitory Activity

CompoundTypeAromatase IC50 Value (µM)Source
Letrozole Non-steroidal Aromatase Inhibitor≈ 0.102 ± 0.003[1]
Naringenin Chalcone Natural Chalcone2.6[2]
This compound Natural ChalconeData not available

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Mechanism of Aromatase Inhibition

Both letrozole and this compound are classified as non-steroidal aromatase inhibitors. Their mechanism of action involves the competitive and reversible inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.

Letrozole: As a triazole derivative, letrozole interacts with the heme group of the aromatase enzyme through its nitrogen atom. This binding event blocks the active site of the enzyme, preventing it from converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).

This compound: As a flavonoid, this compound is also believed to act as a competitive inhibitor. The planar structure of the chalcone backbone allows it to fit into the active site of the aromatase enzyme, likely interacting with the heme iron and preventing substrate binding.

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the general signaling pathway affected by aromatase inhibitors.

Aromatase_Inhibition_Pathway cluster_androgens Androgens cluster_estrogens Estrogens Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inhibitors Aromatase Inhibitors (Letrozole, this compound) Inhibitors->Aromatase Aromatase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Inhibitors into 96-well Plate A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate % Inhibition & IC50) E->F

References

A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of bioactive compounds is paramount. Eriodictyol chalcone, a flavonoid with significant therapeutic potential, requires robust analytical methods for its detection and quantification in various matrices. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the validation of an analytical method for this compound.

Executive Summary

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a cost-effective and reliable method suitable for routine analysis of relatively clean samples, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for complex matrices and trace-level quantification.

Data Presentation: A Comparative Overview

The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of flavonoids and related phenolic compounds. While specific values for this compound would need to be experimentally determined, this data, compiled from various studies, provides a representative comparison.

Table 1: Comparison of Typical Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999[1][2][3]≥ 0.99[4]
Limit of Detection (LOD) 0.15 - 0.31 mg/kg[5]0.003 - 2 ng[6]
Limit of Quantification (LOQ) 0.44 - 0.93 mg/kg[5]0.007 - 6.67 ng[6]
Precision (RSD%) ≤ 2.0%[1][2][3]< 10.0%[6]
Accuracy (Recovery %) 98 - 102%[7]91.2 - 113.3%[6]

Table 2: A Deeper Dive into Performance Characteristics

FeatureHPLC-UVLC-MS/MS
Sensitivity ModerateHigh to Very High[8][9]
Selectivity Good, but susceptible to co-eluting interferencesExcellent, based on mass-to-charge ratio[8]
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Throughput HighCan be high with modern systems
Matrix Effects Less proneMore susceptible (ion suppression/enhancement)
Structural Information Limited (UV spectrum)Rich (fragmentation patterns)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of flavonoids by HPLC-UV and LC-MS/MS.

HPLC-UV Method for this compound Quantification

This method is adapted from established protocols for flavonoid analysis.[10]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution is typically used to achieve good separation of flavonoids. A common mobile phase consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV detector would be set at the maximum absorbance wavelength for this compound, which would be determined by running a UV scan of a standard solution. For many chalcones, this is in the range of 360-390 nm.[7][10]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Plant material or other samples are extracted with a suitable solvent (e.g., methanol, ethanol).

  • The extract is then filtered through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations.

  • Precision: Assessed by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD%).

  • Accuracy: Determined by spiking a blank matrix with a known amount of this compound and calculating the recovery.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method for this compound Quantification

This protocol is based on highly sensitive methods used for flavonoid analysis in complex matrices.[8][11]

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

2. Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column, often with a smaller particle size (e.g., < 2 µm) for better resolution and faster analysis times with a UHPLC system.[4]

  • Mobile Phase: Similar to HPLC-UV, typically consisting of water and acetonitrile or methanol with a modifier like formic acid to improve ionization.[4]

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: 35-40°C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[8] This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This provides very high selectivity.

  • Optimization: The ESI source parameters (e.g., capillary voltage, gas flow rates) and MRM transitions (precursor/product ion pairs and collision energies) must be optimized for this compound by infusing a standard solution.

4. Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.

Mandatory Visualizations

The following diagrams illustrate the workflows and decision-making processes involved in the validation of an analytical method for this compound.

cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample Preparation (UV) Sample Preparation HPLC Separation (UV) HPLC Separation Sample Preparation (UV)->HPLC Separation (UV) UV Detection UV Detection HPLC Separation (UV)->UV Detection Data Analysis (UV) Data Analysis UV Detection->Data Analysis (UV) Sample Preparation (MS) Sample Preparation LC Separation (MS) LC Separation Sample Preparation (MS)->LC Separation (MS) MS Detection Mass Spectrometry Detection LC Separation (MS)->MS Detection Data Analysis (MS) Data Analysis MS Detection->Data Analysis (MS)

Caption: A comparative workflow for HPLC-UV and LC-MS/MS analysis.

Start Method Selection for This compound Analysis High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LC_MSMS Choose LC-MS/MS High_Sensitivity->LC_MSMS Yes Routine_QC Routine QC/ High Throughput? Complex_Matrix->Routine_QC No Complex_Matrix->LC_MSMS Yes HPLC_UV Choose HPLC-UV Routine_QC->HPLC_UV Yes Routine_QC->HPLC_UV No

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The HPLC-UV method is a cost-effective and robust option for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively simple. In contrast, the LC-MS/MS method provides unparalleled sensitivity and selectivity, making it the ideal choice for challenging applications such as bioanalysis, trace-level detection, and the analysis of complex mixtures. The selection of the most appropriate method will ultimately be guided by the specific research or development goals, available resources, and the nature of the samples being analyzed.

References

A Comparative Analysis of the Antioxidant Activities of Eriodictyol Chalcone and Naringenin Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, chalcones have emerged as a prominent class of compounds lauded for their diverse pharmacological activities, particularly their antioxidant potential. As open-chain flavonoids, their unique structural features contribute to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This guide provides a detailed comparison of the antioxidant activities of two such chalcones: eriodictyol chalcone and naringenin chalcone. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the antioxidant capacities of these closely related molecules.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and naringenin chalcone is challenging due to a lack of studies performing head-to-head comparisons using standardized assays. However, by compiling available data from various sources, a comparative overview can be constructed.

CompoundAssayIC50 ValueSource
Naringenin Chalcone DPPHNot directly reported; a derivative, Isosalipurposide, showed an IC50 of 81.9 µM.[1]
Histamine Release68 µg/mL-
This compound DPPHData not available in the searched literature.-
ABTSData not available in the searched literature.-

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the activity in the respective assay. A lower IC50 value indicates higher antioxidant potency.

For this compound, specific IC50 values from DPPH or ABTS assays were not found in the surveyed literature. However, its structure, which includes a catechol (3',4'-dihydroxy) moiety on the B-ring, strongly suggests a potent antioxidant capacity. The catechol group is a well-established pharmacophore for high radical scavenging activity.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant properties of these chalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation : Dissolve the test compounds (this compound, naringenin chalcone) and a standard antioxidant (e.g., ascorbic acid, trolox) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Assay Procedure :

    • To a 96-well microplate, add a specific volume of the test compound dilutions.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS•+ solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.

  • Assay Procedure :

    • Add a small volume of the test compound dilutions to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Signaling Pathway Analysis: The Nrf2-ARE Pathway

A primary mechanism through which chalcones exert their antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[1][3][4][5][6]. This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Chalcones, possessing an electrophilic α,β-unsaturated carbonyl system, can act as Michael acceptors and react with cysteine residues on Keap1[5][6]. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis. Both eriodictyol (the flavanone form of this compound) and naringenin have been shown to activate this protective pathway[7].

Nrf2_Pathway_Activation_by_Chalcones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone This compound or Naringenin Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Reacts with Keap1 (Michael Addition) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 pathway activation by chalcones.

Conclusion

Both this compound and naringenin chalcone are promising antioxidant compounds. Structurally, the catechol moiety in this compound suggests it may possess superior direct radical scavenging activity compared to the monohydroxylated B-ring of naringenin chalcone. However, without direct comparative experimental data, this remains a hypothesis.

A significant aspect of their antioxidant action is their ability to upregulate endogenous antioxidant defenses through the activation of the Nrf2-ARE signaling pathway. This indirect antioxidant mechanism can provide long-lasting cellular protection against oxidative stress.

Further research, particularly direct comparative studies employing standardized antioxidant assays, is necessary to definitively quantify and compare the antioxidant potencies of this compound and naringenin chalcone. Such studies will be invaluable for guiding the selection of the most promising candidates for development as therapeutic agents against oxidative stress-related diseases.

References

Assessing the Purity of Eriodictyol Chalcone: A Comparative Guide to Quantitative NMR (qNMR) and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the research, development, and manufacturing of bioactive compounds such as eriodictyol chalcone. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the purity assessment of this compound. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.

Introduction to this compound and the Importance of Purity

This compound, a natural phenolic compound belonging to the flavonoid family, is a biosynthetic precursor to various flavonoids and is recognized for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of this compound necessitates precise and accurate methods for its quantification and purity assessment to ensure the reliability and reproducibility of preclinical and clinical studies.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of organic molecules, including natural products.[4][5][6] Unlike chromatographic techniques, qNMR offers a direct measurement of the analyte concentration without the need for identical reference standards for each impurity. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a highly accurate and precise purity determination.[7][8]

Advantages of qNMR:

  • Primary Ratio Method: qNMR provides a direct measurement of the molar concentration of the analyte.

  • Universal Detection: Any molecule with an NMR-active nucleus (like ¹H) can be detected and quantified.

  • Non-destructive: The sample can be recovered unchanged after analysis.

  • Structural Information: Besides quantification, the NMR spectrum provides structural information about the analyte and any present impurities.

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy.[6]

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample. Below is a comparison of qNMR with HPLC and MS.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, fluorescence, etc.Separation of ions based on their mass-to-charge ratio.
Quantification Absolute or relative quantification without a specific reference standard for each impurity.[7][9]Typically requires a reference standard of the analyte for calibration.Can be quantitative, often when coupled with a separation technique like LC-MS, and usually requires an internal standard.[10]
Selectivity High, based on the chemical shift of specific protons.High, based on retention time and detector response.Very high, based on mass-to-charge ratio.
Precision (RSD) < 1%1-5%5-15%
Accuracy High, traceable to SI units.High, but dependent on the purity of the reference standard.Moderate to high, can be affected by matrix effects.
Sample Throughput ModerateHighHigh
Destructive? NoYes (sample is consumed)Yes (sample is consumed)
Structural Info Yes (detailed structural elucidation)No (only retention time and UV spectrum)Yes (fragmentation patterns provide structural clues)

Experimental Protocols

This protocol outlines the steps for determining the purity of this compound using the internal standard method.

a. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity (>99.5%)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-precision analytical balance (readability to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of the internal standard (to provide a signal with a similar intensity to the analyte signals) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans (ns): Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[7]

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Temperature: Maintain a constant temperature throughout the experiment.

d. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually.

  • Perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. Ensure that the integrated signals are free from overlap with impurity or solvent signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

a. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.[11]

  • Injection Volume: 10 µL.

b. Sample and Standard Preparation:

  • Prepare a stock solution of a high-purity this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the this compound to be tested in methanol.

c. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity based on the expected concentration.

a. Instrumentation and Conditions:

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Similar to the HPLC protocol above.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for accurate mass measurements.

  • Scan Range: m/z 100-1000.

b. Analysis:

  • Inject the sample into the LC-MS system.

  • Identify the peak corresponding to this compound based on its retention time and accurate mass.

  • Purity can be estimated by the relative peak area of the main compound compared to the total ion chromatogram, though this is less accurate for absolute purity determination without appropriate standards for all impurities.

Workflow and Pathway Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity assessment of this compound using qNMR.

Chalcones exert their biological effects by modulating various cellular signaling pathways. The diagram below illustrates some of the key pathways influenced by chalcones.

Chalcone_Signaling_Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_apoptosis Anticancer Activity chalcone This compound nrf2 Nrf2 Activation chalcone->nrf2 nfkb NF-κB Inhibition chalcone->nfkb apoptosis Induction of Apoptosis chalcone->apoptosis are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Expression of Antioxidant Genes are->antioxidant_genes inflammatory_cytokines Decreased Inflammatory Cytokines nfkb->inflammatory_cytokines cell_cycle Cell Cycle Arrest apoptosis->cell_cycle

Caption: Key signaling pathways modulated by this compound.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a superior method due to its high precision, accuracy, and its nature as a primary ratio method that does not require a specific reference standard for every impurity. While HPLC is an excellent tool for routine quality control and separation of complex mixtures, and MS provides unparalleled sensitivity and structural information, qNMR offers a robust and reliable approach for the certification of reference materials and the accurate purity determination essential for drug development and scientific research. The choice of method should be guided by the specific requirements of the analysis, with qNMR being the recommended technique for obtaining highly accurate and traceable purity values.

References

Eriodictyol Chalcone: A Comparative Analysis of its Anticancer Potential Across Breast Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eriodictyol chalcone, a natural flavonoid derivative, has garnered significant interest in oncology for its potential anticancer properties. This guide provides a comparative analysis of the current research on the efficacy of this compound and related chalcones against different subtypes of breast cancer, including Luminal A, Luminal B, HER2-positive, and Triple-Negative. The information is compiled from preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Efficacy of Chalcones in Breast Cancer Cell Lines

The cytotoxic effects of various chalcones have been evaluated across a panel of breast cancer cell lines, each representing a distinct molecular subtype. While direct comparative data for this compound across all subtypes is limited, the available data for eriodictyol and other chalcones provide valuable insights into their potential therapeutic applications.

Breast Cancer SubtypeCell LineCompoundIC50 (µM)Reference
Luminal A MCF-7EriodictyolData not available[1]
Chalcone~37.32 (72h)[2]
Licochalcone AData not available[3]
IsobavachalconeData not available[4]
XanthohumolData not available[4]
T47DChalcone-30.34 µg/mL[5]
Triple-Negative MDA-MB-231EriodictyolData not available[1]
Chalcone~34.03 (72h)[2]
Xanthohumol6.7[4]
2-hydroxychalcone4.6[4]
IsobavachalconeData not available[4]
Chalcone-317.98 µg/mL[5]
Hs578TXanthohumolData not available[4]
2-hydroxychalconeData not available[4]
HER2-Positive SK-BR-3ButeinIneffective[4]
HCC-1419ButeinIneffective[4]

Mechanisms of Action: A Subtype-Specific Perspective

The anticancer effects of eriodictyol and other chalcones are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

Eriodictyol's Impact on the PI3K/Akt Signaling Pathway

Research has shown that eriodictyol exerts its anticancer effects in breast cancer cells by suppressing the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Eriodictyol's inhibitory action on this pathway leads to reduced cell viability and the induction of apoptosis.[1]

PI3K_Akt_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes

General Chalcone-Induced Apoptosis and Cell Cycle Arrest

Chalcones, as a class of compounds, have been demonstrated to induce apoptosis and cause cell cycle arrest in breast cancer cells.[6][7]

Apoptosis Induction: Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases.[6]

Apoptosis_Pathway Chalcones Chalcones Bcl2 Bcl-2 Chalcones->Bcl2 inhibits Bax Bax/Bak Chalcones->Bax activates Mitochondria Mitochondria Bcl2->Mitochondria inhibits release of cytochrome c Bax->Mitochondria promotes release of cytochrome c Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Cell Cycle Arrest: A common effect of chalcones is the arrest of the cell cycle at the G2/M phase.[6] This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin A, Cyclin B1, and Cdc2.[2][6]

Cell_Cycle_Workflow Chalcones Chalcones Cyclins Cyclin A / Cyclin B1 Cdc2 Chalcones->Cyclins downregulates G2M G2/M Phase Arrest Cyclins->G2M leads to

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence suggests that eriodictyol and other chalcones are promising candidates for anticancer drug development, particularly for breast cancer. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt highlights their therapeutic potential. However, further research is imperative to conduct direct comparative studies of this compound across all breast cancer subtypes to fully elucidate its efficacy and mechanism of action. Such studies will be crucial for guiding its development as a targeted therapy for specific patient populations.

References

head-to-head comparison of synthetic versus plant-derived eriodictyol chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetically produced and naturally extracted compounds is a critical one. This guide provides an objective comparison of synthetic versus plant-derived eriodictyol chalcone, a promising flavonoid precursor with significant therapeutic potential. The comparison is based on available experimental data on purity, yield, and biological activity.

This compound, the open-chain precursor to the flavanone eriodictyol, has garnered attention for its antioxidant and anti-inflammatory properties. While both synthetic and plant-derived sources offer access to this valuable compound, their characteristics and performance can differ significantly. This guide aims to provide a clear, data-driven comparison to inform research and development decisions.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data available for synthetic and plant-derived this compound. It is important to note that direct head-to-head comparative studies are limited in the current scientific literature. Therefore, this comparison is synthesized from data reported in separate studies on either synthetic or plant-derived forms.

Table 1: Physicochemical and Sourcing Comparison

ParameterSynthetic this compoundPlant-Derived this compoundKey Considerations
Purity Typically high (≥98% achievable with modern purification techniques)[1]Variable, dependent on extraction and purification methods. High purity can be achieved but may require extensive processing.High purity is crucial for consistent and reproducible biological data.
Typical Yield Dependent on the specific synthetic route (e.g., Claisen-Schmidt condensation), but generally predictable and scalable.Varies significantly based on the plant source, extraction solvent, and method. For instance, a 1.8% to 2.5% mass yield of homoeriodictyol sodium salt (a related compound) from Eriodictyon has been reported.[2]Scalability and cost-effectiveness are major factors in drug development.
Source Readily available chemical precursors.Primarily found in plants like tomatoes (Solanum lycopersicum) and certain medicinal herbs.[3]Sustainability and potential for complex mixtures of related compounds in natural extracts.
Cost Potentially lower for large-scale production due to established chemical processes.Can be higher due to the costs associated with cultivation, extraction, and purification of plant materials.Economic feasibility is a critical aspect of commercial drug development.

Table 2: Biological Activity Comparison - Antioxidant Capacity

AssaySynthetic this compound (or related chalcones) - IC50 ValuesPlant-Derived this compound (or related chalcones) - IC50 ValuesReference Compound (IC50)
DPPH Radical Scavenging Varies depending on substitution. For some synthetic chalcones, IC50 values range from 39 µM to 298 µg/mL.[4] One study on a synthetic chalcone showed an IC50 of 61.4 µM.[5]Data for isolated this compound is limited. However, extracts containing natural chalcones show antioxidant activity.Ascorbic Acid: ~54.08 µM[5]
ABTS Radical Scavenging For some synthetic chalcones, IC50 values range from 50.34 µM to 89.12 µM.[5]Vigbedor et al. found that eriodictyol isolated from Afzelia africana bark showed significant activity against ABTS free radicals.[6]Ascorbic Acid: ~91.21 µM[5]
Nitric Oxide (NO) Scavenging One synthetic chalcone derivative showed an IC50 of 250.51 µM.[5]Data not readily available for the isolated chalcone.Ascorbic Acid: ~89.33 µM[5]

Table 3: Biological Activity Comparison - Anti-inflammatory Effects

AssaySynthetic this compound (or related chalcones)Plant-Derived this compound (or related chalcones)Key Findings
Inhibition of NO Production in Macrophages Synthetic chalcone derivatives have been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with some compounds showing low micromolar IC50 values.[7][8][9] One potent synthetic steroidal chalcone derivative, 11e, markedly inhibited the expression of iNOS, IL-6, TNF-α, and COX-2.[10]Plant-derived compounds are known to suppress key inflammatory signaling pathways like NF-κB and MAPK.[11]Both synthetic and natural compounds demonstrate the ability to modulate inflammatory pathways.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Synthetic chalcones have been shown to inhibit the release of TNF-α and IL-6 in a dose-dependent manner.[12][13]Plant-derived polyphenols can reduce the progression of inflammation by inhibiting the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11]The anti-inflammatory effects are often mediated through the modulation of key signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of this compound (Claisen-Schmidt Condensation)

This method is a common and straightforward approach for synthesizing chalcones.[8]

  • Materials: Appropriate acetophenone and benzaldehyde precursors, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol.

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol.

    • Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring at room temperature.

    • Continue stirring for a specified period (typically several hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • The precipitated solid (the chalcone) is then filtered, washed with water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Extraction and Purification of Plant-Derived this compound

The following is a general procedure for the extraction of flavonoids from plant material, which can be adapted for this compound.

  • Plant Material Preparation: The selected plant material (e.g., tomato peels) is dried and ground into a fine powder.

  • Extraction:

    • The powdered plant material is subjected to extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[14][15]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Purification:

    • The crude extract is then subjected to purification using chromatographic techniques.

    • Column chromatography using silica gel or Sephadex is a common method.

    • The column is eluted with a gradient of solvents of increasing polarity to separate the different components.

    • Fractions are collected and monitored by TLC.

    • Fractions containing the desired compound are pooled, and the solvent is evaporated.

    • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is widely used to evaluate the free radical scavenging ability of compounds.[16]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • Add a specific volume of the DPPH solution to the test compound solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium and plate them in 96-well plates.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

    • Incubate for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthetic this compound cluster_extraction Plant-Derived this compound cluster_assays Comparative Biological Assays s1 Precursors (Acetophenone & Benzaldehyde) s2 Claisen-Schmidt Condensation s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 s4 High Purity Synthetic this compound s3->s4 a1 Antioxidant Assays (DPPH, ABTS) s4->a1 a2 Anti-inflammatory Assays (NO Inhibition) s4->a2 p1 Plant Material (e.g., Tomatoes) p2 Extraction (e.g., Maceration) p1->p2 p3 Purification (Column Chromatography/HPLC) p2->p3 p4 Plant-Derived this compound p3->p4 p4->a1 p4->a2 a3 Data Analysis & Comparison a1->a3 a2->a3

Comparative Experimental Workflow

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1 Keap1 EC->Keap1 inactivates ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates Keap1_Nrf2->Nrf2_c releases ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound IKK IKK Complex EC->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degrades IkB->IkB_NFkB NFkB_c NF-κB (p65/p50) NFkB_c->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB_c->NFkB_n translocates IkB_NFkB->NFkB_c releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes activates transcription Response Inflammation Genes->Response

References

Comparative Analysis of the Anti-Inflammatory Effects of Eriodictyol Chalcone and Hydrocortisone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of eriodictyol chalcone, a natural flavonoid, and hydrocortisone, a well-established corticosteroid. The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo studies, and outline the experimental protocols used to generate this data. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as an anti-inflammatory agent relative to a standard therapeutic.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of many chronic diseases. While corticosteroids like hydrocortisone are potent anti-inflammatory drugs, their long-term use is associated with significant side effects. This has driven the search for alternative anti-inflammatory compounds, with natural products such as flavonoids being a promising area of research. This compound, a derivative of the flavanone eriodictyol, has garnered interest for its potential anti-inflammatory activities. This guide aims to provide a data-driven comparison of this compound and hydrocortisone.

Note on Data Availability: Direct comparative studies on the anti-inflammatory effects of this compound and hydrocortisone are limited in the currently available scientific literature. Furthermore, specific quantitative data for this compound is scarce. Therefore, this guide includes data on eriodictyol (the flavanone precursor to this compound) and other closely related chalcones to provide a broader context for its potential anti-inflammatory profile. This limitation should be considered when interpreting the presented data.

Mechanisms of Action

This compound

Chalcones, including this compound, are known to exert their anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

  • Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation.[1][2][3][4] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][5]

  • Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation.[6][7][8][[“]][10][11][12] Eriodictyol has been demonstrated to induce the nuclear translocation of Nrf2.[6][7][8] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation.[6][7] This enhancement of the cellular antioxidant capacity helps to mitigate inflammation.

Hydrocortisone

Hydrocortisone, a glucocorticoid, exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[13]

  • Genomic Mechanism: Upon binding to hydrocortisone, the GR translocates to the nucleus where it can act in two main ways:

    • Transactivation: The GR can directly bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and interleukin-10 (IL-10).

    • Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and activator protein-1 (AP-1).[1][13] This interaction prevents the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. Hydrocortisone has been shown to inhibit the nuclear translocation of NF-κB.[14][15]

  • Non-Genomic Mechanisms: Hydrocortisone can also exert rapid, non-genomic effects through membrane-bound GRs and by directly interacting with cellular signaling molecules.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of eriodictyol (as a proxy for this compound) and hydrocortisone.

Table 1: In Vitro Anti-Inflammatory Effects

CompoundCell LineStimulantTargetMetricResultReference
EriodictyolRAW 264.7 Murine MacrophagesLPSTNF-αInhibition56.2% inhibition at 10 µM[16]
EriodictyolRAW 264.7 Murine MacrophagesLPSmMIP-2 (murine IL-8 functional homolog)Inhibition23.7% inhibition at 10 µM[16]
EriodictyolMurine Peritoneal Macrophages-Nitric Oxide (NO) ProductionInhibitionData suggests inhibition[17]
HydrocortisoneHuman Peripheral Blood Mononuclear CellsLPSIL-6IC5010⁻⁶ M to 10⁻⁴ M[18]
HydrocortisoneRatB. anthracis cell wall peptidoglycanTNF-α, IL-1β, IL-6, NOInhibitionSignificant reduction with 12.5 and 125 mg/kg doses[19]
HydrocortisoneHUVECsTNF-αIL-1β, IL-6, IL-8InhibitionSignificant inhibition at 10⁻⁷ M[19]

Table 2: In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema Model)

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
Chalcone Enriched Fraction (from Myracrodruon urundeuva)Mice20 and 40 mg/kgi.p.Significant decrease2-4 hours[20]
Chalcone Enriched Fraction (from Myracrodruon urundeuva)Mice40 mg/kgp.o.Active2-4 hours[20]
HydrocortisoneRatsNot specifiedNot specifiedData suggests inhibitionNot specified[17]
Budesonide (a corticosteroid)Rats0.1, 0.3, and 1 mg/kgi.p.Dose-dependent inhibition1-72 hours[6]
Indomethacin (NSAID)Rats10 mg/kgNot specified54%3 hours[10]

Experimental Protocols

In Vitro: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This protocol is a standard method to assess the anti-inflammatory effects of compounds on cultured macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.[21]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or hydrocortisone) or vehicle control. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[21]

  • Incubation: The plates are incubated for a specified period, typically 6 to 24 hours, to allow for cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][22][23] The absorbance is read using a microplate reader.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cytokine production by 50%) can be determined from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are used for the experiment. They are acclimatized to the laboratory conditions for at least one week before the study.

  • Grouping and Dosing: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin or hydrocortisone), and treatment groups receiving different doses of the test compound (e.g., this compound). The compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of paw edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a typical experimental workflow for comparing the anti-inflammatory effects of this compound and hydrocortisone.

anti_inflammatory_pathways cluster_eriodictyol This compound Pathway cluster_hydrocortisone Hydrocortisone Pathway Eriodictyol Eriodictyol Chalcone Nrf2 Nrf2 Eriodictyol->Nrf2 activates IKK IKK Eriodictyol->IKK inhibits Keap1 Keap1 Nrf2->Keap1 inhibits binding ARE ARE Nrf2->ARE translocates to nucleus and binds HO1_NQO1 HO-1, NQO1 (Antioxidant Genes) ARE->HO1_NQO1 induces transcription IkB IκBα IKK->IkB prevents phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes inhibits transcription Hydrocortisone Hydrocortisone GR Glucocorticoid Receptor (GR) Hydrocortisone->GR binds GR_complex HC-GR Complex GR->GR_complex GRE GRE GR_complex->GRE translocates to nucleus and binds NFkB_HC NF-κB GR_complex->NFkB_HC inhibits Anti_inflammatory_Genes Anti-inflammatory Genes (Annexin A1, IL-10) GRE->Anti_inflammatory_Genes induces transcription Inflammatory_Genes_HC Pro-inflammatory Genes NFkB_HC->Inflammatory_Genes_HC represses transcription

Caption: Signaling pathways of this compound and Hydrocortisone.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro RAW 264.7 Macrophage Culture treatment_vitro Pre-treatment: This compound / Hydrocortisone start_vitro->treatment_vitro stimulation Stimulation with LPS treatment_vitro->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa ELISA for TNF-α, IL-6 supernatant_collection->elisa data_analysis_vitro Data Analysis (IC50) elisa->data_analysis_vitro start_vivo Animal Grouping and Dosing treatment_vivo Administration: This compound / Hydrocortisone start_vivo->treatment_vivo carrageenan Carrageenan Injection (Paw) treatment_vivo->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement data_analysis_vivo Data Analysis (% Inhibition) paw_measurement->data_analysis_vivo

Caption: Comparative Experimental Workflow.

Conclusion

The available evidence suggests that eriodictyol and related chalcones possess anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. These mechanisms offer a multi-targeted approach to reducing inflammation, which contrasts with the more direct receptor-mediated actions of hydrocortisone. While hydrocortisone remains a highly potent anti-inflammatory agent, the potential for compounds like this compound to offer a safer, alternative therapeutic strategy warrants further investigation.

To fully elucidate the comparative efficacy of this compound, direct, head-to-head preclinical studies with hydrocortisone are essential. Future research should focus on obtaining robust quantitative data, including dose-response relationships and IC₅₀ values, for this compound in standardized in vitro and in vivo models of inflammation. Such studies will be critical in determining its true potential as a novel anti-inflammatory drug candidate.

References

Unveiling the Molecular Secrets of Eriodictyol Chalcone: A Guide to Mechanism of Action Validation Using Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of eriodictyol chalcone with other alternatives, supported by experimental data. We delve into the validation of its mechanism of action, with a focus on the powerful technique of gene silencing.

This compound, a natural flavonoid precursor, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory, antioxidant, and anticancer properties. Understanding the precise molecular pathways through which it exerts these effects is paramount for its development as a clinical candidate. Gene silencing techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a robust method to validate these mechanisms by selectively inhibiting the expression of target proteins.

Comparative Analysis of this compound's Mechanism of Action

This compound's bioactivity is attributed to its modulation of several key signaling pathways. This section compares its effects on these pathways, validated through gene silencing, with other known modulators.

Nrf2/HO-1 Pathway: The Antioxidant Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1).

Experimental Validation: Studies have demonstrated that the protective effects of eriodictyol against oxidative stress are significantly diminished when Nrf2 or HO-1 are silenced. For instance, in human retinal pigment epithelial (ARPE-19) cells, the long-term protective effect of eriodictyol was blocked by the use of a dominant negative Nrf2 and shRNA specific to HO-1[1]. Similarly, the neuroprotective effects of eriodictyol were attenuated by RNA interference-mediated knockdown of Nrf2 expression[2].

Compound Target Pathway Effect Gene Silencing Validation Alternative Compounds
This compoundNrf2/HO-1ActivationYes (Nrf2 and HO-1 siRNA/shRNA)[1][2]Sulforaphane, Curcumin
SulforaphaneNrf2/HO-1ActivationYesThis compound, Curcumin
CurcuminNrf2/HO-1ActivationYesThis compound, Sulforaphane
NF-κB Pathway: The Inflammatory Response

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Experimental Validation: In airway epithelial cells, eriodictyol was found to suppress the production of MUC5AC mucin by inhibiting the IκBα-NF-κB p65 signaling pathway[3]. While direct siRNA validation for this compound's effect on this pathway is still emerging, the mechanism is strongly supported by downstream effects.

Compound Target Pathway Effect Gene Silencing Validation Alternative Compounds
This compoundNF-κBInhibitionIndirectly validated[3]Bay 11-7082, Parthenolide
Bay 11-7082NF-κBInhibitionYesThis compound, Parthenolide
ParthenolideNF-κBInhibitionYesThis compound, Bay 11-7082
PI3K/Akt Pathway: Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Eriodictyol has demonstrated inhibitory effects on this pathway in cancer cells.

Experimental Validation: Eriodictyol has been shown to suppress the growth of gastric cancer cells by inhibiting the PI3K/AKT pathway[4]. While this study utilized molecular docking and other validation methods, specific gene silencing experiments to confirm the direct targeting of PI3K or Akt by this compound would further solidify this mechanism.

Compound Target Pathway Effect Gene Silencing Validation Alternative Compounds
This compoundPI3K/AktInhibitionInferred, further validation needed[4]LY294002, Wortmannin
LY294002PI3K/AktInhibitionYesThis compound, Wortmannin
WortmanninPI3K/AktInhibitionYesThis compound, LY294002

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for gene silencing experiments used to validate the mechanism of action of this compound.

siRNA Transfection for Nrf2 Knockdown
  • Cell Culture: Plate ARPE-19 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • siRNA Preparation: Prepare a solution of Nrf2-specific siRNA and a non-targeting control siRNA at a concentration of 20 µM.

  • Transfection Reagent: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Mix the siRNA solution with the diluted transfection reagent and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Treatment: Following incubation, treat the cells with this compound at the desired concentration and for the specified duration.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm Nrf2 protein knockdown and functional assays to assess the impact on this compound's activity.

shRNA Lentiviral Transduction for Stable HO-1 Knockdown
  • Lentiviral Particle Production: Co-transfect HEK293T cells with a pLKO.1-puro vector containing an shRNA sequence targeting HO-1, along with packaging and envelope plasmids.

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

  • Transduction: Plate target cells (e.g., ARPE-19) and infect them with the collected lentiviral particles in the presence of polybrene.

  • Selection: After 24 hours, replace the medium with fresh medium containing puromycin to select for stably transduced cells.

  • Validation: Expand the puromycin-resistant cells and validate HO-1 knockdown by Western blotting and qRT-PCR.

  • Experimentation: Use the stable HO-1 knockdown cell line and a control cell line (transduced with a non-targeting shRNA) for subsequent experiments with this compound.

Visualizing the Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

eriodictyol_nrf2_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol_Chalcone Eriodictyol Chalcone Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol_Chalcone->Nrf2_Keap1 Inhibits interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_p p-Nrf2 Nrf2->Nrf2_p ARE ARE Nrf2_p->ARE Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Antioxidant_Response Antioxidant Response HO1_Protein->Antioxidant_Response Mediates

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.

gene_silencing_workflow cluster_planning 1. Experimental Design cluster_execution 2. Transfection/Transduction cluster_validation 3. Validation of Knockdown cluster_treatment 4. Treatment & Analysis Design_siRNA Design siRNA/shRNA (Target & Control) Cell_Culture Cell Culture Design_siRNA->Cell_Culture Transfection Transfection (siRNA) or Transduction (shRNA) Cell_Culture->Transfection Selection Selection (for shRNA) Transfection->Selection Protein_Analysis Western Blot Selection->Protein_Analysis mRNA_Analysis qRT-PCR Selection->mRNA_Analysis Drug_Treatment Treat with this compound Protein_Analysis->Drug_Treatment mRNA_Analysis->Drug_Treatment Functional_Assay Functional Assays (e.g., Viability, Apoptosis) Drug_Treatment->Functional_Assay

Caption: Workflow for validating drug mechanism of action using gene silencing.

By employing rigorous gene silencing techniques and presenting the data in a clear and comparative manner, researchers can confidently validate the molecular mechanisms of this compound, paving the way for its potential translation into novel therapeutic strategies.

References

comparing the pharmacokinetic profiles of different eriodictyol chalcone formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetic Profiles of Chalcone Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eriodictyol chalcone, a flavonoid found in sources such as tomatoes, holds significant therapeutic promise due to its antioxidant and anti-inflammatory properties. However, like many chalcones, its clinical utility is often hampered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, various formulation strategies are being explored to enhance its pharmacokinetic profile. While direct comparative studies on different this compound formulations are limited in publicly available literature, research on structurally similar chalcones provides valuable insights into how formulation can impact absorption, distribution, metabolism, and excretion (ADME).

This guide will use naringenin chalcone as a representative model to compare the pharmacokinetic profiles of different formulations. Naringenin chalcone is structurally analogous to this compound and has been the subject of formulation studies aimed at improving its bioavailability. The data presented here is intended to provide a framework for understanding the potential improvements in pharmacokinetic parameters that can be achieved through advanced formulation techniques.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of naringenin following oral administration of different formulations to Sprague-Dawley rats. The data is derived from a study comparing pure naringenin (NAR), a physical mixture of naringenin and nicotinamide (NAR + NCT), and a naringenin-nicotinamide cocrystal (NAR-NCT).

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Relative Bioavailability (%)
Naringenin (NAR)50205.8 ± 123.70.49 ± 0.171107 ± 3455.37 ± 1.25100
NAR + NCT (Physical Mixture)50844.7 ± 254.30.25 ± 0.08852 ± 2115.54 ± 1.1977.23
NAR-NCT (Cocrystal)501735.1 ± 412.50.09 ± 0.031938 ± 5218.24 ± 1.53175.09

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide, based on the comparative study of naringenin formulations.

Animal Studies and Dosing
  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g) were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to water. They were fasted for 12 hours prior to the experiment.

  • Formulation Preparation:

    • Naringenin (NAR) Suspension: Pure naringenin was suspended in a 0.5% aqueous solution of sodium carboxymethyl cellulose (CMC-Na).

    • NAR + NCT Suspension: A physical mixture of naringenin and nicotinamide was prepared and suspended in 0.5% CMC-Na.

    • NAR-NCT Cocrystal Suspension: The naringenin-nicotinamide cocrystals were suspended in 0.5% CMC-Na.

  • Dosing: The rats were divided into three groups and received a single oral gavage dose of the respective formulations at 50 mg/kg.

Blood Sampling and Plasma Preparation
  • Sampling Time Points: Blood samples (approximately 0.3 mL) were collected from the tail vein at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Sample Processing: The blood samples were collected in heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The resulting plasma samples were stored at -20°C until analysis.

Bioanalytical Method
  • Instrumentation: The concentration of naringenin in the plasma samples was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: An aliquot of the plasma sample was mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard. The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was collected for LC-MS/MS analysis.

  • Chromatographic Conditions: The separation was achieved on a C18 analytical column with a mobile phase consisting of a gradient of acetonitrile and water (containing 0.1% formic acid).

  • Mass Spectrometry: The analysis was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.

Pharmacokinetic Analysis
  • Data Analysis: The plasma concentration-time data for naringenin from each formulation group was analyzed using non-compartmental analysis software (e.g., DAS 2.0).

  • Parameters Calculated: The key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and elimination half-life (t1/2), were determined.

  • Relative Bioavailability: The relative bioavailability of the NAR-NCT cocrystal and the NAR + NCT physical mixture was calculated relative to the pure naringenin suspension.

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation A1 SD Rats (Fasted) A2 Grouping (n=6 per group) A1->A2 B1 Oral Gavage (50 mg/kg) A2->B1 C1 Serial Blood Sampling (0-24h) B1->C1 B2 Formulation 1: NAR B3 Formulation 2: NAR + NCT B4 Formulation 3: NAR-NCT C2 Plasma Separation (Centrifugation) C1->C2 C3 Sample Storage (-20°C) C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Pharmacokinetic Modeling D1->D2 D3 Parameter Comparison (Cmax, Tmax, AUC) D2->D3

Caption: Workflow of the comparative pharmacokinetic study.

Chalcone-Mediated Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Chalcone Eriodictyol / Naringenin Chalcone Keap1 Keap1 Chalcone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Targeting for ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by chalcones.

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of eriodictyol chalcone, with a focus on the parameters and protocols relevant to inter-laboratory validation. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes established validation principles and data from analogous chalcone and flavonoid analyses to present a robust framework for researchers. The primary analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

HPLC-UV and LC-MS/MS are both powerful techniques for the analysis of phenolic compounds like this compound. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is widely accessible and cost-effective, offering good performance for routine quantification. It is suitable for samples where this compound is present at relatively high concentrations and the sample matrix is not overly complex.

  • LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the method of choice for detecting trace amounts of the analyte or for analyzing complex matrices where co-eluting compounds might interfere with UV detection.[1] It provides structural information, which aids in confident identification.

A summary of typical performance characteristics for these methods, based on data for related flavonoids and chalcones, is presented below.

Data Presentation: Method Performance Characteristics

The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of flavonoids and chalcones. These values can serve as a benchmark when validating a method for this compound.

Table 1: HPLC-UV Method Validation Parameters for Flavonoid Analysis [2][3][4]

Validation ParameterTypical Performance
Linearity (r²) > 0.999[2][4]
Precision (RSD%)
- Intra-day< 2.0%[2]
- Inter-day< 4.0%[2][4]
Accuracy (Recovery %) 95 - 105%[2][4]
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent
Robustness Unaffected by minor changes in method parameters

Table 2: LC-MS/MS Method Validation Parameters for Flavonoid Analysis [1][5]

Validation ParameterTypical Performance
Linearity (r²) > 0.99[1]
Precision (RSD%)
- Intra-day< 15%
- Inter-day< 15%
Accuracy (Recovery %) 85 - 115%[5]
Limit of Detection (LOD) Significantly lower than HPLC-UV[1]
Limit of Quantification (LOQ) Significantly lower than HPLC-UV
Robustness Unaffected by minor changes in method parameters

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are generalized and should be adapted based on the specific analytical method and laboratory conditions.

Protocol 1: Determination of Linearity
  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

  • Calibration Curve: Generate a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Analysis: Inject each calibration standard in triplicate into the HPLC or LC-MS/MS system.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r), and the coefficient of determination (r²). The acceptance criterion for linearity is typically r² ≥ 0.999.[6]

Protocol 2: Assessment of Precision (Repeatability and Intermediate Precision)
  • Sample Preparation: Prepare a sufficient number of quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range.

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of five replicates of each QC sample concentration on the same day, under the same operating conditions.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD%) for the measured concentrations at each level.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the analysis of the QC samples on at least two different days, with different analysts, and if possible, on different instruments.[7]

    • Calculate the RSD% for the combined data from all days to assess the inter-day variability.

Protocol 3: Evaluation of Accuracy (Recovery)
  • Spiking Procedure: Prepare blank matrix samples (e.g., plasma, tissue homogenate) and spike them with known amounts of this compound at three concentration levels (low, medium, and high).

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Determine the concentration of the analyte in the spiked samples using the calibration curve. The recovery is calculated as:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should typically be within 85-115% for LC-MS/MS and 95-105% for HPLC, with an RSD% of ≤15%.

Protocol 4: Inter-laboratory Validation (Reproducibility)
  • Study Design: A central organizing laboratory prepares and distributes a detailed analytical protocol, along with homogenous and stable test samples (including blind duplicates) to multiple participating laboratories.[8]

  • Sample Analysis: Each laboratory analyzes the samples according to the provided protocol.

  • Data Collection and Analysis: The results from all laboratories are collected by the central laboratory. Statistical analysis is performed to determine the overall mean, the repeatability standard deviation (within-laboratory), and the reproducibility standard deviation (between-laboratory).

  • Performance Evaluation: The method's performance is evaluated based on the statistical analysis, often using metrics like the Horwitz Ratio (HorRat) to assess the reasonableness of the reproducibility.

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Preparation cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Linearity, Precision, Accuracy) A->B C Protocol Development & Standardization B->C D Preparation & Distribution of Homogenous Samples C->D E Analysis by Participating Laboratories D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory analytical method validation study.

References

validating the binding of eriodictyol chalcone to the aromatase active site through molecular docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding potential of eriodictyol chalcone to the active site of aromatase, a critical enzyme in estrogen biosynthesis and a key target in the development of therapeutics for hormone-dependent cancers. Through a review of molecular docking studies, this document compares the performance of this compound's structural analogs and established clinical inhibitors, offering insights supported by experimental data and detailed methodologies.

Comparative Analysis of Aromatase Inhibitors

CompoundTypeBinding Affinity (kcal/mol)IC50 (µM)Key Interactions/Notes
This compound Chalcone (Flavonoid) Data Not Available Possesses anti-aromatase activity.[1] Further in silico studies are required to quantify its binding affinity.
Naringenin ChalconeChalcone (Flavonoid)Data Not Available2.6A potent inhibitor of aromatase.[2]
4-HydroxychalconeChalconeData Not Available16Demonstrates inhibitory activity against aromatase.[2]
LetrozoleNon-Steroidal Inhibitor-4.109 to -7.9~0.102A standard clinical aromatase inhibitor. Docking scores vary across different studies and software.[3]
ExemestaneSteroidal Inhibitor-9.473 to -10.7An irreversible aromatase inactivator used in cancer therapy. Shows strong binding affinity in docking studies.[4]
Other Chalcone DerivativesChalconeup to -8.893Various synthetic chalcone derivatives have been shown to exhibit good binding energies with the aromatase active site, suggesting the potential of the chalcone scaffold for aromatase inhibition.[5][6] Key interactions often involve hydrogen bonding with residues like MET 374 and π-π stacking with ARG 115 and TRP 224.[5]

Experimental Protocols: Molecular Docking of Aromatase Inhibitors

The following methodologies represent a generalized workflow for the molecular docking of ligands to the aromatase active site, based on commonly used software packages like AutoDock and Schrödinger's Maestro.

Protein Preparation
  • Source: The three-dimensional crystal structure of human aromatase (cytochrome P450 19A1) is retrieved from the Protein Data Bank (PDB). A commonly used entry is 3S7S.

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues. This step is crucial for ensuring the correct protonation states of amino acid residues at physiological pH.

Ligand Preparation
  • Structure Generation: The 2D structures of the ligands (e.g., this compound, letrozole) are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., OPLS3). This process ensures that the ligand conformations are energetically favorable before docking. For flexible molecules, multiple low-energy conformations may be generated.

Receptor Grid Generation
  • Active Site Definition: A grid box is defined around the active site of the aromatase enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate, androstenedione, binds. This is typically centered on the heme group and the key interacting amino acid residues.

Molecular Docking
  • Docking Algorithm: The prepared ligands are then docked into the defined receptor grid using a docking algorithm.

    • AutoDock: Employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.

    • Schrödinger's Glide: Uses a hierarchical series of filters to search for possible ligand positions, orientations, and conformations. It offers different precision modes (e.g., High-Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP) for varying levels of computational expense and accuracy.

  • Scoring: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the most favorable scores are then selected for further analysis.

Analysis of Results
  • Binding Pose and Interactions: The best-docked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the aromatase active site.

  • Comparison: The binding affinities and interaction patterns of the test compounds are compared with those of known inhibitors to assess their potential as effective aromatase inhibitors.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the logical steps involved in a typical molecular docking study aimed at evaluating the binding of a ligand to a protein target.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Receptor Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Ligand into Grid) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Analysis Interaction Analysis (Visualization of Binding Pose) Scoring->Analysis Comparison Comparative Analysis (vs. Known Inhibitors) Analysis->Comparison

Caption: A flowchart of the molecular docking process.

Signaling Pathway of Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibiting this enzyme effectively reduces the levels of circulating estrogens, which is a crucial therapeutic strategy for hormone-receptor-positive breast cancer.

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene_Expression Gene Expression & Cell Proliferation ER->Gene_Expression Eriodictyol_Chalcone This compound & Other Inhibitors Eriodictyol_Chalcone->Aromatase Inhibition

Caption: Inhibition of estrogen synthesis by aromatase inhibitors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Eriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Eriodictyol chalcone, a flavonoid with notable biological activities. Adherence to these guidelines is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including residues from containers and contaminated items such as weighing paper or disposable spatulas, in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures.

Step 2: Waste Collection and Storage

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Regularly inspect waste containers for any signs of leakage or degradation.

Step 3: Disposal Coordination

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

  • Provide the EHS office with a detailed inventory of the waste, including the chemical name and quantity.

  • Never dispose of this compound down the drain or in regular trash, as its environmental impact has not been fully characterized.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not extensively documented, the following table summarizes its key chemical and physical properties which inform safe handling and disposal decisions.

PropertyValueCitation
Molecular FormulaC15H12O6[1]
Molecular Weight288.25 g/mol [1]
Physical StateSolid[2]
Storage TemperatureRecommended at <+8°C, in a dry and dark place.[3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (powder, contaminated disposables) B->C Solid D Liquid Waste (solutions, rinsates) B->D Liquid E Contaminated Labware (reusable) B->E Labware F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Decontaminate with Solvent E->H K Store Waste in Secondary Containment F->K G->K I Collect Rinsate as Liquid Waste H->I J Wash Labware H->J I->G L Contact Environmental Health & Safety (EHS) for Pickup K->L M End: Proper Disposal L->M

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。